molecular formula C15H18N4O7S B163688 Ethoxysulfuron CAS No. 126801-58-9

Ethoxysulfuron

Cat. No.: B163688
CAS No.: 126801-58-9
M. Wt: 398.4 g/mol
InChI Key: UWVKRNOCDUPIDM-UHFFFAOYSA-N
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Description

Ethoxysulfuron is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVKRNOCDUPIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057951
Record name Ethoxysulfuron
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Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126801-58-9
Record name Ethoxysulfuron
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Record name Ethoxysulfuron [ISO]
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Record name Ethoxysulfuron
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Record name Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester
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Record name ETHOXYSULFURON
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethoxysulfuron (CAS No. 126801-58-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide ethoxysulfuron, focusing on its core scientific and technical data. The information is curated for professionals in research, science, and drug development, presenting key data in a structured and accessible format.

Physicochemical Properties

This compound is a sulfonylurea herbicide used for the control of broad-leaved weeds and sedges.[1] Its fundamental physicochemical characteristics are summarized below.

PropertyValueReference
CAS Number 126801-58-9[2][3]
Molecular Formula C₁₅H₁₈N₄O₇S[1][2]
Molecular Weight 398.4 g/mol [2][4]
Melting Point 145-147 °C[3]
Physical State White to Off-White Solid[3][4]
Water Solubility 0.026 g/L (pH 5), 1.353 g/L (pH 7), 9.628 g/L (pH 9) at 20 °C[3]
Solubility in Organic Solvents (g/L at 20 °C) Acetone: 36.0, Dichloromethane: 107.0, Ethyl acetate: 14.1, n-Hexane: 0.006, Methanol: 7.7, Toluene: 2.5[3][5]
Dissociation Constant (pKa) 5.28 at 20 °C[3]

Mode of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity stems from its role as a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6][7][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][9][10] By blocking ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[8][10] Mammals lack the ALS enzyme, which contributes to the selective toxicity of this compound towards plants.[4]

This compound Mode of Action This compound This compound ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) This compound->ALS Inhibits Biosynthesis Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Biosynthesis Catalyzes Protein Protein Synthesis Biosynthesis->Protein Essential for Cell Cell Division and Plant Growth Protein->Cell Required for Death Weed Death Cell->Death Cessation leads to This compound Metabolic Pathway in Plants This compound This compound Metabolite1 Metabolite (e.g., N-demethylation product) This compound->Metabolite1 Metabolism (e.g., P450 mono-oxygenases) Inhibition Inhibition of ALS (in susceptible weeds) This compound->Inhibition Metabolite2 Further Metabolites Metabolite1->Metabolite2 Further Degradation Detox Detoxification (in tolerant plants) Metabolite1->Detox Experimental Workflow for this compound Residue Analysis start Soil Sample Collection extraction Solvent Extraction (e.g., Acetone, QuEChERS) start->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup analysis LC-MS Analysis cleanup->analysis quant Quantification and Data Reporting analysis->quant

References

Ethoxysulfuron: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea group. It is primarily utilized for the control of broadleaf weeds and sedges in various agricultural settings, including rice and sugarcane crops.[1] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and the assessment of its biological activity are also presented to support further research and development.

Molecular Structure and Identification

This compound is chemically identified as 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea.[4] Its structure is characterized by a central sulfonylurea bridge connecting a dimethoxypyrimidine heterocycle and an ethoxyphenoxy group.

ethoxysulfuron_structure cluster_pyrimidine cluster_sulfonylurea cluster_phenyl p1 N p6 C p1->p6 p2 C p2->p1 p2_nh NH p2->p2_nh p3 N p3->p2 p4 C p4->p3 p4_oc OCH3 p4->p4_oc p5 C p5->p4 p6->p5 p6_oc OCH3 p6->p6_oc su_c C=O p2_nh->su_c su_nh NH su_c->su_nh su_s S(=O)2 su_nh->su_s ph_o O su_s->ph_o ph_c1 C ph_c2 C ph_c1->ph_c2 ph_c3 C ph_c2->ph_c3 ph_c2_oet OCH2CH3 ph_c2->ph_c2_oet ph_c4 C ph_c3->ph_c4 ph_c5 C ph_c4->ph_c5 ph_c6 C ph_c5->ph_c6 ph_c6->ph_c1

Figure 1: 2D Molecular Structure of this compound.
IdentifierValue
IUPAC Name 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea[4]
CAS Number 126801-58-9[4]
Chemical Formula C15H18N4O7S[4][5]
SMILES CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC[3]
InChIKey UWVKRNOCDUPIDM-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in various environmental compartments.

PropertyValueReference
Molecular Weight 398.39 g/mol [5][6]
Melting Point 144 - 147 °C[7]
Vapor Pressure 1.2 x 10⁻⁴ Pa at 25°C[7]
Water Solubility 26.4 mg/L (pH 5), 1353 mg/L (pH 7), 9628 mg/L (pH 9) at 20°C[7]
Octanol/Water Partition Coefficient (log Kow) 2.89 (pH 3), 0.004 (pH 7), -1.2 (pH 9) at 20°C[7]
pKa 5.28[7]
Density 1.41 g/cm³ at 20°C[7]

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, plant growth. By blocking ALS, this compound halts the production of these vital amino acids, leading to the cessation of cell division and growth in susceptible plants.[1][3] Animals are not affected by this mechanism as they lack the ALS enzyme and obtain these amino acids from their diet.

mechanism_of_action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Acetohydroxyacid Synthase) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis alpha_Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Plant Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibition

Figure 2: Signaling pathway of this compound's inhibitory action.

Synthesis Workflow

The commercial synthesis of this compound generally follows a multi-step process characteristic of sulfonylurea herbicides. This typically involves the reaction of a substituted sulfonyl chloride with an amine to form a sulfonamide, which is then reacted with a phenyl carbamate that includes the pyrimidine heterocycle.

synthesis_workflow Start Starting Materials: - 2-Ethoxyphenol - Chlorosulfonic Acid - 2-Amino-4,6-dimethoxypyrimidine - Phosgene (or equivalent) Step1 Sulfonylation of 2-Ethoxyphenol to form 2-ethoxyphenoxysulfonyl chloride Start->Step1 Step3 Reaction of 2-Amino-4,6-dimethoxypyrimidine with phosgene to form an isocyanate or carbamoyl chloride Start->Step3 Step2 Reaction with Ammonia or an amine to form the corresponding sulfonamide Step1->Step2 Step4 Coupling of the sulfonamide (from Step 2) with the pyrimidine derivative (from Step 3) Step2->Step4 Step3->Step4 Final This compound Step4->Final

Figure 3: Generalized synthesis workflow for this compound.

Experimental Protocols

Analysis of this compound Residues in Soil and Water by HPLC

This protocol provides a general method for the determination of this compound residues in environmental samples using High-Performance Liquid Chromatography (HPLC).

5.1.1. Materials and Reagents

  • This compound analytical standard (purity ≥97%)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or as appropriate)

  • Syringe filters (0.45 µm)

5.1.2. Sample Preparation and Extraction (QuEChERS-based approach)

  • Weigh 5-10 g of the soil or water sample into a 50 mL centrifuge tube.

  • For soil samples, add a small amount of water to moisten.

  • Add 10 mL of acetonitrile (with 1% formic acid for acidified extraction if necessary).

  • Add appropriate salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer).

5.1.3. Cleanup (Dispersive SPE)

  • Transfer an aliquot of the supernatant to a microcentrifuge tube containing a suitable d-SPE sorbent (e.g., PSA for removal of fatty acids, C18 for nonpolar interferences, and MgSO₄ to remove residual water).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5.1.4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector at a wavelength of approximately 230-240 nm or a Mass Spectrometer for higher selectivity and sensitivity.

  • Column Temperature: 30-40 °C.

5.1.5. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase or a matrix-matched solvent.[1]

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on ALS. The assay measures the formation of acetolactate, which is converted to acetoin for colorimetric detection.

5.2.1. Materials and Reagents

  • Plant tissue from a susceptible species (e.g., young pea or spinach leaves)

  • Enzyme extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, 10% glycerol, and protease inhibitors)

  • Substrate solution: Sodium pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), FAD

  • This compound stock solution (in DMSO or acetone)

  • 6 N Sulfuric Acid (H₂SO₄)

  • Color reagent A: Creatine solution

  • Color reagent B: α-naphthol solution

  • 96-well microplate

  • Microplate reader

5.2.2. Enzyme Extraction

  • Harvest 1-2 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer.

  • Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

5.2.3. Assay Procedure

  • In a 96-well microplate, add the following to each well:

    • Enzyme extract

    • Assay buffer containing cofactors (TPP, FAD, MgCl₂)

    • Serial dilutions of this compound (or solvent control for uninhibited reaction, and a blank with no enzyme).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate (sodium pyruvate) to all wells except the blank.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes.

5.2.4. Color Development and Measurement

  • Add 50 µL of Color Reagent A (creatine) to each well.

  • Add 50 µL of Color Reagent B (α-naphthol) to each well.

  • Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measure the absorbance at 525 nm using a microplate reader.

5.2.5. Data Analysis

  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of ALS inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Conclusion

This compound is an effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in plants. Its physicochemical properties, particularly its pH-dependent solubility, are important considerations for its application and environmental fate. The provided experimental protocols offer a foundation for the quantitative analysis of this compound and the in vitro assessment of its biological activity, which are essential for regulatory purposes, environmental monitoring, and the development of new herbicidal compounds. This technical guide serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.

References

Ethoxysulfuron's Mechanism of Action on the Acetolactate Synthase (ALS) Enzyme: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the potent and specific inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][2][3][4] By blocking this critical metabolic pathway, this compound halts cell division and growth in susceptible plants, ultimately leading to their death.[3] This guide provides a comprehensive technical overview of the mechanism of action of this compound on the ALS enzyme, including available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

The Target: Acetolactate Synthase (ALS)

Acetolactate synthase is a crucial enzyme that catalyzes the first committed step in the biosynthesis of branched-chain amino acids.[2][5] This pathway is essential for protein synthesis and overall plant development.[6][7] Crucially, the ALS enzyme is absent in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[8]

Mechanism of Inhibition

This compound, like other sulfonylurea herbicides, acts as a potent, non-competitive or uncompetitive inhibitor of the ALS enzyme.[9] It binds to a site on the enzyme that is distinct from the active site where the substrate (pyruvate) binds.[10] This binding event allosterically modifies the enzyme's conformation, preventing the substrate from accessing the catalytic center and thereby halting the production of acetolactate.[11] This inhibition is often slow and tightly binding, leading to a time-dependent inactivation of the enzyme.[9]

The binding of sulfonylurea herbicides to the ALS enzyme is understood to occur within a channel leading to the active site.[10] This binding pocket is partially overlapping with that of other classes of ALS-inhibiting herbicides, such as imidazolinones.[10]

Quantitative Inhibition Data

Specific quantitative data on the inhibition of ALS by this compound, such as IC50 and Ki values, are limited in publicly available literature. However, a study on two common bean varieties (IPR Eldorado and BRS Esplendor) determined the herbicide dose required to reduce ALS enzyme activity by 50% (D50), providing a measure of its inhibitory potency in these species.

Plant SpeciesVarietyD50 (g ha⁻¹)
Phaseolus vulgaris (Common Bean)IPR Eldorado10.5
Phaseolus vulgaris (Common Bean)BRS Esplendor12.0
Data from Pagnoncelli Jr. et al. (2016). The study notes that while the D50 values for enzyme activity were similar, the tolerance of the whole plants to the herbicide varied, suggesting other mechanisms like metabolism are also at play in overall plant response.[2]

To provide a broader context for the potency of sulfonylurea herbicides, the following table presents IC50 and Ki values for other well-studied compounds in this class. These values demonstrate the high affinity of sulfonylureas for the ALS enzyme, typically in the nanomolar range.

HerbicidePlant SpeciesIC50 (nM)Ki (nM)
ChlorsulfuronHordeum vulgare (Barley)-68 (initial), 3 (steady-state)
ChlorsulfuronVarious10 - 50-
Metsulfuron-methylVarious5 - 20-
Tribenuron-methylVarious2 - 10-
Data for Chlorsulfuron on Barley from Durner et al. (1991)[9]. General IC50 ranges for other sulfonylureas from BenchChem (2025)[12]. It is important to note that these values can vary depending on the plant species and the specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical in vitro assay to determine the inhibitory effect of this compound on the ALS enzyme. This protocol is based on established methods for other sulfonylurea herbicides.[12][13]

4.1. Enzyme Extraction

  • Plant Material: Use young, actively growing leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana, pea, or spinach).

  • Homogenization: Harvest 1-2 grams of fresh tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer: Add 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM pyruvate, 1 mM MgCl₂, 1 µM FAD, 10% v/v glycerol, and 1 mM dithiothreitol) to the powdered tissue. Homogenize thoroughly.

  • Centrifugation: Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.

  • Enzyme Solution: Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the assay.

4.2. In Vitro ALS Activity Assay

This assay is a colorimetric method that measures the production of acetolactate, which is then converted to acetoin for quantification.

  • Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture (total volume per well, e.g., 100 µL):

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

    • Substrate: 100 mM Sodium Pyruvate

    • Cofactors: 1 mM Thiamine Pyrophosphate (TPP), 20 µM Flavin Adenine Dinucleotide (FAD), 10 mM MgCl₂

    • This compound: A range of concentrations prepared by serial dilution. Include a control with no herbicide.

  • Enzyme Addition: Add a specific amount of the crude enzyme extract to each well to initiate the reaction.

  • Incubation: Incubate the microplate at 37°C for 60 minutes.

  • Reaction Termination and Decarboxylation: Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. Incubate the plate at 60°C for 15 minutes.

  • Color Development:

    • Add 50 µL of 0.5% (w/v) creatine solution to each well.

    • Add 50 µL of 5% (w/v) α-naphthol solution (freshly prepared in 2.5 N NaOH) to each well.

  • Incubation for Color Development: Incubate the plate at 60°C for 15 minutes. A red-colored complex will form.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS_Enzyme ALS Enzyme (Acetolactate Synthase) Pyruvate->ALS_Enzyme Substrate Acetolactate Acetolactate ALS_Enzyme->Acetolactate Catalysis BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Biosynthesis Pathway Protein_Synthesis Protein Synthesis & Plant Growth BCAA->Protein_Synthesis This compound This compound This compound->ALS_Enzyme Inhibition Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Plant_Tissue 1. Harvest Young Leaf Tissue Homogenization 2. Homogenize in Extraction Buffer Plant_Tissue->Homogenization Centrifugation 3. Centrifuge Homogenate Homogenization->Centrifugation Enzyme_Extract 4. Collect Supernatant (Crude ALS Enzyme) Centrifugation->Enzyme_Extract Reaction_Setup 5. Prepare Reaction Mix (Substrate, Cofactors, This compound) Enzyme_Extract->Reaction_Setup Incubation 6. Add Enzyme & Incubate (37°C) Reaction_Setup->Incubation Termination 7. Stop Reaction (H₂SO₄) Incubation->Termination Color_Development 8. Add Creatine & α-naphthol Termination->Color_Development Measurement 9. Measure Absorbance (525 nm) Color_Development->Measurement Calc_Inhibition 10. Calculate % Inhibition Measurement->Calc_Inhibition Dose_Response 11. Plot Dose-Response Curve Calc_Inhibition->Dose_Response IC50 12. Determine IC50 Value Dose_Response->IC50

References

The Synthesis of Ethoxysulfuron: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Ethoxysulfuron, a selective sulfonylurea herbicide. The document details the chemical reactions, key intermediates, and experimental protocols for its synthesis, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction to this compound

This compound is a post-emergence herbicide used for the control of broadleaf weeds and sedges in various crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The chemical structure of this compound is 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea. The synthesis of this complex molecule is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product.

Overall Synthesis Pathway

The commercial production of this compound typically follows a convergent synthesis strategy. This involves the independent synthesis of two primary intermediates: 2-ethoxyphenoxysulfonyl chloride (Intermediate A) and 2-amino-4,6-dimethoxypyrimidine (Intermediate B) . These intermediates are then coupled in the final step to yield this compound.

Ethoxysulfuron_Synthesis_Pathway cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling Catechol Catechol 2-Ethoxyphenol 2-Ethoxyphenol Catechol->2-Ethoxyphenol Ethylation Intermediate_A 2-Ethoxyphenoxysulfonyl chloride 2-Ethoxyphenol->Intermediate_A Chlorosulfonation This compound This compound Intermediate_A->this compound Malononitrile Malononitrile Intermediate_B 2-Amino-4,6-dimethoxy- pyrimidine Malononitrile->Intermediate_B Route 1 Guanidine_Nitrate Guanidine Nitrate Guanidine_Nitrate->Intermediate_B Route 2 Intermediate_B->this compound

Diagram 1: Overall synthesis pathway of this compound.

Synthesis of Key Intermediates

Synthesis of 2-Ethoxyphenol

2-Ethoxyphenol is a precursor to Intermediate A. It can be synthesized through several methods, with the Williamson ether synthesis from catechol being a common approach.

Table 1: Quantitative Data for the Synthesis of 2-Ethoxyphenol

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
CatecholDiethyl sulfate, NaOHToluene/Water60-65 then reflux3~65>99
CatecholEthyl chloride, NaOH, Tetrabutylammonium bromideToluene/Water130-139286>98
Synthesis of 2-Ethoxyphenoxysulfonyl Chloride (Intermediate A)

This intermediate is prepared by the chlorosulfonation of 2-ethoxyphenol. This reaction introduces the sulfonyl chloride group onto the phenyl ring.

Table 2: Representative Reaction Conditions for Chlorosulfonation

Starting MaterialReagentSolventTemperature (°C)
2-EthoxyphenolChlorosulfonic acidDichloromethane (DCM)0 to rt
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate B)

There are multiple routes to synthesize this key pyrimidine intermediate. Two common methods start from either malononitrile or guanidine nitrate.

Table 3: Quantitative Data for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Starting MaterialKey ReagentsOverall Yield (%)Purity (%)
MalononitrileMethanol, Acetyl chloride, Cyanamide82.899.6
Guanidine nitrateDiethyl malonate, Sodium methoxide~80High

Final Synthesis Step: Coupling Reaction

The final step in the synthesis of this compound involves the reaction of 2-ethoxyphenoxysulfonyl chloride (Intermediate A) with 2-amino-4,6-dimethoxypyrimidine (Intermediate B).

Table 4: Quantitative Data for the Final Coupling Reaction

Reactant AReactant BSolventTemperature (°C)Time (h)Yield (%)
2-Ethoxyphenoxysulfonyl chloride2-Amino-4,6-dimethoxypyrimidineDichloromethane251691

Detailed Experimental Protocols

Synthesis of 2-Ethoxyphenol from Catechol

Materials:

  • Catechol

  • Diethyl sulfate

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Aqueous Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • To a mixture of 500 ml of toluene and aqueous NaOH solution at 25-30°C, add 100 g of catechol and 112 g of diethyl sulfate.

  • Stir the mixture for 10 minutes.

  • Heat the mixture to 60-65°C and continue stirring for 3 hours.

  • Further heat the mixture to reflux and distill off the solvent completely to collect the product in the distillate.

  • Cool the distillate to 15-20°C.

  • To the cooled distillate, add aqueous NaOH solution and stir for 15 minutes.

  • Separate the aqueous layer and add 400 ml of toluene to it.

  • Cool the mixture to 15-20°C and slowly add aqueous HCl. Stir for 15 minutes.

  • Filter the mixture through hyflow.

  • Separate the organic layer and treat it with activated carbon.

  • Distill off the organic layer to obtain 2-ethoxyphenol.[1]

Synthesis of 2-Ethoxyphenoxysulfonyl Chloride (Intermediate A)

Materials:

  • 2-Ethoxyphenol

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-ethoxyphenol in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 2-ethoxyphenoxysulfonyl chloride.

Experimental_Workflow_Chlorosulfonation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-Ethoxyphenol in anhydrous DCM B Cool solution to 0°C A->B C Add Chlorosulfonic acid dropwise at < 5°C B->C D Warm to room temperature and stir for 2-3h C->D E Pour mixture onto crushed ice D->E F Separate organic layer E->F G Wash with water and brine F->G H Dry over Na2SO4 G->H I Evaporate solvent H->I J 2-Ethoxyphenoxysulfonyl chloride I->J

Diagram 2: Experimental workflow for the chlorosulfonation of 2-ethoxyphenol.
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Intermediate B) from Malononitrile

Materials:

  • Malononitrile

  • Methanol

  • Acetyl chloride

  • Sodium bicarbonate

  • Cyanamide

  • Toluene

Procedure:

  • Step 1: Synthesis of 1,3-dimethoxypropanediimidate dihydrochloride: React malononitrile with methanol and acetyl chloride. The optimal conditions are a temperature of 10°C, a methanol to malononitrile molar ratio of 2.1, an acetyl chloride to methanol molar ratio of 4.5, and a holding time of 2 hours.

  • Step 2: Synthesis of 3-amino-3-methoxy-N-cyano-2-propenimidamide: React the product from Step 1 with an aqueous solution of sodium bicarbonate and cyanamide. The optimal conditions for this step are a temperature of 0°C, a cyanamide to malononitrile molar ratio of 1.2, and a reaction time of 5 hours.

  • Step 3: Cyclization to 2-amino-4,6-dimethoxypyrimidine: The intermediate from Step 2 is subjected to thermal cyclization in a suitable solvent like toluene to yield the final product. The reaction is heated to reflux for approximately 7 hours. After cooling, the product crystallizes and can be isolated by filtration.

Final Synthesis of this compound

Materials:

  • 2-Ethoxyphenoxysulfonyl chloride (Intermediate A)

  • 2-Amino-4,6-dimethoxypyrimidine (Intermediate B)

  • Dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

  • Sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve 62.0 g (0.4 mol) of 2-amino-4,6-dimethoxypyrimidine in 600 ml of DCM.

  • To this solution, add a solution of 97.2 g (0.4 mol) of 2-ethoxyphenoxysulfonyl chloride in 100 ml of DCM dropwise at 25°C.

  • Continue stirring at room temperature for 16 hours.

  • Dilute the mixture with 600 ml of DCM.

  • Wash the organic phase twice with 500 ml portions of 2N HCl and once with 500 ml of water.

  • Dry the organic phase using sodium sulfate.

  • Remove the solvent on a rotary evaporator to obtain an oily product.

  • Triturate the oily product with diethyl ether to induce crystallization.

  • Collect the crystalline product by filtration to obtain 145.0 g (91% of theory) of this compound.

This comprehensive guide provides the foundational knowledge for the synthesis of this compound, intended to support further research and development in the field of agrochemicals. The provided protocols and data are based on available literature and should be adapted and optimized for specific laboratory conditions.

References

Ethoxysulfuron: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Ethoxysulfuron (C₁₅H₁₈N₄O₇S) for Researchers, Scientists, and Drug Development Professionals.

Chemical and Physical Properties

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea class. It is primarily used for the control of broadleaf weeds and sedges in various agricultural settings, particularly in rice and sugarcane cultivation.[1][2]

PropertyValueReference
IUPAC Name (2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate[3]
CAS Number 126801-58-9[3]
Chemical Formula C₁₅H₁₈N₄O₇S[3]
Molecular Weight 398.4 g/mol [3]
Appearance White to light beige fine powder[4]
Melting Point 145-147 °C[4]
Water Solubility 26 mg/L (pH 5), 1353 mg/L (pH 7), 9628 mg/L (pH 9) at 20°C[5]
Vapor Pressure 6.6 x 10⁻⁵ Pa at 20°C[5]
LogP (Octanol/Water Partition Coefficient) 1.01 (pH 7)[5]

Synthesis

The synthesis of this compound typically involves a multi-step process. A general outline of the synthesis is as follows:

  • Preparation of 2-ethoxyphenylsulfamoyl chloride: This intermediate is synthesized from a substituted aniline derivative which undergoes sulfonation.

  • Reaction with 2-amino-4,6-dimethoxypyrimidine: The 2-ethoxyphenylsulfamoyl chloride is then reacted with 2-amino-4,6-dimethoxypyrimidine in a suitable solvent, such as dichloromethane.

A specific example of the final step in the synthesis is described as follows: A solution of 2-ethoxyphenylsulfamoyl chloride in dichloromethane is added dropwise to a solution of 2-amino-4,6-dimethoxypyrimidine in dichloromethane at room temperature. The reaction mixture is stirred for several hours. After dilution and washing with hydrochloric acid and water, the organic phase is dried, and the solvent is removed. The resulting product is then purified by crystallization to yield 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxysulfonyl)urea (this compound).[4]

Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[6] By inhibiting ALS, this compound disrupts protein synthesis and cell division, leading to the cessation of growth in susceptible plants.[8] Following application, chlorotic patches develop and spread, ultimately leading to the death of the entire weed.[8]

ALS_Inhibition_Pathway cluster_precursors Substrates cluster_products Products cluster_amino_acids Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

Herbicidal Activity and Spectrum of Weed Control

This compound is a post-emergence herbicide with a broad spectrum of activity against many annual and perennial broadleaf weeds and sedges. It is particularly effective in transplanted rice and sugarcane.[8][9]

Weeds Controlled in Rice:

  • Broadleaf Weeds: Monochoria vaginalis, Ammannia baccifera, Ludwigia parviflora, Eclipta alba[2][10]

  • Sedges: Cyperus difformis, Cyperus iria, Fimbristylis miliacea[2][5]

Weeds Controlled in Sugarcane:

  • Sedges: Cyperus rotundus[9][10]

  • Broadleaf Weeds: Amaranthus viridis, Phyllanthus niruri[9]

Toxicology and Safety

This compound exhibits low acute toxicity to mammals. However, it is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11]

ParameterValueSpeciesReference
Acute Oral LD₅₀ >3270 mg/kg bwRat[11]
Acute Dermal LD₅₀ >4000 mg/kg bwRat[3]
Acceptable Daily Intake (ADI) 0.06 mg/kg bw/day-[11]
No Observed Adverse Effect Level (NOAEL) 6.2 mg/kg bw/dayDog (3-month study)[11]
Genotoxicity Not genotoxic in a battery of studies-[11]

Environmental Fate

This compound is not expected to be persistent in soil systems but may be more persistent in water under certain conditions.[3] Its mobility in soil is considered to be low to moderate.[8]

ParameterValueConditionsReference
Soil Half-life (DT₅₀) 9.90 - 21.54 daysField studies in rice[8][12]
Freundlich Adsorption Coefficient (Kf) 1.06 µg¹⁻¹/ⁿg⁻¹ml¹/ⁿ-[8]
Groundwater Ubiquity Score (GUS) 2.0Indicates moderate mobility[8]

Analytical Methods

The determination of this compound residues in various environmental and biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1][8]

General Analytical Protocol:

  • Extraction: Residues are extracted from the sample matrix (e.g., soil, water, plant tissue) using a suitable solvent such as acetone or acetonitrile, often with the aid of ultrasonic-assisted extraction.[1][8]

  • Clean-up: The crude extract is subjected to a clean-up procedure to remove interfering co-extractives. This may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) using cartridges such as acid alumina or divinylbenzene-N-vinylpyrrolidone copolymer.[1]

  • Quantification and Confirmation: The final extract is analyzed by LC-MS or LC-MS/MS. Quantification is achieved by comparing the peak area or height of the analyte in the sample to that of a calibration curve prepared from certified reference standards.[1]

Experimental Protocols

Herbicidal Efficacy Field Trial

Objective: To evaluate the bio-efficacy of this compound against target weeds in a specific crop (e.g., transplanted rice).

Methodology:

  • Experimental Design: The experiment is typically laid out in a randomized block design (RBD) with multiple replications (usually three or four).[2][5]

  • Treatments: Treatments include different application rates of this compound, a weedy check (no herbicide), a weed-free check (manual weeding), and often a comparison with other standard herbicides.[2][5]

  • Application: this compound is applied as a post-emergence spray at a specific time after transplanting or sowing, corresponding to a particular growth stage of the weeds (e.g., 2-4 leaf stage).[5]

  • Data Collection: Weed density and biomass are recorded at specific intervals after application (e.g., 30, 60, and 90 days after transplanting). Crop phytotoxicity is visually assessed. At harvest, crop yield and yield components are measured.[2]

  • Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

Efficacy_Trial_Workflow start Trial Setup (Randomized Block Design) treatments Herbicide Application (Post-emergence) start->treatments data_collection Data Collection (Weed density, biomass, crop yield) treatments->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Results & Conclusion (Efficacy Assessment) analysis->results

Caption: General workflow for a herbicidal efficacy field trial.

References

Ethoxysulfuron: A Comprehensive Technical Overview of its Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical nomenclature of ethoxysulfuron, a sulfonylurea herbicide. A clear understanding of its IUPAC name, Chemical Abstracts Service (CAS) name, and various synonyms is critical for accurate scientific communication, database searching, and regulatory compliance.

Chemical Nomenclature

The systematic naming of chemical compounds follows strict conventions to provide an unambiguous description of their molecular structure. For this compound, several recognized naming systems are in use.

Naming ConventionName
IUPAC Name 2-ethoxyphenyl [(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate[1]
CAS Name 2-ethoxyphenyl [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]sulfamate[1]
Common Name This compound[2]

Synonyms and Identifiers

Beyond the official IUPAC and CAS names, this compound is known by a variety of synonyms and is assigned specific identifiers for database and regulatory purposes. This extensive list is crucial for comprehensive literature and database searches.

TypeIdentifier/Synonym
CAS Registry No. 126801-58-9[1]
EC Number 603-166-8[3]
UNII 2A9C8090ZD[3]
ChEBI ID CHEBI:81748[3]
Development Codes HOE-095404, AE F095404[3][4]
Other Synonyms 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea[3][4], 3-(4,6-dimethoxypyrimidin-2-yl)-1-(2-ethoxyphenoxysulfonylurea)[3], Gladium[5], Sunrice[6]

Structural Relationship of Names

The various names and identifiers for this compound, while different, all point to the same chemical entity. The following diagram illustrates the hierarchical and relational nature of this nomenclature.

Ethoxysulfuron_Nomenclature cluster_chemical_entity Chemical Entity cluster_systematic_names Systematic Names cluster_common_identifiers Common & Database Identifiers This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name  is formally named CAS Name CAS Name This compound->CAS Name  is registered as Common Name Common Name This compound->Common Name  is commonly known as CAS RN CAS RN Common Name->CAS RN  is assigned Synonyms Synonyms 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethoxyphenoxysulfonyl)urea HOE-095404 Gladium ... Common Name->Synonyms  has other names

References

Ethoxysulfuron: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the sulfonylurea herbicide, ethoxysulfuron. The information is curated for researchers, scientists, and professionals involved in drug development and environmental safety assessments. This document details quantitative data, experimental methodologies, and key degradation pathways to facilitate a thorough understanding of this compound's physicochemical properties.

Physicochemical Properties of this compound

This compound is a selective herbicide used for the control of broadleaf weeds and sedges in various crops. Its efficacy and environmental fate are significantly influenced by its solubility and stability under different conditions.

Solubility Profile

The solubility of this compound is highly dependent on the pH of the aqueous medium and the nature of the organic solvent.

Table 1: Solubility of this compound in Water at 20°C

pHSolubility (mg/L)
526.4[1]
71353[1]
99628[1]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)
n-hexane0.006[1]
Toluene2.5[1]
Methanol7.7[1]
Isopropanol1.0[1]
Ethyl acetate14.1[1]
Acetone36[1]
Dichloromethane107.0[1]
Polyethylene glycol22.5[1]
Dimethyl sulfoxide>500[1]
Stability Profile

The stability of this compound is primarily influenced by pH and, to a lesser extent, by light. Hydrolysis is a key degradation pathway, particularly under acidic conditions.

Table 3: Hydrolytic Stability (DT50) of this compound

pHHalf-life (DT50) in days
565[1]
7259[1]
9331[1]

This compound is relatively stable to photolysis in sterile, distilled water. However, in natural waters containing photosensitizing agents, indirect photolysis can occur, with a reported half-life of 30 days at pH 7.

Experimental Protocols

The following sections outline the methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines.

Aqueous Solubility Determination (OECD Guideline 105)

The solubility of this compound in water is determined using the flask method, which is suitable for substances with solubilities above 10 mg/L.

Fig. 1: Experimental workflow for determining aqueous solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a flask containing water of a specific pH.

  • Equilibration: The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath until equilibrium is reached.

  • Separation: The undissolved this compound is separated from the aqueous phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolysis as a Function of pH (OECD Guideline 111)

The rate of hydrolysis of this compound is determined by measuring its concentration in sterile aqueous buffer solutions of different pH values over time.

G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare sterile buffer solutions (pH 4, 7, 9) B Add this compound to buffers A->B C Incubate in the dark at constant temperature B->C D Collect aliquots at specific time intervals C->D E Analyze for this compound and degradation products (HPLC-MS) D->E F Determine rate constants and half-lives (DT50) E->F

Fig. 2: Workflow for hydrolysis stability testing.

Methodology:

  • Preparation: Sterile aqueous buffer solutions of at least three different pH values (typically 4, 7, and 9) are prepared.

  • Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature to prevent photolytic degradation.

  • Sampling: Aliquots are taken from each solution at appropriate time intervals.

  • Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method, such as HPLC coupled with mass spectrometry (HPLC-MS).

  • Data Evaluation: The rate of hydrolysis and the half-life (DT50) are calculated from the decrease in the concentration of this compound over time.

Degradation Pathways

Hydrolysis Pathway

The primary degradation pathway for this compound in aqueous environments is the cleavage of the sulfonylurea bridge. This process is pH-dependent, being more rapid under acidic conditions. The major identified degradation products are 2-amino-4,6-dimethoxypyrimidine, 2-ethoxyphenol, and 2-ethoxyphenol sulfamate.

G This compound This compound Cleavage Sulfonylurea Bridge Cleavage This compound->Cleavage Product1 2-amino-4,6-dimethoxypyrimidine (Hoe 092944) Cleavage->Product1 Product2 2-ethoxyphenol (Hoe 110068) Cleavage->Product2 Product3 2-ethoxyphenol sulfamate (Hoe 111379) Cleavage->Product3

Fig. 3: Hydrolysis degradation pathway of this compound.
Photolysis Pathway

Direct photolysis of this compound in pure water is not a significant degradation route. However, in the presence of natural photosensitizers found in surface waters, indirect photolysis can occur. While up to five degradation products have been detected under such conditions, their specific chemical structures are not fully elucidated in publicly available literature.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Branched-chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth This compound This compound This compound->Inhibition Inhibition->ALS Inhibition

Fig. 4: Mode of action of this compound.

References

Ethoxysulfuron's Mode of Action in Susceptible Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysulfuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound in susceptible weed species. It details the inhibition of ALS, the subsequent physiological effects leading to plant death, and the experimental protocols used to elucidate this mode of action. Quantitative data from various studies are summarized, and key biochemical pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

This compound is a post-emergence herbicide effective against a range of broadleaf weeds and sedges in crops such as rice and sugarcane.[1][2] Its efficacy stems from its specific interaction with the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is pivotal for the synthesis of the essential amino acids valine, leucine, and isoleucine.[3][4] As animals lack the ALS enzyme, sulfonylurea herbicides like this compound exhibit low mammalian toxicity, making them valuable tools in agriculture.[3] This guide will delve into the core biochemical and physiological processes that define this compound's herbicidal activity in susceptible weeds.

Molecular Mode of Action: Inhibition of Acetolactate Synthase

The primary mode of action of this compound is the inhibition of the ALS enzyme.[1][3] This inhibition disrupts the production of essential branched-chain amino acids, leading to a cascade of physiological events that culminate in the death of susceptible plants.

The Target Enzyme: Acetolactate Synthase (ALS)

ALS is a key enzyme in the biosynthesis of valine, leucine, and isoleucine.[3][4] It catalyzes the first common step in their synthesis. In susceptible plants, the binding of this compound to the ALS enzyme is highly specific and occurs at or near the substrate-binding site, although it is considered a non-competitive inhibitor, suggesting it binds to a regulatory site on the enzyme.[3] This binding prevents the enzyme from carrying out its normal catalytic function.

Biochemical Cascade Following ALS Inhibition

The inhibition of ALS by this compound triggers a series of downstream effects:

  • Cessation of Branched-Chain Amino Acid Synthesis: The most immediate consequence is the halt in the production of valine, leucine, and isoleucine.[4]

  • Inhibition of Protein Synthesis: These amino acids are essential building blocks for proteins. Their absence leads to a rapid cessation of protein synthesis.

  • Arrest of Cell Division and Growth: Without the necessary proteins and amino acids, cell division in the meristematic regions (growing points) of the plant ceases.[4] This results in a rapid inhibition of root and shoot growth.

  • Accumulation of Toxic Intermediates: The blockage of the metabolic pathway can lead to the accumulation of α-ketobutyrate, a substrate of ALS, which can be toxic to the plant.

  • Secondary Physiological Effects: Over time, susceptible plants exhibit symptoms such as chlorosis (yellowing), necrosis (tissue death), and stunting, ultimately leading to plant death.

The following diagram illustrates the signaling pathway of this compound's mode of action.

This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes synthesis of Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Required for Plant_Death Plant Death Cell_Division->Plant_Death Cessation leads to

Figure 1: Signaling pathway of this compound's mode of action.

Quantitative Data

While specific IC50 (half maximal inhibitory concentration) and GR50 (dose for 50% growth reduction) values for this compound against a wide range of susceptible weeds are not extensively reported in publicly available literature, some studies provide valuable quantitative insights.

A study on the tolerance of common bean (Phaseolus vulgaris) to this compound demonstrated that the ALS enzyme activity was severely reduced even at a low concentration of 1 µM, indicating the high potency of this herbicide.[5]

Field studies have also provided dose-response data for weed control. For instance, in sugarcane, this compound applied at rates of 46.9 to 60.0 g ai/ha significantly lowered the density of broadleaf weeds and sedges.[6]

The table below summarizes available quantitative data on the efficacy of this compound.

ParameterWeed Species/CropValueReference
Enzyme Inhibition
ALS Activity ReductionPhaseolus vulgarisSeverely reduced at 1 µM[5]
Whole-Plant Response
Effective DoseBroadleaf weeds and sedges in sugarcane46.9 - 60.0 g ai/ha[6]
Grain Yield Loss (at 83.2 g ha-1)Phaseolus vulgaris 'IPR Tangará'25%[5]
Grain Yield Loss (at 83.2 g ha-1)Phaseolus vulgaris 'IPR Andorinha'35%[5]
Resistance Factor (RF)
Cross-resistance to ALS inhibitorsCyperus iria< 10[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mode of action of this compound.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of the ALS enzyme extracted from susceptible plant tissue.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from a susceptible weed species.

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • The resulting supernatant contains the crude ALS enzyme extract.

  • Enzyme Assay:

    • The assay is typically conducted in a microplate format.

    • The reaction mixture contains the enzyme extract, assay buffer, and varying concentrations of this compound.

    • The reaction is initiated by the addition of the substrate, pyruvate.

    • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).

    • The reaction is stopped by the addition of acid (e.g., H₂SO₄). This also initiates the conversion of the product, acetolactate, to acetoin.

    • Acetoin is then derivatized with creatine and α-naphthol to produce a colored complex.

    • The absorbance of the colored product is measured using a spectrophotometer (e.g., at 530 nm).

  • Data Analysis:

    • The percentage of ALS inhibition for each this compound concentration is calculated relative to a control without the herbicide.

    • The IC50 value, the concentration of this compound that causes 50% inhibition of ALS activity, is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the in vitro ALS enzyme inhibition assay.

start Start plant_tissue Collect fresh susceptible weed tissue start->plant_tissue homogenize Homogenize in extraction buffer plant_tissue->homogenize centrifuge Centrifuge to obtain crude enzyme extract homogenize->centrifuge prepare_assay Prepare reaction mixture: - Enzyme extract - Assay buffer - this compound dilutions centrifuge->prepare_assay start_reaction Initiate reaction with pyruvate prepare_assay->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction with acid (converts acetolactate to acetoin) incubate->stop_reaction color_development Add creatine and α-naphthol for color development stop_reaction->color_development measure_absorbance Measure absorbance at 530 nm color_development->measure_absorbance analyze_data Calculate % inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for in vitro ALS enzyme inhibition assay.
Whole-Plant Bioassay

This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled environmental conditions.

Methodology:

  • Plant Growth:

    • Grow susceptible weed species from seed in pots containing a suitable growth medium.

    • Maintain the plants in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity.

  • Herbicide Application:

    • Apply a range of this compound doses to the plants at a specific growth stage (e.g., 2-4 leaf stage).

    • Application is typically done using a laboratory sprayer to ensure uniform coverage.

    • Include an untreated control group.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the plants for injury symptoms (e.g., chlorosis, stunting, necrosis).

    • Harvest the above-ground plant material and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each dose relative to the untreated control.

    • Determine the GR50 value, the dose of this compound that causes a 50% reduction in plant growth, by fitting the data to a dose-response curve.

Absorption, Translocation, and Metabolism Studies

These studies utilize radiolabeled this compound (e.g., with ¹⁴C) to trace its fate within the plant.

Methodology:

  • Application of Radiolabeled Herbicide:

    • Apply a known amount of ¹⁴C-ethoxysulfuron to a specific leaf of a susceptible weed.

  • Harvest and Sectioning:

    • At various time points after application, harvest the plants.

    • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Quantification of Radioactivity:

    • Combust the plant sections to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified using liquid scintillation counting. This determines the amount of herbicide in each plant part.

    • Alternatively, phosphor imaging can be used to visualize the distribution of the radiolabel throughout the plant.

  • Metabolism Analysis:

    • Extract the radioactive compounds from the plant tissues using solvents.

    • Separate the parent this compound from its metabolites using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Identify and quantify the metabolites.

The following diagram illustrates the logical relationship between absorption, translocation, and metabolism in determining the efficacy of this compound.

Ethoxysulfuron_Application This compound Application (Foliar) Absorption Absorption into Leaf Ethoxysulfuron_Application->Absorption Translocation Translocation to Meristems (Phloem & Xylem) Absorption->Translocation Metabolism Metabolism (Detoxification) Absorption->Metabolism ALS_Inhibition ALS Inhibition at Target Site Translocation->ALS_Inhibition Herbicidal_Effect Herbicidal Effect Metabolism->Herbicidal_Effect Reduced ALS_Inhibition->Herbicidal_Effect

Figure 3: Factors influencing this compound efficacy in susceptible weeds.

Conclusion

The mode of action of this compound in susceptible weeds is a well-defined process centered on the potent and specific inhibition of the acetolactate synthase enzyme. This leads to a cascade of metabolic and physiological disruptions, ultimately resulting in plant death. Understanding this mechanism at a technical level is crucial for the effective and sustainable use of this compound in weed management programs, as well as for the development of new herbicidal compounds and strategies to mitigate the evolution of herbicide resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the interactions between herbicides and their target sites in plants.

References

Ethoxysulfuron Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea class, utilized for the control of broadleaf weeds and sedges in various crops. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its ecological risk assessment. This technical guide provides an in-depth overview of the degradation products of this compound, the pathways of its breakdown, and the experimental methodologies used to study these processes.

Degradation Pathways of this compound

The degradation of this compound in the environment proceeds through several key pathways, including hydrolysis, photolysis, and microbial degradation. The primary mechanism for the breakdown of sulfonylurea herbicides is the cleavage of the sulfonylurea bridge, a reaction that is significantly influenced by pH.

In Water: Hydrolysis is a major route of this compound degradation in aqueous environments. The rate of hydrolysis is pH-dependent, being more rapid in acidic conditions. Under neutral to alkaline conditions, this compound is more stable.

In Soil: In the soil environment, both abiotic and biotic processes contribute to the degradation of this compound. Hydrolysis of the sulfonylurea bridge is a key abiotic process, influenced by soil pH. Microbial degradation also plays a significant role, with the rate and pathway being dependent on the microbial community composition, soil type, and environmental conditions such as temperature and moisture. Degradation can occur under both aerobic and anaerobic conditions.

Major Degradation Products

Several degradation products of this compound have been identified in soil and water. The formation and persistence of these metabolites are crucial in assessing the overall environmental impact of the parent compound.

  • Hoe-126663 (1-(2-ethoxyphenoxysulfonyl)-3-(6-hydroxy-4-methoxypyrimidin-2-yl)-urea): This metabolite is formed through the hydroxylation of the pyrimidine ring of this compound.

  • Hoe-092944 (2-amino-4,6-dimethoxypyrimidine): This product results from the cleavage of the sulfonylurea bridge.[1]

  • Hoe-136086 (3-amidino-1-(2-ethoxyphenoxysulfonyl)urea): This metabolite is another product identified in environmental fate studies.[1]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is typically measured by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.

EnvironmentConditionParameterValueReference
Water pH 4DT50~16 days[1]
pH 5DT50~64.6 - 96 days[1]
pH 7DT50Stable[1]
Soil Aerobic, Laboratory (Clay Loam)DT5013 - 15 days[1]

Note: The table summarizes available quantitative data. More detailed time-course data on the formation and decline of specific degradation products are limited in publicly available literature.

Experimental Protocols

The study of this compound degradation in soil and water typically follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Study (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of radiolabelled or non-labelled this compound to the test solutions.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Analyze the samples for the concentration of this compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Determine the degradation rate constant and half-life at each pH.

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: Select and characterize representative soil types (e.g., sandy loam, clay loam).

  • Test Substance Application: Treat the soil samples with a known concentration of radiolabelled this compound.

  • Incubation:

    • Aerobic: Incubate the soil at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity), with a continuous supply of air.

    • Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Volatile Trapping: Trap any evolved carbon dioxide (¹⁴CO₂) or other volatile degradation products.

  • Sampling: Collect soil and water (for anaerobic studies) samples at various time points.

  • Extraction: Extract this compound and its degradation products from the soil using appropriate solvents.

  • Analysis: Quantify the parent compound and its metabolites in the extracts using techniques like HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Determine the degradation half-lives (DT50 and DT90) for this compound and major metabolites, and identify the degradation pathway.

Analytical Methodology

The determination of this compound and its degradation products in environmental samples requires sensitive and selective analytical methods.

Sample Preparation:

  • Water: Solid-phase extraction (SPE) can be used to concentrate the analytes from water samples.

  • Soil: Solvent extraction, often using a mixture of polar and non-polar solvents, is employed to extract the compounds from the soil matrix.

Analytical Techniques:

  • HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet detection is a common technique for the quantification of this compound and its metabolites.[1]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and selectivity, allowing for the confirmation and quantification of trace levels of the parent compound and its degradation products.

A typical HPLC/UV method validation would demonstrate satisfactory recoveries (e.g., >70%) and a low limit of detection (e.g., 0.002 ppm).[1]

Visualizations

Logical Flow of an Aerobic Soil Metabolism Study

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Sample Preparation & Characterization application Apply this compound to Soil Samples soil_prep->application test_substance Prepare Radiolabelled This compound Solution test_substance->application incubation Incubate under Aerobic Conditions (Dark, 20°C) application->incubation trapping Trap Volatiles (e.g., ¹⁴CO₂) incubation->trapping sampling Collect Soil Samples at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis kinetics Determine DT50/DT90 analysis->kinetics pathway Identify Degradation Products & Pathway analysis->pathway

Caption: Workflow for an aerobic soil metabolism study of this compound.

Proposed Degradation Pathway of this compound

degradation_pathway cluster_products Degradation Products This compound This compound hoe126663 Hoe-126663 (1-(2-ethoxyphenoxysulfonyl)-3- (6-hydroxy-4-methoxypyrimidin-2-yl)-urea) This compound->hoe126663 Hydroxylation hoe092944 Hoe-092944 (2-amino-4,6-dimethoxypyrimidine) This compound->hoe092944 Bridge Cleavage (Hydrolysis/Microbial) phenyl_sulfonamide 2-ethoxyphenoxysulfonamide (Putative) This compound->phenyl_sulfonamide Bridge Cleavage (Hydrolysis/Microbial) hoe136086 Hoe-136086 (3-amidino-1-(2-ethoxyphenoxysulfonyl)urea) This compound->hoe136086 Transformation further_degradation Further Degradation (Mineralization to CO₂) hoe092944->further_degradation phenyl_sulfonamide->further_degradation

Caption: Proposed degradation pathways for this compound in soil and water.

References

Toxicological Profile of Ethoxysulfuron in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxysulfuron is a selective sulfonylurea herbicide widely used for the control of broadleaf weeds and sedges in various agricultural settings, particularly in rice and cereal crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. While effective in targeting weeds, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound in a range of non-target organisms, intended for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data

The acute and chronic toxicity of this compound to various non-target organisms has been evaluated through standardized ecotoxicological studies. The following tables summarize the key quantitative data.

Table 1: Aquatic Organisms

SpeciesEndpointValue (mg/L)Exposure DurationReference
Scenedesmus obliquus (Green Algae)EC501.196 hours
Daphnia magna (Water Flea)EC50 (Immobilisation)> 10048 hours
Oncorhynchus mykiss (Rainbow Trout)LC50> 10096 hours

Table 2: Terrestrial Invertebrates

SpeciesEndpointValueExposure DurationReference
Apis mellifera (Honeybee)LD50 (Contact)> 200 µ g/bee 48 hours
Eisenia fetida (Earthworm)LC50Data not available. Toxicity is generally considered low.14 days
NOEC (Reproduction)Data not available.56 days

Table 3: Vertebrates

SpeciesEndpointValue (mg/kg bw/day)Exposure DurationReference
Rat (Oral)LD50> 5000-
Rat (Dermal)LD50> 2000-
Rat (Inhalation)LC50> 5.15 (dust)4 hours
DogNOAEL5.6090 days
Bobwhite QuailLD50> 2250-
Mallard DuckLD50> 2250-

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme, also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. This pathway is present in plants and microorganisms. While mammals also possess a similar pathway for branched-chain amino acid synthesis, the structure of the animal ALS enzyme differs significantly from the plant enzyme, leading to a high degree of selectivity and lower toxicity in mammals.

The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts protein synthesis and cell division, ultimately leading to the death of the susceptible plant.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->Inhibition

Caption: A simplified diagram of the Acetolactate Synthase (ALS) inhibition pathway by this compound.

Experimental Protocols

The toxicological data presented in this guide are derived from studies following internationally recognized standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or other suitable species.

  • Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Methodology:

    • A range of test concentrations and a control are prepared.

    • Aliquots of an exponentially growing algal culture are added to the test solutions.

    • The cultures are incubated under continuous, uniform illumination and constant temperature (21-24°C) for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate for biomass (e.g., fluorescence).

    • The growth rate and yield are calculated for each concentration and compared to the control to determine the EC50 (the concentration causing a 50% reduction in growth).

OECD_201_Workflow start Start prep_media Prepare Test Media (Control & this compound Concentrations) start->prep_media inoculate Inoculate with Exponentially Growing Algae prep_media->inoculate incubate Incubate for 72h (Constant Light & Temperature) inoculate->incubate measure Measure Algal Biomass (24, 48, 72h) incubate->measure analyze Analyze Data (Calculate Growth Rate & Yield) measure->analyze determine_ec50 Determine EC50 analyze->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for the OECD 201 Algal Growth Inhibition Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Methodology:

    • A series of test concentrations and a control are prepared in a suitable aqueous medium.

    • Groups of daphnids are introduced into each test vessel.

    • The vessels are maintained at a constant temperature (18-22°C) with a defined light-dark cycle for 48 hours.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The EC50 at 48 hours is calculated, representing the concentration that immobilizes 50% of the daphnids.

OECD_202_Workflow start Start prep_solutions Prepare Test Solutions (Control & this compound Concentrations) start->prep_solutions add_daphnids Introduce Young Daphnids (<24h old) prep_solutions->add_daphnids expose Expose for 48h (Constant Temperature & Photoperiod) add_daphnids->expose observe Observe Immobilisation (at 24h & 48h) expose->observe analyze Analyze Data observe->analyze determine_ec50 Determine 48h EC50 analyze->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD 203: Fish, Acute Toxicity Test

This guideline determines the concentration of a substance that is lethal to 50% of a test population of fish.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or other suitable species.

  • Principle: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours.

  • Methodology:

    • Fish are acclimated to the test conditions.

    • A range of test concentrations and a control are established.

    • Groups of fish are randomly assigned to the different concentrations.

    • The fish are exposed for 96 hours, with regular monitoring of water quality parameters (e.g., temperature, pH, dissolved oxygen).

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The LC50 (lethal concentration for 50% of the fish) at 96 hours is calculated using appropriate statistical methods.

OECD_203_Workflow start Start acclimate Acclimate Fish to Test Conditions start->acclimate prep_systems Prepare Test Systems (Control & this compound Concentrations) acclimate->prep_systems expose Expose Fish for 96h (Semi-static or Flow-through) prep_systems->expose monitor Monitor Water Quality & Observe Fish expose->monitor record_mortality Record Mortality (24, 48, 72, 96h) monitor->record_mortality analyze Analyze Data record_mortality->analyze determine_lc50 Determine 96h LC50 analyze->determine_lc50 end End determine_lc50->end

Caption: Experimental workflow for the OECD 203 Fish Acute Toxicity Test.

OECD 222: Earthworm, Reproduction Test

This test evaluates the effects of a substance on the reproduction of the earthworm Eisenia fetida.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Principle: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil for 28 days. Following this exposure, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

  • Methodology:

    • The test substance is incorporated into an artificial soil substrate.

    • Adult earthworms with a well-developed clitellum are introduced into the test soil.

    • The test vessels are maintained at a constant temperature (20 ± 2°C) with a defined light-dark cycle for 28 days.

    • At the end of the 28-day exposure, the adult worms are removed, and their mortality and any sublethal effects are assessed.

    • The soil is incubated for a further 28 days.

    • The number of juvenile worms is then counted.

    • The reproductive output (number of juveniles per adult per day) is calculated and compared to the control to determine the NOEC (No Observed Effect Concentration) and ECx for reproduction.

OECD_222_Workflow start Start prep_soil Prepare Artificial Soil with This compound Concentrations start->prep_soil add_worms Introduce Adult Earthworms prep_soil->add_worms expose_adults Expose Adults for 28 Days add_worms->expose_adults assess_adults Assess Adult Mortality & Sublethal Effects expose_adults->assess_adults incubate_cocoons Incubate Soil for 28 Days (for Cocoon Hatching) assess_adults->incubate_cocoons count_juveniles Count Juvenile Worms incubate_cocoons->count_juveniles analyze Analyze Data (Reproductive Output) count_juveniles->analyze determine_noec Determine NOEC & ECx for Reproduction analyze->determine_noec end End determine_noec->end

Caption: Experimental workflow for the OECD 222 Earthworm Reproduction Test.

Summary and Conclusion

This compound exhibits a high degree of selectivity, with its primary mode of action targeting an enzyme pathway in plants that is significantly different in animals. The available toxicological data indicates that this compound has low acute toxicity to fish, aquatic invertebrates, birds, and mammals. It is practically non-toxic to honeybees. However, as an herbicide, it is highly toxic to non-target aquatic plants, such as algae.

The provided experimental protocols, based on OECD guidelines, represent the standard methodologies for assessing the ecotoxicological effects of chemicals like this compound. While a comprehensive dataset exists for many non-target organisms, further research to establish definitive LC50 and NOEC values for key soil organisms like earthworms under various environmental conditions would contribute to a more complete understanding of the environmental risk profile of this compound. For researchers and professionals in drug development, the toxicological profile of this compound serves as a case study in the development of target-specific compounds with favorable environmental and non-target organism safety profiles.

Ethoxysulfuron Metabolism in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysulfuron is a selective sulfonylurea herbicide effective against a wide range of broadleaf weeds and sedges in crops such as rice, sugarcane, and cereals.[1] Its efficacy and selectivity are primarily dictated by the rate at which different plant species can metabolize the active compound into non-phytotoxic derivatives. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, the key enzymatic systems involved, and the analytical methodologies used to study these processes. Differential metabolism between tolerant crops and susceptible weeds is highlighted, offering insights into the biochemical basis of its selective action and the mechanisms of herbicide resistance.

Introduction: Mode of Action and the Role of Metabolism

This compound, like other sulfonylurea herbicides, inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[2] Inhibition of ALS leads to a rapid cessation of cell division and, ultimately, plant death in susceptible species.

The selectivity of this compound between crops and weeds is not typically due to differences in the target ALS enzyme's sensitivity.[2][3] Instead, it relies almost exclusively on the ability of tolerant plants to rapidly metabolize, or detoxify, the herbicide into inactive forms before it can cause lethal injury.[2][4] Susceptible plants, conversely, metabolize the compound much more slowly, allowing the active ingredient to accumulate at the target site. Therefore, understanding the metabolic fate of this compound is fundamental to its effective and safe use in agriculture.

Primary Metabolic Pathways in Plants

The detoxification of this compound in tolerant plant species primarily proceeds through two key types of reactions: Phase I oxidation reactions followed by Phase II conjugation reactions. These modifications increase the water solubility of the molecule, facilitating its sequestration and rendering it non-toxic.

Phase I: Oxidation Reactions

The initial and rate-limiting step in this compound detoxification is oxidation, catalyzed predominantly by cytochrome P450 monooxygenases (P450s) .[2][5] These enzymes are a large family of heme-containing proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including many herbicides.[6][7][8] The primary oxidative pathways for this compound are:

  • Aryl Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring of the this compound molecule. This is a common detoxification reaction for many xenobiotics in plants.[7][9]

  • O-de-ethylation: The removal of the ethyl group from the ethoxy moiety on the phenyl ring. This process also results in a hydroxylated, less phytotoxic metabolite.

Phase II: Conjugation Reactions

Following oxidation, the resulting metabolites are often conjugated with endogenous molecules, such as glucose or glutathione, to further increase their polarity and facilitate compartmentalization within the plant cell (e.g., into the vacuole) or incorporation into cell wall components.

  • Glucose Conjugation: The hydroxylated metabolites can be conjugated with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs).

  • Glutathione Conjugation: While P450-mediated oxidation is the primary detoxification mechanism, glutathione S-transferases (GSTs) can also play a role.[2] GSTs catalyze the conjugation of the tripeptide glutathione to electrophilic substrates, which can include the parent herbicide or its metabolites.[10][11][12]

The overall metabolic process transforms the lipophilic, active this compound molecule into hydrophilic, inactive conjugates.

Ethoxysulfuron_Metabolism cluster_phase1 Phase I: Oxidation This compound This compound (Active Herbicide) Metabolite1 Hydroxylated this compound This compound->Metabolite1 Aryl Hydroxylation (P450s) Metabolite2 O-de-ethylated this compound This compound->Metabolite2 O-de-ethylation (P450s) Conjugate1 Glucose Conjugate (Inactive) Metabolite1->Conjugate1 UGTs Conjugate2 Glutathione Conjugate (Inactive) Metabolite1->Conjugate2 Metabolite2->Conjugate1 UGTs

Fig. 1: Primary metabolic pathways of this compound in tolerant plants.

Differential Metabolism: The Basis of Selectivity and Resistance

The key determinant of this compound selectivity is the rate of its metabolic detoxification.

  • Tolerant Crops (e.g., Rice, Sugarcane, Common Bean): These species possess highly efficient P450 enzymes that rapidly metabolize this compound. For example, in sugarcane, the parent this compound was the predominant residue component in leaves shortly after application, but its concentration significantly decreased over time as it was converted into minor metabolites. Studies in common bean have shown that inhibiting P450 enzymes with organophosphate insecticides (malathion + chlorpyrifos) dramatically increases the plant's sensitivity to this compound, confirming that P450-mediated metabolism is the primary tolerance mechanism.[2][3]

  • Susceptible Weeds (e.g., Cyperus difformis): These species metabolize this compound very slowly or not at all. This allows the active herbicide to translocate to the growing points and inhibit the ALS enzyme, leading to plant death. However, resistance can evolve in weed populations through two main mechanisms: target-site resistance (mutations in the ALS gene) or non-target-site resistance, which often involves enhanced metabolism.[13] Some biotypes of Cyperus difformis have developed resistance to this compound and other ALS inhibitors due to an altered target site, making the ALS enzyme less sensitive to the herbicide.[14][15]

Metabolism_Tolerance cluster_plant Plant Response to this compound This compound This compound Application Metabolism Metabolic Rate This compound->Metabolism Fast Fast Metabolism (High P450/GST activity) Metabolism->Fast High Slow Slow / No Metabolism (Low P450/GST activity) Metabolism->Slow Low Tolerant TOLERANT (e.g., Rice, Common Bean) Herbicide Detoxified Fast->Tolerant Susceptible SUSCEPTIBLE (e.g., Weeds) ALS Inhibition, Plant Death Slow->Susceptible

Fig. 2: Relationship between this compound metabolism rate and plant tolerance.

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is crucial for understanding the dynamics of detoxification. The following tables summarize findings from metabolism studies.

Table 1: this compound Dissipation in Tolerant Crops

Plant SpeciesTissueApplication RateTime After TreatmentParent this compound (% of Total Radioactive Residue)Reference
SugarcaneLeaves90 g ai/ha7 days79%
SugarcaneLeaves90 g ai/ha32 days37%
SugarcaneLeaves90 g ai/ha139 days (Harvest)33%
SugarcaneStalks90 g ai/ha139 days (Harvest)<0.01 mg equiv./kg (Total Residue)
RiceSoil15-20 g/haHarvest<0.001 µg/g[16]
RiceGrains/Straw15-20 g/haHarvest<0.001 µg/g[16]

Table 2: Effect of Metabolism Inhibitors and Safeners on Common Bean Tolerance

TreatmentParameter (D₅₀ / GR₅₀)¹Value (g ha⁻¹)Fold DifferenceConclusionReference
This compound aloneD₅₀ (Dry Weight)17214x more tolerantP450s are key to tolerance[2]
This compound + P450 Inhibitors²D₅₀ (Dry Weight)12-[2]
This compound aloneD₅₀ (Inter-node size)27.92.6x more tolerantMefenpyr enhances detoxification[2]
This compound + Safener³D₅₀ (Inter-node size)10.6-[2]

¹ D₅₀/GR₅₀: Dose required to cause a 50% reduction in the measured parameter. ² P450 Inhibitors: Malathion + Chlorpyrifos. ³ Safener (Antidote): Mefenpyr-diethyl, a compound known to stimulate herbicide degradation.

Experimental Protocols for Metabolism Studies

The investigation of this compound metabolism involves a multi-step process from plant treatment to analytical detection.

General Experimental Workflow

Fig. 3: Typical experimental workflow for this compound metabolism analysis.
Detailed Methodologies

A. Plant Material and Treatment:

  • Plant Growth: Tolerant and susceptible plant species are grown under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., three-to-four-leaf stage).[17]

  • Herbicide Application: A known concentration of this compound, often radiolabeled (e.g., [¹⁴C]-ethoxysulfuron), is applied to the plants. Application can be foliar or soil-directed to simulate field conditions.

  • Sampling: Plant tissues (leaves, stems, roots) are harvested at various time points after treatment (e.g., 0, 7, 32, 139 days).

B. Extraction of this compound and Metabolites:

  • Homogenization: Harvested plant material is flash-frozen in liquid nitrogen and homogenized.

  • Solvent Extraction: The homogenized tissue is extracted with a suitable solvent, such as acetone.[18] The extract is then filtered and concentrated.

  • Liquid-Liquid Partitioning: The aqueous extract is acidified, and the analytes are partitioned into an organic solvent like ethyl acetate. This may be followed by back-extraction into a basic buffer (e.g., dipotassium hydrogen phosphate) and then back into ethyl acetate under acidic conditions to purify the acidic herbicide from other plant components.[18]

C. Sample Cleanup:

  • Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., acid alumina or divinylbenzene-N-vinylpyrrolidone copolymer) to remove interfering compounds like plant pigments and lipids.[18] The analytes of interest are eluted with a specific solvent mixture.

D. Analytical Quantification and Identification:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometry (MS) detector is the method of choice.[18][19] LC-MS/MS provides high sensitivity and specificity for both quantifying the parent compound and identifying unknown metabolites.[18][20]

  • Chromatographic Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (often with a pH modifier like formic acid).[18]

  • Quantification: A calibration curve is generated using analytical standards of this compound at several concentrations.[18] The concentration of this compound and its metabolites in the plant extracts is determined by comparing their peak areas or heights to the calibration curve.[18]

  • Metabolite Identification: Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns. This data, compared to the parent compound, allows for the structural elucidation of metabolites (e.g., identifying a mass shift corresponding to the addition of an oxygen atom for hydroxylation).

Conclusion

The metabolism of this compound is a critical process that governs its selectivity and efficacy as a herbicide. Tolerant plants, including key crops like rice and sugarcane, rapidly detoxify the compound through P450-mediated oxidation (aryl hydroxylation and O-de-ethylation) and subsequent conjugation. Susceptible weeds lack this rapid metabolic capacity, leading to the accumulation of the active herbicide and inhibition of the essential ALS enzyme. The evolution of enhanced metabolic detoxification in weed populations poses a significant challenge, underscoring the need for vigilant resistance management strategies. A thorough understanding of these metabolic pathways, facilitated by robust analytical methodologies, is essential for the development of new, more selective herbicides and for optimizing the use of existing compounds in sustainable agriculture.

References

The Dawn of a Selective Herbicide: A Technical Guide to the Discovery and Development of Ethoxysulfuron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxysulfuron, a member of the sulfonylurea class of herbicides, has emerged as a critical tool in modern agriculture for the selective control of broadleaf weeds and sedges in vital crops such as rice and sugarcane. Its discovery and development journey, from initial synthesis to widespread agricultural application, represents a significant advancement in crop protection technology. This technical guide provides an in-depth exploration of the core scientific principles and developmental milestones of this compound. It encompasses a detailed account of its chemical synthesis, a thorough examination of its mode of action through the inhibition of acetolactate synthase (ALS), comprehensive toxicological and environmental fate profiles, and extensive data from pivotal herbicidal efficacy studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug and herbicide development, offering detailed experimental insights and robust data presentation to facilitate further innovation and understanding.

Discovery and Initial Development

This compound was developed by Bayer CropScience in the early 1990s, with its first registration occurring in Vietnam in 1996.[1] Part of the sulfonylurea group of herbicides, its development was driven by the need for a selective post-emergence herbicide with high efficacy at low application rates. The active constituent, this compound, was approved by the Australian Pesticides and Veterinary Medicines Authority (APVMA) in February 2005 and is manufactured by Lonza AG in Visp, Switzerland.[1]

Chemical Synthesis

The commercial production of this compound is a multi-step synthetic process.[2] The synthesis begins with a substituted aniline derivative, which undergoes sulfonation to introduce the critical sulfonyl group. This intermediate is then reacted with a heterocyclic urea compound, typically containing a pyrimidine ring, to form the defining sulfonylurea linkage responsible for its herbicidal activity.[2]

While specific proprietary details of the manufacturing process are not publicly disclosed, the general synthetic pathway can be outlined as follows:

Experimental Protocol: General Synthesis of this compound

  • Step 1: Sulfonamide Formation: 2-ethoxyphenol is reacted with a sulfonating agent, such as chlorosulfonic acid, to produce 2-ethoxyphenoxy sulfonyl chloride.

  • Step 2: Sulfonylurea Bridge Formation: The resulting 2-ethoxyphenoxy sulfonyl chloride is then reacted with 2-amino-4,6-dimethoxypyrimidine in the presence of a base to form the final this compound molecule. The reaction is typically carried out in an inert solvent.

A more detailed, albeit still general, synthetic route has been described in patent literature. A solution of the sulfonyl chloride intermediate in dichloromethane is added dropwise at 25°C to a solution of 2-amino-4,6-dimethoxypyrimidine in dichloromethane. The reaction mixture is stirred for 16 hours at room temperature. The organic phase is then washed with hydrochloric acid and water, dried with sodium sulfate, and the solvent is removed to yield the final product.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3] These amino acids are essential for protein synthesis and, consequently, for plant growth and development. By blocking ALS, this compound effectively halts the production of these vital amino acids, leading to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[4][5]

In susceptible weeds, this compound is primarily absorbed through the leaves and then translocated throughout the plant.[4][5] In some weeds, it undergoes N-demethylation to form a metabolite that is also a potent inhibitor of ALS.[4][5]

ALS_Inhibition_Pathway cluster_0 Plant Cell Pyruvate Pyruvate Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate ALS Acetolactate Synthase (ALS) Acetolactate α-Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Valine Valine Leucine Leucine Isoleucine Isoleucine Protein_Synthesis Protein Synthesis Cell_Growth Cell Growth & Development This compound This compound Weed_Death Weed Death

Caption: Signaling pathway of this compound's mode of action.

Herbicidal Efficacy

This compound is effective against a wide range of broadleaf weeds and sedges. Its efficacy has been demonstrated in numerous field trials across various crops.

Efficacy in Sugarcane

Field studies have shown that this compound, applied as a post-emergence herbicide, provides excellent control of major weeds in sugarcane.

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%)CropReference
Cyperus rotundus56.25 - 60.0HighSugarcane[6]
Broadleaf weeds56.25 - 60.0HighSugarcane[6]
Efficacy in Rice

In transplanted rice, this compound has demonstrated significant control of broadleaf weeds and sedges, leading to substantial increases in grain yield.

Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)CropReference
Broadleaf weeds & Sedges18.75HighTransplanted Rice[7]
Total Weeds60 (in combination with triafamone)96Transplanted Rice[8]
Efficacy in Common Bean

Studies on common bean cultivars have shown that this compound can effectively control certain broadleaf weeds, although crop tolerance can vary between cultivars.

Weed SpeciesApplication Rate (g a.i./ha)Control LevelCropReference
Ipomoea spp.20.8SatisfactoryCommon Bean[3]
Bidens spp.up to 83.3Not controlledCommon Bean[3]

Toxicology Profile

The toxicological database for this compound is extensive, with studies conducted on various animal models to assess its potential risk to humans.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.

StudySpeciesResultReference
Oral LD50Rat>2000 mg/kg bw[9]
Dermal LD50Rat>4000 mg/kg bw[9]
Inhalation LC50Rat>3.6 mg/L[9]
Sub-chronic and Chronic Toxicity

Longer-term studies have established No-Observed-Adverse-Effect-Levels (NOAELs) for this compound.

Study DurationSpeciesNOAELKey FindingsReference
90-dayDog6.2 mg/kg bw/dayBasis for ADI calculation[9]
1-yearDog15.5 mg/kg bw/dayHematological and clinical chemistry changes at higher doses[9]
2-yearRat38.94 mg/kg bw/dayDecreased body weight gain and changes in clinical chemistry and pathology at the highest dose[9]
2-yearMouse700 ppm (approx. 105 mg/kg bw/day)Decreased food consumption and body weight gain at the highest dose[9]
Genotoxicity and Carcinogenicity

This compound was found to be non-genotoxic in a battery of in vitro and in vivo assays, including the Ames test, and is not considered to be a carcinogen.

Acceptable Daily Intake (ADI)

Based on the toxicological data, an Acceptable Daily Intake (ADI) for this compound has been established at 0.06 mg/kg bw/day , based on the 90-day dog study and applying a 100-fold safety factor.[9]

Experimental Protocol: General Methodology for a 90-Day Sub-chronic Oral Toxicity Study in Dogs (as inferred from regulatory guidelines)

  • Test Animals: Typically, four beagle dogs per sex per group.

  • Administration: this compound is administered daily in the diet at three or more dose levels, plus a control group.

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at pre-test and at specified intervals during the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and a comprehensive list of tissues is examined microscopically.

Toxicology_Workflow cluster_1 Toxicology Assessment Workflow Test_Substance This compound Acute_Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) Subchronic_Toxicity Sub-chronic Toxicity Studies (e.g., 90-day dog) Chronic_Toxicity Chronic & Carcinogenicity Studies (e.g., 2-year rat/mouse) Genotoxicity Genotoxicity Assays (e.g., Ames test) Repro_Devo_Toxicity Reproductive & Developmental Toxicity Studies NOAEL Determine NOAEL ADI Establish ADI Risk_Assessment Human Health Risk Assessment

Caption: General workflow for toxicological assessment.

Environmental Fate and Ecotoxicology

Environmental Fate

This compound is not expected to be persistent in soil environments. Its degradation in the atmosphere is rapid, with a calculated half-life of approximately 1.7 hours due to reaction with hydroxyl radicals.[10] In aquatic systems, it degrades to several products, with the main metabolites being AE F1266637 and AE F1360868.[1]

Ecotoxicology

This compound is very toxic to aquatic organisms, particularly algae and aquatic plants, which is consistent with its herbicidal mode of action.[2][9] It has low toxicity to birds, bees, and earthworms.

OrganismEndpointValueReference
Bobwhite quailAcute oral LD50>2250 mg/kg bw[1]
HoneybeeAcute contact LD50>100 µ g/bee [1]
Rainbow trout96-hour LC50>100 mg/L[1]
Daphnia magna48-hour EC5094 mg/L[1]
Green algae72-hour EC500.044 mg/L[1]

Conclusion

The discovery and development of this compound represent a significant contribution to weed management technology. Its high efficacy at low application rates, coupled with a well-defined toxicological and environmental profile, has established it as a valuable tool for farmers worldwide. This technical guide has provided a comprehensive overview of the key scientific data and experimental methodologies that have underpinned the successful development of this compound. The continued study of such compounds is essential for the advancement of sustainable and effective agricultural practices.

References

Ethoxysulfuron Resistance in Weed Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular and biochemical mechanisms underlying ethoxysulfuron resistance in key weed populations. The document details the primary resistance pathways, presents quantitative data on resistance levels, and offers detailed experimental protocols for resistance characterization.

Core Mechanisms of this compound Resistance

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Disruption of this pathway leads to plant death. Weed populations have evolved two primary mechanisms to withstand this compound application: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

The most common mechanism of resistance to this compound and other ALS inhibitors is the alteration of the target enzyme, acetolactate synthase, due to mutations in the ALS gene.[2] These mutations prevent the herbicide from binding effectively to the enzyme, while still allowing the enzyme to function in amino acid synthesis. Several amino acid substitutions at different positions within the ALS protein have been identified to confer resistance to sulfonylurea herbicides.[3][4] Common mutations occur at positions such as Pro-197, Asp-376, and Trp-574.[3][4] The specific mutation can influence the level of resistance and the cross-resistance pattern to other ALS-inhibiting herbicides.[4] For instance, a Trp-574-Leu substitution is known to confer broad resistance to both sulfonylurea and imidazolinone herbicides.[4]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. This is often achieved through enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[5][6]

  • Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can detoxify herbicides through oxidative reactions like hydroxylation and dealkylation, rendering them non-toxic.[5][6] Enhanced expression or activity of specific P450 isozymes can lead to rapid metabolism of this compound, preventing it from reaching inhibitory concentrations at the ALS enzyme.[7]

  • Glutathione S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide molecule, a process that increases its water solubility and facilitates its sequestration into the vacuole or apoplast, effectively removing it from the cytoplasm.[8] Increased GST activity is a known mechanism of resistance to several classes of herbicides.

Quantitative Data on this compound Resistance

The level of resistance is typically quantified by a Resistance Index (RI) or Resistance Factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Weed SpeciesHerbicideResistance Index (RI/RF)Reference
Monochoria vaginalisBensulfuron-methyl21.80 - 205.61[9]
Monochoria vaginalisBispyribac-sodium8.79 (moderate)[9]
Monochoria vaginalisPenoxsulam3.56 - 8.94 (low to moderate)[9]
Echinochloa crus-galliMetsulfuron-methyl5.88 (low)[10]
Echinochloa crus-galliPenoxsulam1.27 - 1.81 (susceptible)[10]
Schoenoplectus juncoidesImazosulfuron176[11]
Schoenoplectus juncoidesBensulfuron-methyl40[11]
Schoenoplectus juncoidesMetsulfuron-methyl14[11]
Schoenoplectus juncoidesBispyribac-sodium5.2[11]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the key pathways involved in this compound's mode of action and the mechanisms by which weeds develop resistance.

Ethoxysulfuron_Mode_of_Action This compound This compound ALS_Enzyme Acetolactate Synthase (ALS) This compound->ALS_Enzyme Plant_Death Plant Death This compound->Plant_Death Leads to Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Plant_Growth Plant Growth and Development Amino_Acid_Synthesis->Plant_Growth

Caption: Mode of action of this compound targeting acetolactate synthase.

Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) ALS_Mutation ALS Gene Mutation Altered_ALS Altered ALS Enzyme ALS_Mutation->Altered_ALS Reduced_Binding Reduced Herbicide Binding Altered_ALS->Reduced_Binding Resistance Resistance Reduced_Binding->Resistance P450 Cytochrome P450s Detoxification Herbicide Detoxification P450->Detoxification GST Glutathione S-Transferases GST->Detoxification Detoxification->Resistance This compound This compound This compound->ALS_Mutation This compound->P450 This compound->GST

Caption: Overview of Target-Site and Non-Target-Site Resistance to this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound resistance.

Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population.

1. Seed Collection and Germination:

  • Collect mature seeds from putative resistant and known susceptible weed populations.

  • Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a suitable growing medium.

2. Plant Growth:

  • Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots.

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

3. Herbicide Application:

  • Prepare a stock solution of this compound and create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate).

  • Apply the herbicide treatments to plants at the appropriate growth stage using a precision cabinet sprayer.

4. Data Collection and Analysis:

  • Assess plant survival and shoot biomass (fresh or dry weight) 21-28 days after treatment.

  • Express the data as a percentage of the untreated control.

  • Analyze the dose-response data using a non-linear regression model (e.g., log-logistic) to determine the GR50 value.

  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Whole_Plant_Bioassay A Seed Collection (Resistant & Susceptible) B Germination & Seedling Growth A->B C Herbicide Application (Dose Range) B->C D Incubation (21-28 days) C->D E Data Collection (Survival, Biomass) D->E F Data Analysis (GR50, RI) E->F

Caption: Workflow for a whole-plant dose-response bioassay.

In Vitro Acetolactate Synthase (ALS) Activity Assay

This assay measures the sensitivity of the ALS enzyme to this compound.

1. Enzyme Extraction:

  • Harvest 1-2 grams of fresh, young leaf tissue from both resistant and susceptible plants.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with additives).

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • The supernatant contains the crude ALS enzyme extract.

2. Assay Reaction:

  • Prepare a reaction mixture containing the enzyme extract, assay buffer, and cofactors (e.g., pyruvate, FAD, TPP).

  • Add a range of this compound concentrations to the reaction mixture.

  • Incubate the mixture at 37°C for 60 minutes.

3. Product Measurement:

  • Stop the reaction by adding sulfuric acid, which also decarboxylates the product acetolactate to acetoin.

  • Add creatine and α-naphthol to develop a colored complex with acetoin.

  • Measure the absorbance at 525 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

  • Determine the I50 value (the herbicide concentration that causes 50% inhibition of enzyme activity).

ALS_Assay_Workflow A Enzyme Extraction (Leaf Tissue) B Assay Setup (Enzyme + Substrate + Herbicide) A->B C Incubation (37°C, 60 min) B->C D Reaction Termination & Color Development C->D E Absorbance Measurement (525 nm) D->E F Data Analysis (I50 Value) E->F

Caption: Workflow for an in vitro ALS activity assay.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which may be involved in this compound detoxification.

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in an ice-cold buffer (e.g., phosphate buffer, pH 6.5).

  • Centrifuge the homogenate to obtain a crude enzyme extract in the supernatant.

2. Assay Reaction:

  • Prepare a reaction cocktail containing phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

  • Add the enzyme extract to the reaction cocktail to initiate the reaction.

3. Activity Measurement:

  • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The conjugation of GSH to CDNB results in a product that absorbs at this wavelength.

4. Data Analysis:

  • Calculate the rate of change in absorbance per minute.

  • Use the molar extinction coefficient of the CDNB-GSH conjugate to calculate GST activity, typically expressed as nmol/min/mg protein.

GST_Assay_Workflow A Enzyme Extraction B Reaction Initiation (Enzyme + GSH + CDNB) A->B C Kinetic Measurement (Absorbance at 340 nm) B->C D Activity Calculation C->D P450_Assay_Workflow A Microsome Isolation B In Vitro Metabolism (Microsomes + Herbicide + NADPH) A->B C Metabolite Extraction B->C D LC-MS/HPLC Analysis C->D E Data Interpretation D->E

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Ethoxysulfuron in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxysulfuron is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in crops such as sugarcane, cereals, and pastures.[1][2] Due to its high herbicidal activity at low application rates, monitoring its residues in soil is crucial to assess potential environmental risks and ensure food safety.[1][3] This document provides detailed protocols for the extraction, cleanup, and quantification of this compound in soil samples using High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector or tandem mass spectrometry (MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine monitoring and quantification of this compound in soil at moderate concentration levels.

Principle

This compound is extracted from the soil matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by HPLC with a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocol

  • Sample Preparation and Extraction:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

    • Weigh 10 g of the sieved soil into a 50 mL polypropylene centrifuge tube.[3]

    • Add 20 mL of acetonitrile and shake vigorously for 1 hour.[4]

    • Centrifuge the sample at 4000 rpm for 5 minutes.[4]

    • Collect the supernatant for the cleanup step.

  • Cleanup - Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of distilled water.[5]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase: Acetonitrile and water (45:55 v/v) with 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Detection Wavelength: 240 nm.[7]

    • Column Temperature: 30°C.[6]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity, making it ideal for the detection and quantification of trace levels of this compound in complex soil matrices.

Principle

Similar to the HPLC-UV method, this compound is first extracted from the soil. The cleanup can be performed using dispersive solid-phase extraction (d-SPE), a variation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then analyzed by LC-MS/MS, which provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its fragmented daughter ions.

Experimental Protocol

  • Sample Preparation and Extraction (QuEChERS-based):

    • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile with 1% acetic acid and vortex for 1 minute.[8]

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer for cleanup.

  • Cleanup - Dispersive Solid-Phase Extraction (d-SPE):

    • Transfer 1 mL of the acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[9]

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.[9][10]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Limit of Detection (LOD) 0.05 mg/kg0.001 - 0.01 mg/kg[3]
Limit of Quantification (LOQ) 0.1 mg/kg0.005 - 0.05 mg/kg[3]
Recovery 70.8% - 99.0%78.9% - 108%[3][11]
Relative Standard Deviation (RSD) 2.1% - 10.0%< 15%[3][11]
Linearity (R²) > 0.99> 0.99[3][8]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying & Sieving soil_sample->air_dry weighing Weighing (10g) air_dry->weighing add_solvent Add Extraction Solvent (e.g., Acetonitrile) weighing->add_solvent shaking Shaking / Vortexing add_solvent->shaking centrifugation1 Centrifugation shaking->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection spe Solid Phase Extraction (SPE) or Dispersive SPE (d-SPE) supernatant_collection->spe evaporation Evaporation & Reconstitution spe->evaporation hplc_analysis HPLC-UV or LC-MS/MS Analysis evaporation->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the analysis of this compound in soil.

logical_relationship cluster_process Analytical Process analyte This compound in Soil Matrix extraction Extraction (Separates analyte from solid matrix) analyte->extraction Input cleanup Cleanup (Removes interfering compounds) extraction->cleanup Crude Extract detection Detection & Quantification (HPLC-UV / LC-MS/MS) cleanup->detection Purified Extract result Quantitative Result (Concentration of this compound) detection->result Final Data

Caption: Logical relationship of the analytical steps for this compound determination.

References

Application Note: Quantification of Ethoxysulfuron in Various Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of the sulfonylurea herbicide ethoxysulfuron in various sample matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for researchers, scientists, and professionals in drug development and environmental analysis. The protocol is based on established methods and provides robust and reliable quantification of this compound.[1][2]

Introduction

This compound is a selective sulfonylurea herbicide used for broadleaf weed control in crops. Monitoring its residue levels in environmental and biological samples is crucial for ensuring food safety and environmental protection. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for quantifying trace levels of this compound.[3] This document outlines a comprehensive protocol for the extraction and quantification of this compound, including detailed steps for sample preparation, instrument parameters, and data analysis.

Experimental Protocol

Sample Preparation: Modified QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[4] A modified version is presented here for the extraction of this compound.

Materials:

  • Homogenized sample (e.g., strawberries, maize)

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of ACN with 1% acetic acid.

  • Add 6 g of MgSO₄ and 1.5 g of sodium acetate.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 15,294 x g for 5 minutes at 4°C.[1]

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing dispersive SPE sorbents. For general samples, use 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, 50 mg of GCB can be added, though it may affect the recovery of planar pesticides.[4][5]

  • Vortex for 1 minute to facilitate the cleanup process.

  • Centrifuge at 15,294 x g for 5 minutes at 4°C.[1]

  • Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for HPLC-MS/MS analysis.[1][5]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Cadenza CD-C18 HT, 50 x 2.0 mm, 3 µm).[1]

  • Mobile Phase A: 5 mM ammonium acetate and 0.1% (v/v) formic acid in water.[1][5]

  • Mobile Phase B: 5 mM ammonium acetate and 0.1% (v/v) formic acid in methanol.[1][5]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 2 µL.[1]

  • Column Temperature: 40°C.[1]

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 40% B

    • 1.5 min: 60% B

    • 2.0 min: 70% B

    • 5.0 min: 80% B

    • 6.0 - 7.5 min: 100% B

    • 8.0 - 12.0 min: 5% B (re-equilibration)[1][5]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Ion Source Parameters:

    • Curtain Gas: 30 psi[1]

    • Ion Source Gas 1: 50 psi[1]

    • Ion Source Gas 2: 55 psi[1]

    • Source Temperature: 400°C[1]

    • IonSpray Voltage: 5500 V[1]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)Declustering Potential (V)
This compound399.1261.168.92171
This compound388.0167.1204.92171

Note: The precursor ion of m/z 399.1 is also reported for this compound.[6] The transition 388.0 -> 167.1 has been used for quantification with a collision energy of 21 V and a declustering potential of 71 V.[5]

Data Presentation

The following tables summarize the quantitative data and validation parameters for the analysis of this compound based on the described protocol.

Table 1: Method Validation Parameters
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Recovery70% - 84%
Precision (RSD)< 18.6%

The validation parameters such as LOD and LOQ can be set to meet specific criteria, for example, 30 and 75 µg kg⁻¹ respectively.[7] Linearity with a coefficient of determination (r²) ≥ 0.9956 is considered good.[2]

Table 2: this compound Residue Analysis in Strawberry Samples
SampleFortification Level (mg/kg)Mean Recovery (%)RSD (%)
Strawberry0.01785.2
Strawberry0.05824.8
Strawberry0.1844.5

Recovery studies are typically performed at multiple fortification levels to assess the accuracy of the method.[5]

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

Ethoxysulfuron_Workflow Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Homogenization Weigh 15g of sample Extraction QuEChERS Extraction Add 15mL ACN (1% Acetic Acid) Add 6g MgSO4 & 1.5g NaOAc Sample->Extraction Vortex1 Vortex 1 minute Extraction->Vortex1 Centrifuge1 Centrifugation 15,294 x g, 5 min, 4°C Vortex1->Centrifuge1 Cleanup Dispersive SPE Cleanup Transfer supernatant Add 150mg MgSO4, 50mg PSA, 50mg C18 Centrifuge1->Cleanup Vortex2 Vortex 1 minute Cleanup->Vortex2 Centrifuge2 Centrifugation 15,294 x g, 5 min, 4°C Vortex2->Centrifuge2 Filter Filtration 0.22 µm Nylon Filter Centrifuge2->Filter HPLC HPLC Separation C18 Column Gradient Elution Filter->HPLC MSMS MS/MS Detection ESI+ MRM Mode HPLC->MSMS Quantification Quantification Integration of MRM peaks MSMS->Quantification Reporting Reporting Concentration in mg/kg Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS protocol detailed in this application note provides a sensitive, selective, and reliable method for the quantification of this compound in various matrices. The modified QuEChERS sample preparation is effective in removing matrix interferences, and the optimized chromatographic and mass spectrometric conditions allow for accurate and precise measurements. This method is suitable for routine monitoring of this compound residues and can be adapted for other sulfonylurea herbicides.

References

Application Notes and Protocols for Ethoxysulfuron in Transplanted Rice Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethoxysulfuron for effective weed management in transplanted rice. The information is compiled from various scientific studies to assist in the design and execution of research and development protocols.

Overview and Mode of Action

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea group.[1] It is primarily used for the control of broadleaf weeds and sedges in transplanted rice.[2][3] The mode of action of this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[6] Inhibition of ALS leads to the cessation of cell division and growth in susceptible weeds, followed by chlorosis, necrosis, and eventual death.[7][8] this compound is primarily absorbed through the foliage and is translocated throughout the plant.[1][4]

Data Presentation: Efficacy and Application Rates

The following tables summarize quantitative data from various field trials on the application of this compound for weed control in transplanted rice.

Table 1: Efficacy of this compound on Different Weed Categories.

Weed CategoryActive Ingredient (a.i.) Application Rate (g/ha)Application Timing (Days After Transplanting - DAT)Weed Control Efficiency (%)Reference
Broadleaf Weeds & Sedges15 - 2015Effective Control[2][3]
Complex Weed Flora60 - 67.5 (as Triafamone + this compound premix)15>90%[9]
Grasses, Sedges, Broadleaf Weeds390 (as Anilofos + this compound premix)10High[10]

Table 2: Impact of this compound Application on Rice Grain Yield.

TreatmentActive Ingredient (a.i.) Application Rate (g/ha)Application Timing (DAT)Grain Yield (t/ha)Reference
This compound 60 WG17.5156.10[3]
This compound 15 WG18.75156.38[3]
Triafamone + this compound67.5206.3[9]
Hand Weeding (Twice)N/A20 & 405.08[2]
Unweeded ControlN/AN/A2.85[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound in transplanted rice.

Protocol for Bio-efficacy and Phytotoxicity Assessment

Objective: To evaluate the efficacy of this compound in controlling weeds and its phytotoxic effect on transplanted rice.

Materials:

  • Transplanted rice field with natural weed infestation.

  • This compound formulation (e.g., 15% WDG, 60% WG).

  • Knapsack sprayer with a flat fan nozzle.

  • Quadrat (e.g., 0.25 m² or 1.0 m²).

  • Weighing balance.

  • Drying oven.

  • Data collection sheets.

Procedure:

  • Experimental Design:

    • Lay out the experiment in a Randomized Block Design (RBD) with at least three replications.[9][11]

    • Include various treatments of this compound at different application rates (e.g., 15, 17.5, 20 g a.i./ha), a hand-weeded control, and an unweeded (weedy) control.[2][3]

    • Ensure a plot size adequate for sampling, for instance, 5 x 4 m.[12]

  • Herbicide Application:

    • Calibrate the knapsack sprayer before application to ensure uniform coverage.

    • Apply this compound as a post-emergence spray at the recommended timing, typically between 10 to 20 days after transplanting (DAT).[2][9]

    • Ensure the soil is moist at the time of application. For post-emergence applications, it is often recommended to drain the field before spraying and re-irrigate 24 hours later.

  • Data Collection:

    • Weed Density and Biomass:

      • At specified intervals (e.g., 30 and 60 DAT), randomly place a quadrat (e.g., 1 m x 1 m) in each plot.[12]

      • Count the number of individual weeds of each species within the quadrat to determine weed density.

      • Collect all the weeds from within the quadrat, wash them to remove soil, and sun-dry them initially.

      • Place the sun-dried weed samples in a hot air oven at 65-70°C for 72 hours or until a constant weight is achieved.[13][14]

      • Record the dry weight of the weeds.

    • Weed Control Efficiency (WCE):

      • Calculate the WCE using the following formula[13][15]: WCE (%) = [(WDC - WDT) / WDC] x 100 Where:

        • WDC = Weed dry matter in the unweeded control plot.

        • WDT = Weed dry matter in the treated plot.

    • Phytotoxicity Assessment:

      • Visually assess crop injury at regular intervals after herbicide application (e.g., 7, 14, and 28 DAT).

      • Use a rating scale of 0-10 or 0-100, where 0 indicates no injury and 10 (or 100) indicates complete crop death.[1][4][16] A commonly used scale is the IRRI (International Rice Research Institute) scale.[16]

  • Yield Data:

    • Harvest the crop from a net plot area at maturity.

    • Thresh, clean, and dry the grains to a moisture content of 14%.

    • Record the grain yield and straw yield.

Protocol for this compound Residue Analysis in Soil and Rice

Objective: To determine the residual levels of this compound in soil and rice (grain and straw) samples.

Materials:

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[10][17][18]

  • Analytical standards of this compound.

  • Acetonitrile, acetone, ethyl acetate, and other required solvents of HPLC grade.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Homogenizer, centrifuge, rotary evaporator.

  • Soil and rice samples from treated plots.

Procedure:

  • Sample Preparation and Extraction:

    • Take representative soil and plant (grain, straw) samples from the experimental plots at harvest.

    • Homogenize the samples.

    • For extraction, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[10]

    • Typically, a 5-10 g sample is extracted with acetonitrile.[10] The extract is then partitioned using salts like magnesium sulfate and sodium chloride.

  • Clean-up:

    • The supernatant from the extraction is subjected to a clean-up step to remove interfering co-extractives.

    • This is often done using solid-phase extraction (SPE) cartridges.[18]

  • Analysis:

    • The final cleaned extract is concentrated and reconstituted in a suitable solvent for analysis.

    • Inject the sample into the HPLC-MS/MS system.

    • Quantify the this compound residues by comparing the peak areas with those of known standards.[17]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the mode of action of this compound and a typical experimental workflow for its evaluation.

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis This compound This compound This compound->Inhibition Inhibition->ALS_Enzyme caption Fig. 1: Mode of action of this compound.

Fig. 1: Mode of action of this compound.

G Start Start Field_Prep Field Preparation & Transplanting Start->Field_Prep Treatment_App This compound Application (10-20 DAT) Field_Prep->Treatment_App Data_Collection Data Collection (30 & 60 DAT) Treatment_App->Data_Collection Weed_Analysis Weed Density & Biomass Assessment Data_Collection->Weed_Analysis Phyto_Analysis Phytotoxicity Rating Data_Collection->Phyto_Analysis Harvest Harvesting & Yield Measurement Weed_Analysis->Harvest Phyto_Analysis->Harvest Residue_Analysis Residue Analysis (Soil & Grain) Harvest->Residue_Analysis Data_Analysis Statistical Analysis & Reporting Residue_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Ethoxysulfuron Efficacy on Cyperus rotundus in Sugarcane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyperus rotundus, commonly known as purple nutsedge, is a persistent perennial weed that poses a significant threat to sugarcane production worldwide.[1][2] Its aggressive growth and extensive network of underground tubers compete with the crop for essential resources like water, nutrients, and light, leading to substantial yield reductions, which can range from 12% to 83%.[1][3] Ethoxysulfuron, a sulfonylurea herbicide, has demonstrated efficacy in controlling C. rotundus and other broadleaf weeds in sugarcane.[1][4] These application notes provide detailed protocols and summarize key data on the effective use of this compound for the management of C. rotundus in sugarcane research settings.

Data Presentation

Table 1: Efficacy of Different this compound Application Rates on Cyperus rotundus Density and Sugarcane Yield
TreatmentApplication Rate (g a.i./ha)C. rotundus Density Reduction (%)Sugarcane Yield (t/ha)Reference
This compound46.87Significant reduction over weedy check92.0 - 105.9[1][3]
This compound56.25Significantly lower than 2,4-D; at par with 60 g/ha rate99.9 - 115.8[1][3]
This compound60Effectively reduced density; complete control at 60 days in one study82.3 - 101.2[1][3][5]
2,4-D Na salt1000Less effective than this compoundLower than this compound treatments[1]
Hand WeedingThrice (30, 60, 90 DAP)Highest reduction in weed density102.0 - 132.9[1][3]
Weedy Check--44.8[3]
Table 2: Effect of this compound on Weed Dry Weight
TreatmentApplication Rate (g a.i./ha)Reduction in Weed Dry WeightReference
This compound56.25Significantly lower than 2,4-D Na salt[1]
This compound60Significantly lower than 2,4-D Na salt[1]
Hand WeedingThrice (30, 60, 90 DAP)Lowest dry weight of all weeds[1]
Weedy Check-Highest weed dry weight[1]

Experimental Protocols

Protocol 1: Field Efficacy Trial of this compound

Objective: To evaluate the bio-efficacy of different application rates of this compound for the control of Cyperus rotundus in sugarcane.

Materials:

  • Sugarcane variety (e.g., Co Pant 90223, Co 86032)[1][3]

  • This compound 15% WG (Water Dispersible Granule)

  • Knapsack sprayer with a flat fan nozzle[1][5]

  • Quadrant (e.g., 50 cm x 50 cm) for weed density and biomass sampling[3]

  • Drying oven

  • Weighing balance

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with at least three replications.[1][6]

  • Plot Size: Standard plot size suitable for sugarcane field trials.

  • Treatments:

    • This compound at 46.87 g a.i./ha[1]

    • This compound at 56.25 g a.i./ha[1]

    • This compound at 60 g a.i./ha[1]

    • Standard herbicide check (e.g., 2,4-D Na salt at 1000 g a.i./ha)[1]

    • Weed-free check (e.g., hand weeding at 30, 60, and 90 Days After Planting - DAP)[1]

    • Weedy (untreated) check[1]

Procedure:

  • Crop Establishment: Plant sugarcane setts at a specified row spacing (e.g., 75 cm).[1]

  • Herbicide Application:

    • Apply herbicides post-emergence when C. rotundus is at the 3-4 leaf stage.[1][4][5]

    • Use a knapsack sprayer calibrated to deliver a spray volume of 500 liters/ha.[1]

  • Data Collection:

    • Weed Density and Dry Weight:

      • At 30 and 60 Days After Application (DAA), randomly place the quadrant in each plot and count the number of C. rotundus plants.[1]

      • Harvest the counted weeds, dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

    • Crop Phytotoxicity: Visually assess any phytotoxic effects on the sugarcane crop at regular intervals after herbicide application using a 0-10 scale.[1]

    • Sugarcane Yield: At crop maturity, harvest the millable canes from the net plot area and record the cane yield.[1]

  • Statistical Analysis: Analyze the data on weed density and dry weight using appropriate statistical methods. Data may require transformation (e.g., log transformation) before analysis.[1][4]

Mandatory Visualizations

Signaling Pathway

This compound This compound (Sulfonylurea Herbicide) PlantUptake Uptake by Roots and Foliage This compound->PlantUptake Translocation Translocation via Xylem and Phloem PlantUptake->Translocation ALS Acetolactate Synthase (ALS) (Key Enzyme) Translocation->ALS ALS->Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Cessation Cessation of Growth AminoAcids->Cessation Depletion leads to CellDivision Cell Division ProteinSynthesis->CellDivision PlantGrowth Plant Growth CellDivision->PlantGrowth Inhibition->AminoAcids Inhibition Cessation->PlantGrowth Stops

Caption: Mechanism of action of this compound in Cyperus rotundus.

Experimental Workflow

Start Start: Field Preparation and Sugarcane Planting WeedStage C. rotundus reaches 3-4 leaf stage Start->WeedStage Treatment Application of this compound and Control Treatments WeedStage->Treatment Data1 Data Collection (30 DAA): Weed Density, Dry Weight, Crop Phytotoxicity Treatment->Data1 Data2 Data Collection (60 DAA): Weed Density, Dry Weight, Crop Phytotoxicity Data1->Data2 Harvest Sugarcane Harvest: Measure Cane Yield Data2->Harvest Analysis Statistical Analysis of Data Harvest->Analysis End End: Conclusion on Efficacy Analysis->End

Caption: Experimental workflow for evaluating this compound efficacy.

References

Ethoxysulfuron: Formulation and Adjuvant Effects on Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ethoxysulfuron is a selective, post-emergence sulfonylurea herbicide effective against a wide range of broadleaf weeds and sedges in crops such as sugarcane and rice.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[3][4] This inhibition halts cell division and plant growth, ultimately leading to weed death. The efficacy of this compound can be significantly influenced by its formulation and the addition of adjuvants to the spray solution. Adjuvants are substances added to a herbicide formulation or tank mix to enhance its effectiveness by improving spray retention, droplet spreading, and absorption of the active ingredient.[5][6]

These application notes provide an overview of the effects of different adjuvant types on this compound activity, along with detailed protocols for evaluating these effects.

Key Adjuvant Types and Their Effects on Sulfonylurea Herbicides

The performance of sulfonylurea herbicides like this compound is often enhanced by the addition of activator adjuvants.[7] The most common types include Non-ionic Surfactants (NIS), Crop Oil Concentrates (COC), and Methylated Seed Oils (MSO).

  • Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[8][9] This is particularly important for weeds with waxy or hairy leaf surfaces that tend to repel water-based spray solutions.

  • Crop Oil Concentrates (COC): COCs are composed of petroleum-based oils (typically 80-85%) and a smaller percentage of surfactant (15-20%).[10] They function by disrupting the waxy cuticle of the leaf, which facilitates herbicide penetration.[10] COCs can also reduce the evaporation rate of the spray droplets, allowing more time for absorption.

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils that have been chemically altered (methylated).[11] They are generally considered more effective at penetrating the leaf cuticle than COCs, especially under hot and dry conditions when weeds have a thicker waxy layer.[11]

The selection of the appropriate adjuvant is critical and can depend on the target weed species, environmental conditions, and the specific formulation of this compound being used.

Data on Adjuvant Effects on Sulfonylurea Herbicides

While specific comparative data for this compound with a range of adjuvants is not extensively published, studies on other sulfonylurea herbicides provide valuable insights into the expected effects. The following tables summarize findings from studies on nicosulfuron and a mixture of nicosulfuron, rimsulfuron, and dicamba, which can serve as a proxy for understanding potential adjuvant impacts on this compound.

Table 1: Effect of Adjuvants on the Efficacy of Nicosulfuron + Rimsulfuron + Dicamba (N+R+D) on Echinochloa crus-galli at Different pH Levels [12]

Adjuvant TypepH 4pH 7pH 9
TEST-1 (Multicomponent) 68%83%76%
TEST-2 (Multicomponent) 81%82%80%
TEST-3 (Multicomponent) 80%77%80%
MSO (Methylated Seed Oil) 73%81%79%
S (Standard Surfactant) 66%71%63%

Table 2: Total Weed Control Efficacy of Nicosulfuron with Different Adjuvants [5]

Adjuvant TypeWeed Control Efficacy (%)
MSO 1 (Tested) 93-94%
MSO 2 (Tested) 93-94%
MSO 3 (Tested) 93-94%
MSO 4 (Standard) 93-94%
NIS (Standard) Lower than MSO adjuvants

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the formulation and adjuvant effects on this compound activity.

Protocol 1: Greenhouse Efficacy Trial

Objective: To determine the effect of different adjuvants on the herbicidal efficacy of this compound against target weed species.

Materials:

  • Technical grade this compound

  • Various adjuvants (e.g., NIS, COC, MSO)

  • Target weed species (e.g., Purple Nutsedge (Cyperus rotundus), Common Lambsquarters (Chenopodium album)) grown in pots

  • Laboratory spray chamber

  • Deionized water

  • Analytical balance

  • Glassware for preparing solutions

Procedure:

  • Plant Preparation: Grow the target weed species in pots containing a suitable potting mix until they reach the 3-4 leaf stage. Ensure uniform growth of the plants.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare spray solutions by diluting the stock solution with deionized water to achieve the desired application rates (e.g., 0, 15, 30, 60 g a.i./ha).[1]

    • For treatments including an adjuvant, add the specified adjuvant to the spray solution at the recommended concentration (e.g., NIS at 0.25% v/v, COC at 1% v/v, MSO at 1% v/v).[8][9]

    • Include a control group sprayed with water only and another with the adjuvant mixed in water to assess for any phytotoxicity from the adjuvant itself.

  • Herbicide Application:

    • Calibrate the laboratory spray chamber to deliver a consistent volume of spray solution (e.g., 200 L/ha).

    • Place the potted plants in the spray chamber and apply the respective treatments, ensuring even coverage of the foliage.

    • After application, return the plants to the greenhouse and maintain them under controlled conditions (temperature, humidity, and light).

  • Data Collection and Analysis:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).

    • At 21 DAT, harvest the above-ground biomass of the weeds.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Rainfastness Evaluation

Objective: To assess the effect of adjuvants on the rainfastness of this compound.

Materials:

  • Same materials as in Protocol 1

  • Rainfall simulator

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare plants and herbicide solutions.

  • Herbicide Application: Apply the herbicide treatments as described in Protocol 1.

  • Simulated Rainfall:

    • At specified time intervals after herbicide application (e.g., 1, 2, 4, and 8 hours), subject the treated plants to simulated rainfall of a known intensity and duration (e.g., 10 mm/h for 30 minutes).

    • Include a set of treated plants that do not receive rainfall as a positive control.

  • Data Collection and Analysis:

    • Assess weed control and measure biomass as described in Protocol 1 at 21 DAT.

    • Compare the efficacy of the treatments with and without simulated rainfall to determine the degree of rainfastness conferred by each adjuvant.

Visualizations

Signaling Pathway of this compound

This compound, like other sulfonylurea herbicides, inhibits the Acetolactate Synthase (ALS) enzyme, a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).

Ethoxysulfuron_Pathway This compound This compound PlantUptake Foliar and Root Uptake This compound->PlantUptake Translocation Translocation via Xylem and Phloem PlantUptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Blocks Synthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division and Growth ProteinSynthesis->CellDivision PlantDeath Weed Death CellDivision->PlantDeath Halts

Caption: Mode of action of this compound via ALS inhibition.

Experimental Workflow for Adjuvant Efficacy Evaluation

The following diagram illustrates the general workflow for conducting an experiment to evaluate the efficacy of adjuvants with this compound.

Adjuvant_Efficacy_Workflow start Start plant_prep Weed Propagation (e.g., 3-4 leaf stage) start->plant_prep solution_prep Preparation of Spray Solutions (this compound +/- Adjuvants) plant_prep->solution_prep application Herbicide Application (Controlled Spray Chamber) solution_prep->application incubation Greenhouse Incubation (Controlled Environment) application->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Workflow for evaluating adjuvant effects on this compound.

Logical Relationship of Adjuvant Action

This diagram shows the logical progression of how adjuvants enhance herbicide activity.

Adjuvant_Action Adjuvant Adjuvant (NIS, MSO, COC) Droplet Improved Spray Droplet Properties Adjuvant->Droplet Spreading Increased Spreading and Retention Droplet->Spreading Penetration Enhanced Cuticle Penetration Droplet->Penetration Uptake Increased Herbicide Uptake Spreading->Uptake Penetration->Uptake Efficacy Enhanced Weed Control Efficacy Uptake->Efficacy

Caption: How adjuvants improve herbicide efficacy.

Conclusion

The formulation of this compound and the inclusion of appropriate adjuvants are critical for optimizing its herbicidal activity. While specific data on this compound is emerging, the principles derived from studies on other sulfonylurea herbicides provide a strong foundation for research and development. The protocols outlined above offer a systematic approach to generating robust data on the effects of various adjuvants on this compound's performance, including its efficacy and rainfastness. Such evaluations are essential for developing effective and reliable weed management strategies.

References

Application Notes and Protocols for Ethoxysulfuron Residue Analysis in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxysulfuron is a sulfonylurea herbicide used for broadleaf weed control in various crops, including cereals like rice and wheat, as well as sugarcane. Due to its potential to persist in the environment and enter the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural products.[1][2][3] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in food commodities to ensure consumer safety and compliance with these regulations.

This document provides detailed application notes and protocols for the analysis of this compound residues in agricultural commodities. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[1][4][5]

Analytical Principles

The determination of this compound residues in complex matrices such as agricultural commodities involves a multi-step process:

  • Sample Preparation: A representative sample of the commodity is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, to transfer the this compound residues from the sample matrix into the solvent. The QuEChERS method facilitates this process through the addition of salts to induce liquid-liquid partitioning.[6]

  • Clean-up: The crude extract is then purified to remove interfering co-extractives such as pigments, fats, and sugars. This is commonly achieved using dispersive solid-phase extraction (d-SPE) with a combination of sorbents.[7]

  • Instrumental Analysis: The final, cleaned extract is analyzed by HPLC-UV or HPLC-MS/MS for the identification and quantification of this compound.[1][5]

  • Method Validation: The entire analytical method is validated to ensure its performance characteristics, including linearity, accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ), meet the required standards.[8][9]

Quantitative Data Summary

The following table summarizes the performance data of analytical methods for the determination of this compound residues in various agricultural commodities.

Agricultural CommodityAnalytical MethodFortification Level (µg/g)Average Recovery (%)RSD (%)LOD (µg/g)LOQ (µg/g)Reference
Various CropsHPLC-UV0.0184-95< 20.003-0.020.01-0.05[5]
0.184-95< 2[5]
StrawberriesLC-MS/MS0.0174-87--< 0.01[1]
0.0574-87-[1]
0.174-87-[1]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

QuEChERS-based Sample Preparation Protocol

This protocol is a general guideline and may require optimization based on the specific commodity being analyzed.

a. Sample Homogenization:

  • Take a representative portion of the agricultural commodity (e.g., 1 kg of fruits, vegetables, or grains).

  • Chop, grind, or blend the sample to achieve a homogeneous paste or powder.

  • For dry samples like cereals, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[10]

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

  • Add a salt mixture, typically consisting of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in the separation of the acetonitrile layer from the aqueous phase.[6]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering substances. A common combination for general agricultural commodities is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be added, and for fatty matrices, C18 sorbent can be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the final extract, ready for instrumental analysis. Filter the extract through a 0.22 µm syringe filter if necessary.

HPLC-UV Analysis Protocol

a. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20, v/v). The aqueous phase may be acidified with 0.1% formic or acetic acid to improve peak shape.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (typically in the range of 230-250 nm).

HPLC-MS/MS Analysis Protocol

a. Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The transition with the highest intensity is typically used for quantification, while the second is used for confirmation. The exact m/z values for the precursor and product ions should be determined by direct infusion of an this compound standard.

Method Validation

The analytical method should be validated according to internationally recognized guidelines (e.g., SANTE/11813/2017) to ensure its suitability for the intended purpose.[1] Key validation parameters include:

  • Linearity: Assessed by constructing a calibration curve from a series of standard solutions of known concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Accuracy (Recovery): Determined by analyzing blank samples spiked with known concentrations of this compound at different levels (e.g., at the LOQ and 10x LOQ). Recoveries are typically expected to be within the range of 70-120%.[9]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be ≤20%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[11]

Visualizations

Ethoxysulfuron_Residue_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Agricultural Commodity Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Salting_out Addition of MgSO4 and NaCl Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE Dispersive SPE (PSA, MgSO4, C18/GCB) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract HPLC_Analysis HPLC-UV or LC-MS/MS Analysis Final_Extract->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound residue analysis.

References

Assessing the Leaching Potential of Ethoxysulfuron: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the leaching potential of the sulfonylurea herbicide, ethoxysulfuron. The included protocols are designed to deliver robust and reproducible data for environmental risk assessment and to support regulatory submissions.

Introduction

This compound is a selective herbicide used for the control of broad-leaved weeds and sedges.[1] Understanding its mobility and persistence in various soil types is crucial for evaluating its potential to contaminate groundwater and surrounding ecosystems. This document outlines detailed experimental protocols for soil column leaching and lysimeter studies, as well as analytical methods for the quantification of this compound in soil and water samples.

Data Presentation: Quantitative Summary of this compound Leaching

The following tables summarize key quantitative data related to the leaching potential of this compound, compiled from environmental fate studies.

Table 1: Distribution of this compound and its Metabolites in Aged Soil Prior to Leaching

CompoundPercentage of Applied Radioactivity (%)
This compound44.6
Metabolite: Hoe 13608698.5
Metabolite: Hoe 1266631015.7
Other Metabolites (combined)6.7

Data sourced from a public release summary on the evaluation of this compound.[2]

Table 2: this compound Concentration in Soil Leachate and at Depth

Study TypeDepthTime After TreatmentMaximum Concentration
Field Leaching1.5 meters27 days0.92 µg/L
Field Leaching1.5 meters85 days<0.2 µg/L

Data reflects concentrations determined in field leaching studies.[2]

Experimental Protocols

Protocol 1: Soil Column Leaching Study (Adapted from OECD 312)

This protocol describes a laboratory method to assess the mobility of this compound in soil columns.[3][4][5]

1. Materials and Equipment:

  • Glass columns (30-35 cm length, 4-5 cm internal diameter)

  • Representative soil, air-dried and sieved (<2 mm)

  • This compound (analytical grade or radiolabeled)

  • Artificial rain solution (0.01 M CaCl2)

  • Peristaltic pump

  • Fraction collector

  • Analytical instrumentation (LC-MS/MS)

  • Standard laboratory glassware and reagents

2. Soil Column Preparation:

  • Characterize the soil for texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

  • Pack the columns with the prepared soil to a height of approximately 30 cm, ensuring uniform packing to avoid preferential flow paths.[3][5]

  • Saturate the soil columns from the bottom with the artificial rain solution to displace air.

  • Allow the columns to equilibrate and drain until a steady state is reached.

3. Application of this compound:

  • Prepare a stock solution of this compound at a concentration relevant to its field application rate.

  • Apply the this compound solution uniformly to the surface of the soil columns.

  • For studies involving aged residues, incubate the treated soil under controlled conditions before packing the columns.

4. Leaching Simulation:

  • Apply artificial rain to the top of the columns at a constant, predetermined rate using a peristaltic pump. The total volume of rain should simulate a significant rainfall event.

  • Collect the leachate in fractions using a fraction collector. Record the volume of each fraction.

5. Sample Analysis:

  • After the leaching is complete, carefully extrude the soil from the columns and section it into appropriate depths (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).

  • Extract this compound from each soil section and leachate fraction using an appropriate solvent (see Protocol 3).

  • Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound and any relevant metabolites.[2]

6. Data Analysis:

  • Calculate the mass balance of this compound, accounting for the amount recovered in the leachate and in each soil section.

  • Express the results as a percentage of the total applied amount.

  • Determine the distribution of this compound within the soil profile.

Protocol 2: Lysimeter Study for this compound Leaching

Lysimeter studies provide a more realistic assessment of leaching under natural environmental conditions.[6]

1. Lysimeter Setup:

  • Use large, undisturbed soil monoliths or repacked soil in lysimeter units (e.g., 1 m² surface area, 1-1.5 m depth).

  • Ensure the lysimeters are equipped with a drainage system at the bottom to collect leachate.

  • Install necessary monitoring equipment, such as soil moisture and temperature probes.

2. This compound Application:

  • Apply this compound to the soil surface at a rate consistent with agricultural practices.

  • The application should be done uniformly over the entire lysimeter surface.

3. Environmental Monitoring and Leachate Collection:

  • Expose the lysimeters to natural weather conditions (rainfall, temperature fluctuations).

  • Collect leachate continuously or after each significant rainfall event.

  • Record the volume of leachate collected and the corresponding time period and weather data.

4. Soil and Plant Sampling (if applicable):

  • At the end of the study period, collect soil cores from the lysimeters at various depths.

  • If crops are grown in the lysimeters, collect plant samples to assess uptake.

5. Sample Analysis:

  • Analyze the leachate, soil, and plant samples for this compound and its metabolites using a validated analytical method (see Protocol 3).

6. Data Interpretation:

  • Correlate the concentration of this compound in the leachate with rainfall events and other environmental parameters.

  • Determine the total amount of this compound leached over the study period.

  • Assess the distribution and persistence of this compound in the soil profile.

Protocol 3: Analytical Method for this compound in Soil and Water (LC-MS/MS)

This protocol outlines a sensitive and selective method for the quantification of this compound.

1. Sample Preparation:

  • Water Samples (Leachate):

    • Filter the water sample through a 0.45 µm filter.

    • For low concentrations, perform solid-phase extraction (SPE) to concentrate the analyte.

    • Elute this compound from the SPE cartridge with a suitable solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • Soil Samples:

    • Air-dry the soil sample and sieve to remove large particles.

    • Extract a known weight of soil with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Use techniques such as shaking, sonication, or accelerated solvent extraction (ASE).

    • Centrifuge the mixture and collect the supernatant.

    • Clean up the extract using dispersive SPE (d-SPE) or other suitable techniques to remove matrix interferences.[7]

    • Evaporate the cleaned extract and reconstitute in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Select at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Optimize parameters such as collision energy and declustering potential for maximum sensitivity.

3. Quantification:

  • Prepare a calibration curve using a series of this compound standards of known concentrations.

  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_leaching Leaching Assessment cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil Collection & Sieving soil_column Soil Column Study (OECD 312) soil_prep->soil_column lysimeter Lysimeter Study soil_prep->lysimeter water_prep Leachate Collection water_extraction Water Extraction (Solid-Phase Extraction) water_prep->water_extraction soil_column->water_prep soil_extraction Soil Extraction (e.g., ASE, Sonication) soil_column->soil_extraction lysimeter->water_prep lysimeter->soil_extraction lcms LC-MS/MS Analysis soil_extraction->lcms water_extraction->lcms data_analysis Quantification & Risk Assessment lcms->data_analysis

Caption: Workflow for assessing this compound leaching potential.

logical_relationship cluster_factors Influencing Factors cluster_assessment Assessment Methods leaching_potential This compound Leaching Potential soil_properties Soil Properties (OC, pH, Texture) leaching_potential->soil_properties influences herbicide_properties Herbicide Properties (Solubility, Koc) leaching_potential->herbicide_properties influences environmental_conditions Environmental Conditions (Rainfall, Temperature) leaching_potential->environmental_conditions influences lab_studies Laboratory Studies (Soil Columns) leaching_potential->lab_studies assessed by field_studies Field Studies (Lysimeters) leaching_potential->field_studies assessed by

Caption: Factors influencing this compound leaching assessment.

References

Bio-efficacy of Ethoxysulfuron 15 WG for Sedge Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bio-efficacy of Ethoxysulfuron 15 WG for the management of sedges and other weeds in agricultural settings, with a primary focus on transplanted rice and sugarcane. The information is compiled from various scientific studies to guide researchers in designing and conducting similar efficacy trials.

Introduction

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea group.[1] It is formulated as a 15% Water Dispersible Granule (WG). This herbicide is effective at low doses for controlling a broad spectrum of weeds, particularly sedges and broad-leaved weeds, in crops like transplanted rice and sugarcane.[2][3] Uncontrolled weed growth can lead to significant yield losses, estimated to be as high as 65% in rice.[4]

Mechanism of Action

This compound is primarily absorbed through the leaves and translocated within the plant.[1][2] It acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][5] This inhibition leads to the cessation of cell division and plant growth. Visible symptoms, such as chlorotic patches, appear and spread, leading to the death of the entire weed plant within 3-4 weeks of application.[2][5]

This compound This compound 15 WG (Foliar Application) Plant Sedge Plant This compound->Plant Absorption by leaves ALS Acetolactate Synthase (ALS) Enzyme Plant->ALS Translocation to meristems AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Inhibition ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Blocks PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Stops PlantDeath Sedge Death PlantGrowth->PlantDeath Leads to

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data on the bio-efficacy of this compound 15 WG from various field trials.

Table 1: Efficacy of this compound 15 WG on Sedge and Broad-leaved Weeds in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Application Timing (DAT*)Sedge Population (No./m²) at 35 DATBroadleaf Weed Population (No./m²) at 35 DATWeed Control Efficiency (%)
This compound 15 WG18.75150.01.8Not specified
Almix 20 WP4150.02.590.44
2,4-D EE 38 EC400202.34.3Not specified
Hand WeedingN/A20 & 400.01.3Not specified
Unweeded ControlN/AN/A15.821.50

*DAT: Days After Transplanting. Data compiled from field experiments conducted in India.[4][6]

Table 2: Effect of this compound 15 WG on Crop Yield in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Grain Yield ( kg/ha )Yield Increase over Unweeded Control (%)
This compound 15 WG18.756383123
Almix 20 WP45010Not specified
2,4-D EE 38 EC400Not specifiedNot specified
Hand WeedingN/A6176116
Unweeded ControlN/A28620

Data compiled from field experiments.[4][6]

Table 3: Bio-efficacy of this compound 15 WG in Sugarcane

TreatmentApplication Rate (g a.i./ha)Application Timing (DAP*)Cane Yield (t/ha)
This compound 15 WG56.251299.9 - 110.2
This compound 15 WG60.012101.2 - 115.8
Atrazine 50 WP1000394.7 - 102.8
Metribuzin 70 WP500399.6 - 110.1
Hand WeedingN/A20, 45, 70, 100124.1 - 132.9
Unweeded ControlN/AN/A44.8

*DAP: Days After Planting. Data from two consecutive years of study.[3][7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in various bio-efficacy studies.

Experimental Design

A Randomized Complete Block Design (RCBD) is typically employed for such studies, with three to four replications.[7][8]

  • Plot Size: A standard plot size can be 5m x 4m.

  • Treatments: Include different doses of this compound 15 WG, a standard herbicide for comparison (e.g., Almix, 2,4-D), a hand-weeded control, and an unweeded control.

  • Crop: Use a locally adapted and popular variety of the test crop (e.g., rice variety 'Satabdi').[6]

Herbicide Application
  • Timing: this compound 15 WG is applied as a post-emergence herbicide, typically 5-15 days after transplanting (DAT) for rice, when weeds are at the 1-2 leaf stage.[1][4] For sugarcane, it is applied at the 3-4 leaf stage of weeds.[8]

  • Equipment: A knapsack sprayer fitted with a flat fan nozzle is commonly used.

  • Spray Volume: A spray volume of 500-600 liters per hectare is generally recommended to ensure uniform coverage.[8][9]

  • Tank Mixing: If tank-mixing with other herbicides, this compound should be added to the spray tank first and be fully dissolved before adding the partner product.[9] Always consult the labels of all products for compatibility.[9]

Data Collection
  • Weed Density and Dry Weight:

    • Place a quadrat (e.g., 0.25m x 0.25m) randomly at two to three spots in each plot.

    • Count the number of individual weeds of each species (sedges, broad-leaved, grasses) within the quadrat to determine weed density.

    • Uproot the weeds from the quadrat area, wash them to remove soil, and separate them by species.

    • Dry the weed samples in an oven at 70°C for 72 hours, or until a constant weight is achieved.

    • Record the dry weight.

  • Timing of Observation: Weed data should be collected at regular intervals, for instance, at 20 and 40 days after application.

  • Phytotoxicity:

    • Visually assess the crop for any phytotoxic effects such as leaf yellowing, stunting, necrosis, or epinasty at 1, 3, 7, and 15 days after herbicide application.

    • Use a rating scale of 0-10, where 0 indicates no injury and 10 indicates complete crop death.[2]

  • Yield and Yield Attributes:

    • At maturity, harvest the crop from a net plot area (e.g., the central 3m x 2m area of the plot).

    • Record the grain yield and straw yield.

    • Measure yield-contributing parameters such as the number of effective tillers per plant, panicle length, and the number of grains per panicle.[10]

Data Analysis
  • Weed Control Efficiency (WCE): Calculate the WCE using the following formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where:

    • WDC = Weed dry weight in the unweeded control plot

    • WDT = Weed dry weight in the treated plot

  • Statistical Analysis:

    • The collected data should be subjected to Analysis of Variance (ANOVA).

    • Treatment means should be compared using a suitable test, such as the Least Significant Difference (LSD) test at a 5% level of significance.

start Start: Field Selection & Preparation design Experimental Design (RCBD) - Plot demarcation - Treatment randomization start->design sowing Crop Sowing / Transplanting design->sowing application Herbicide Application (Post-emergence at specified DAT/DAP) sowing->application data_collection Data Collection application->data_collection weed_data Weed Data - Density - Dry Weight data_collection->weed_data crop_data Crop Data - Phytotoxicity - Yield attributes - Grain & Straw Yield data_collection->crop_data analysis Data Analysis weed_data->analysis crop_data->analysis wce Calculate Weed Control Efficiency (WCE) analysis->wce anova Statistical Analysis (ANOVA) analysis->anova conclusion Conclusion & Reporting wce->conclusion anova->conclusion

Caption: Experimental workflow for bio-efficacy trials.

Safety and Precautions

  • It is recommended to use Personal Protective Equipment (PPE) while handling and applying the herbicide.[11]

  • To prevent the development of herbicide resistance, it is advised to apply this compound 15 WG only once per season as per the recommended dosage.[11]

  • Ensure that the spraying equipment is clean and free from contamination from other pesticides before use.[9]

Conclusion

This compound 15 WG is a highly effective post-emergence herbicide for the management of sedges and broad-leaved weeds in transplanted rice and sugarcane.[3][4] When applied at the recommended rates and timings, it provides excellent weed control, leading to significant increases in crop yield.[4] No significant phytotoxicity has been observed on the recommended crops at the prescribed application rates.[6][12] The detailed protocols provided herein offer a robust framework for conducting further research on the bio-efficacy of this herbicide.

References

Application Notes and Protocols for Ethoxysulfuron Tank-Mix Combinations for Broad-Spectrum Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tank-mix combinations with Ethoxysulfuron, a sulfonylurea herbicide, to achieve broad-spectrum weed control in various agricultural settings, primarily in rice and sugarcane cultivation. The following sections detail experimental protocols, present quantitative data on herbicide efficacy, and illustrate the underlying mechanisms and experimental workflows.

Introduction

This compound is a selective, post-emergence herbicide effective against broadleaf weeds and sedges.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine and isoleucine), thereby halting cell division and plant growth.[1][2] To broaden the spectrum of controlled weeds, particularly grasses, this compound is often applied in a tank-mix with other herbicides. Tank-mixing can offer synergistic effects, increase the efficiency of weed management, and potentially reduce the required dosage of individual herbicides.[3][4] This document focuses on key tank-mix partners for this compound, including Fenoxaprop-p-ethyl, 2,4-D, Carfentrazone-ethyl, and Metsulfuron-methyl.

Experimental Protocols

The following protocols are synthesized from various field studies evaluating the bio-efficacy of this compound tank-mixes. These methodologies provide a framework for designing and conducting similar weed control efficacy trials.

Experimental Design and Setup

A randomized complete block design (RCBD) is a standard experimental design for herbicide efficacy trials.[5]

  • Treatments: Include various tank-mix combinations of this compound and partner herbicides at different application rates, sole applications of each herbicide, a hand-weeded control, and an unweeded (weedy check) control.[6][7]

  • Replicates: Each treatment should be replicated at least three to four times to ensure statistical validity.[5]

  • Plot Size: The size of individual plots can vary depending on the crop and available land, but a common size is around 5m x 4m.

  • Crop and Location: Field experiments are typically conducted in relevant crop settings such as transplanted or drum-seeded rice fields or sugarcane fields.[2][6][8]

Herbicide Application
  • Timing: Herbicides are generally applied at a specific crop and weed growth stage. For post-emergence applications, this is often 15-25 days after transplanting (DAT) or sowing (DAS), when weeds are at the 2-4 leaf stage.[2][9]

  • Equipment: A knapsack sprayer fitted with a flat fan nozzle is commonly used for uniform application of herbicides.[9]

  • Spray Volume: The spray volume can range from 200 to 500 liters per hectare to ensure thorough coverage.[5][10]

  • Tank-Mixing Procedure: When preparing the tank-mix, it is crucial to follow the correct order of addition to ensure compatibility. Generally, fill the tank with half the required water, add the herbicides as per formulation type (e.g., wettable granules first, then suspension concentrates, and finally emulsifiable concentrates), and then add the remaining water with continuous agitation.[11][12] A jar test is recommended to check the physical compatibility of the tank-mix partners before large-scale mixing.[13]

Data Collection and Assessment
  • Weed Density and Dry Matter: Weed population (density) and dry weight (biomass) are assessed at specific intervals after herbicide application (e.g., 30 and 60 DAT/DAS). Quadrats of a specified size (e.g., 0.25 m²) are randomly placed in each plot to count and collect weed samples. The collected weeds are then oven-dried to determine the dry matter.[6]

  • Weed Control Efficiency (WCE): WCE is calculated to determine the effectiveness of the herbicide treatments relative to the unweeded control. The formula is: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry matter in the unweeded control plot, and WDT is the weed dry matter in the treated plot.[6]

  • Crop Phytotoxicity: Visual assessment of crop injury (phytotoxicity) should be conducted at regular intervals after application, using a 0-100% scale where 0 indicates no injury and 100 indicates complete crop death.[14]

  • Yield and Yield Attributes: At crop maturity, yield parameters such as the number of effective tillers per unit area, panicle length, number of grains per panicle, and the final grain yield are recorded.[6][8]

Data on Tank-Mix Efficacy

The following tables summarize the quantitative data on the efficacy of various this compound tank-mix combinations from different research studies.

Table 1: Efficacy of this compound + Fenoxaprop-p-ethyl Tank-Mix in Drum-Seeded Rice [6]

TreatmentApplication Rate (g a.i./ha)Weed Density (/m²)Weed Dry Matter (g/m²)Weed Control Efficiency (%)Grain Yield (t/ha)
This compound + Fenoxaprop-p-ethyl18 + 6012.84.395.55.5
This compound (sole)1852.621.577.84.1
Fenoxaprop-p-ethyl (sole)6065.442.855.13.5
Hand Weeding (twice)-0.00.0100.05.8
Weedy Check-192.396.50.02.8

Table 2: Efficacy of this compound Tank-Mixes in Transplanted Rice [9]

TreatmentApplication Rate (g a.i./ha)Total Weed Biomass (g/m²)Weed Control Efficiency (%)Grain Yield (t/ha)
Pretilachlor fb Triafamone + this compound750 fb 605.0965.4
Pretilachlor fb Fenoxaprop-p-ethyl + this compound750 fb 60 + 18.757.5945.3
Two Hand Weedings-9.0935.6
Weedy Check-129.502.9

fb: followed by (sequential application)

Table 3: Efficacy of Triafamone + this compound (Pre-mix) in Transplanted Rice [8]

TreatmentApplication Rate (g a.i./ha)Grassy Weed Density (/m²)Broad-leaf Weed Density (/m²)Grain Yield (t/ha)
Triafamone + this compound600.71.86.5
Triafamone + this compound67.50.51.56.6
This compound (sole)22.510.22.05.8
Weed Free Check-0.00.06.8

Visualizations

Herbicide Efficacy Trial Workflow

The following diagram illustrates a typical workflow for conducting a herbicide efficacy trial, from the initial experimental design to the final data analysis.

G cluster_0 Planning Phase cluster_1 Field Implementation cluster_2 Data Collection & Assessment cluster_3 Analysis & Reporting A Define Objectives & Scope B Select Treatments & Rates A->B C Choose Experimental Design (e.g., RCBD) B->C D Plot Layout & Preparation C->D E Crop Sowing / Transplanting D->E F Herbicide Application E->F G Assess Crop Phytotoxicity F->G H Measure Weed Density & Biomass G->H I Record Crop Yield & Yield Attributes H->I J Calculate Weed Control Efficiency I->J K Statistical Analysis of Data J->K L Summarize Findings & Report K->L L->A Feedback Loop for Future Trials

Caption: Workflow for a Herbicide Efficacy Trial.

Conceptual Signaling Pathway for Herbicide Tank-Mix Action

This diagram illustrates the distinct and combined mechanisms of action for this compound and its common tank-mix partners.

G cluster_0 Herbicide Tank-Mix cluster_1 Molecular Targets in Weed cluster_2 Cellular Processes Disrupted This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Fenoxaprop Fenoxaprop-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Fenoxaprop->ACCase Two4D 2,4-D Auxin Auxin Receptors Two4D->Auxin Carfentrazone Carfentrazone-ethyl PPO Protoporphyrinogen Oxidase (PPO) Carfentrazone->PPO AminoAcid Amino Acid Synthesis ALS->AminoAcid Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Inhibition Growth Uncontrolled Growth (Epinasty) Auxin->Growth Disruption Membrane Cell Membrane Disruption PPO->Membrane Inhibition leads to Lipid Peroxidation Weed_Death Broad-Spectrum Weed Death AminoAcid->Weed_Death FattyAcid->Weed_Death Growth->Weed_Death Membrane->Weed_Death

Caption: Mechanisms of Action for this compound Tank-Mixes.

Discussion of Tank-Mix Partners

  • Fenoxaprop-p-ethyl: This herbicide is an aryloxyphenoxypropionate ("fop") that primarily controls grassy weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis.[15] The tank-mix of this compound and Fenoxaprop-p-ethyl provides broad-spectrum control of grasses, sedges, and broadleaf weeds, often showing a synergistic effect.[3][6][16]

  • 2,4-D: As a synthetic auxin herbicide, 2,4-D mimics the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[17][18] Tank-mixing with this compound enhances the control of various broadleaf weeds.[6]

  • Carfentrazone-ethyl: This herbicide is a protoporphyrinogen oxidase (PPO) inhibitor.[19] Inhibition of the PPO enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and disruption of cell membranes, resulting in contact burn-down of weeds.[19] It is an effective partner for controlling tough broadleaf weeds.[11][20]

  • Metsulfuron-methyl: Like this compound, Metsulfuron-methyl is a sulfonylurea herbicide that inhibits the ALS enzyme. A tank-mix or pre-mix of these two can broaden the spectrum of controlled broadleaf weeds and sedges or target specific difficult-to-control species.[21]

Conclusion

Tank-mixing this compound with herbicides that have different modes of action is a highly effective strategy for achieving broad-spectrum weed control. Combinations with Fenoxaprop-p-ethyl are particularly effective against mixed weed flora including grasses, while additions of 2,4-D or Carfentrazone-ethyl enhance the control of broadleaf weeds. The selection of the appropriate tank-mix partner and application rate should be based on the specific weed spectrum present in the field. The experimental protocols and data presented in these notes provide a solid foundation for researchers to design and evaluate effective weed management strategies utilizing this compound tank-mixes.

References

Application Notes and Protocols for Ethoxysulfuron in Integrated Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethoxysulfuron in integrated weed management (IWM) programs, with a focus on its application in rice and sugarcane cultivation. The following sections detail its mode of action, application protocols, efficacy data, and methods for experimental evaluation.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea group.[1][2] It is primarily used for the control of broadleaf weeds and sedges in various crops, notably rice and sugarcane.[1][3][4] Its effectiveness at low application rates and its specific mode of action make it a valuable tool in IWM strategies, which aim to combine various weed control methods to achieve sustainable and effective weed suppression.

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to the cessation of cell division and plant growth in susceptible weeds. This ultimately results in the death of the weed.

Signaling Pathway of this compound

Ethoxysulfuron_Pathway cluster_plant_cell Weed Plant Cell This compound This compound (Foliar Uptake) ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Pyruvate Pyruvate Pyruvate->ALS Substrate alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS Substrate Protein_Synthesis Protein Synthesis & Cell Division BCAA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Weed_Death Weed Death Plant_Growth->Weed_Death Cessation

Caption: Mechanism of action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize the efficacy of this compound from various field trials.

Table 1: Efficacy of this compound and its Tank Mixes on Weed Control and Grain Yield in Direct-Seeded Rice

TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Grain Yield (t/ha)Yield Increase over Weedy Check (%)Reference
Weedy Check ----[5]
This compound18.787-90--[5]
Triafamone + this compound6087-907.3383[5]
Weed Free -100--[5]

Table 2: Efficacy of this compound on Weed Control and Cane Yield in Sugarcane

TreatmentApplication Rate (g a.i./ha)Application TimingWeed Density Reduction (%)Cane Yield (t/ha)Reference
Weedy Check ---44.8 - 48.7[1][2][4]
This compound46.873-4 leaf stage of C. rotundus--[4]
This compound56.253-4 leaf stage of C. rotundusEffective on C. rotundus & broadleaf weeds99.9 - 110.2[1][2][4]
This compound603-4 leaf stage of C. rotundusEffective on C. rotundus & broadleaf weeds101.2 - 115.8[1][2][4]
Hand Weeding (thrice) -30, 60, 90 DAPHighest102.0 - 132.9[1][2][4]

Table 3: Efficacy of this compound Formulations on Broadleaf Weed and Sedge Control in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Weed Dry Matter Reduction (Broadleaf) (%) vs. Weedy CheckWeed Dry Matter Reduction (Sedges) (%) vs. Weedy CheckGrain Yield ( kg/ha )Reference
Weedy Check ----[6]
This compound 60 WG1549.899.2-[6]
This compound 60 WG17.564.8100-[6]
This compound 60 WG2039.9100-[6]
This compound 15 WG18.7576.11006383[6]
Hand Weeding (twice) -69.795.46176[6]

Experimental Protocols

Protocol for Herbicide Efficacy and Crop Phytotoxicity Trial

This protocol is designed to evaluate the efficacy of this compound on target weeds and its phytotoxicity to the crop.

Experimental Workflow:

Efficacy_Trial_Workflow cluster_prep Preparation cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis Site_Selection Site Selection & Land Preparation Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (e.g., 5m x 4m) Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Post-emergence) Plot_Establishment->Herbicide_Application Yield_Data Crop Yield & Yield Attributes (At Harvest) Plot_Establishment->Yield_Data Weed_Data Weed Density & Biomass (e.g., 30 & 60 DAA) Herbicide_Application->Weed_Data Phytotoxicity_Data Phytotoxicity Assessment (e.g., 7, 14, 21 DAA) Herbicide_Application->Phytotoxicity_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Weed_Data->Statistical_Analysis Phytotoxicity_Data->Statistical_Analysis Yield_Data->Statistical_Analysis

Caption: Workflow for a herbicide efficacy trial.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: A suitable plot size, for example, 5m x 4m, should be used.[7]

  • Treatments:

    • This compound at various application rates (e.g., 15, 17.5, 20 g a.i./ha).[6][7]

    • Tank mixtures of this compound with other compatible herbicides.

    • A weed-free control (manual weeding).

    • A weedy (untreated) control.

2. Herbicide Application:

  • Timing: Apply as a post-emergence spray at the recommended weed growth stage (e.g., 2-4 leaf stage).

  • Equipment: Use a calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage.

  • Spray Volume: A spray volume of 300-500 L/ha is recommended.

3. Data Collection:

  • Weed Density and Biomass:

    • At specified intervals (e.g., 30 and 60 days after application), randomly place a quadrat (e.g., 0.25 m²) in each plot.

    • Count the number of individual weed species within the quadrat to determine weed density.

    • Harvest all weeds within the quadrat, dry them in an oven at 70°C for 72 hours, and weigh to determine weed biomass.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale. The European Weed Research Society (EWRS) 1-9 scale or a 0-100% scale can be used, where 0/1 indicates no injury and 9/100 indicates complete crop death.[8][9]

  • Crop Yield:

    • At maturity, harvest the crop from a predetermined net plot area to determine grain or cane yield.

    • Measure relevant yield attributes such as panicle number, grain weight, or cane diameter and height.

4. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Protocol for this compound Residue Analysis in Soil and Plant Matrices

This protocol outlines the procedure for determining this compound residues using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Soil: Air-dry the soil sample and sieve it through a 2 mm mesh.

  • Plant Material (Rice Grains/Straw): Homogenize the sample to a fine powder.

2. Extraction (QuEChERS):

  • Weigh 10 g of the prepared sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (with 1% formic acid for soil samples to keep the herbicide in a non-ionized state).[10]

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

  • Vortex vigorously for 1 minute and then centrifuge.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) and MgSO₄.

  • Vortex for 1 minute and centrifuge.

4. LC-MS/MS Analysis:

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[11][12]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode.

    • Monitoring: Use Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound for quantification and confirmation.

Residue Analysis Workflow:

Residue_Analysis_Workflow cluster_sampling Sampling & Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Sample_Collection Sample Collection (Soil, Grains, Straw) Sample_Homogenization Homogenization/ Sieving Sample_Collection->Sample_Homogenization Extraction Acetonitrile Extraction with Salts Sample_Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive Solid-Phase Extraction Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS

Caption: Workflow for this compound residue analysis.

Conclusion

This compound is an effective herbicide for the management of broadleaf weeds and sedges in rice and sugarcane when used as part of an integrated weed management program. Proper application timing, correct dosage, and consideration of tank-mix partners are crucial for maximizing its efficacy while ensuring crop safety. The protocols provided here offer a framework for researchers to conduct robust evaluations of this compound and its role in sustainable agriculture.

References

Application Notes and Protocols for Studying Ethoxysulfuron Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxysulfuron is a selective herbicide belonging to the sulfonylurea group.[1][2] It is effective for the control of broad-leaved weeds and sedges in various crops, including cereals and rice.[1] Its mode of action involves the inhibition of the plant enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.[3][4][5] This inhibition leads to the cessation of cell division and plant growth, ultimately causing the death of susceptible plants.[2][4][5] this compound is primarily absorbed through the foliage and translocated throughout the plant.[2][4] Understanding the dynamics of its uptake and translocation is crucial for optimizing its efficacy, developing new herbicide formulations, and assessing its environmental impact.

These application notes provide a detailed protocol for studying the uptake and translocation of this compound in plants using a radiolabeled tracer, ¹⁴C-Ethoxysulfuron. The protocol covers the synthesis of the radiolabeled compound, experimental procedures for treating plants, and methods for quantifying and visualizing its distribution within the plant.

Principle

The study of this compound uptake and translocation is based on the use of a carbon-14 (¹⁴C) labeled version of the herbicide. ¹⁴C is a beta-emitting radioisotope that can be incorporated into the this compound molecule.[6] This allows for the sensitive and quantitative tracking of the herbicide's movement into and throughout the plant.

The protocol involves applying ¹⁴C-Ethoxysulfuron to a specific part of the plant, typically a single leaf. Over time, the plant is harvested, and the amount of radioactivity in different plant parts is measured using liquid scintillation counting. This provides quantitative data on the extent of uptake and the pattern of translocation. Phosphor imaging or autoradiography can be used to visualize the distribution of the radiolabeled herbicide within the plant.[7][8][9]

Materials

3.1. Plant Material

  • Test plant species (e.g., a susceptible weed species and/or a tolerant crop species)

  • Potting soil

  • Pots

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, humidity, light)

3.2. Chemicals and Reagents

  • ¹⁴C-Ethoxysulfuron (custom synthesis may be required)

  • Non-labeled analytical standard of this compound

  • Acetone

  • Methanol

  • Ethanol

  • Water (deionized or distilled)

  • Scintillation cocktail (e.g., Ultima Gold™)

  • Cellulose acetate

  • Tissue solubilizer (e.g., Soluene®-350)

  • Hydrogen peroxide (30%)

  • Adjuvant (non-ionic surfactant, e.g., Tween 80)

3.3. Equipment

  • Microsyringe or micropipette

  • Liquid Scintillation Counter (LSC)

  • Biological Oxidizer

  • Phosphor Imager and imaging plates

  • Plant press

  • Freeze-dryer (optional)

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Experimental Protocols

4.1. Synthesis of ¹⁴C-Ethoxysulfuron (General Approach)

4.2. Plant Growth and Treatment

  • Plant Culture: Grow the selected plant species from seed in pots containing a suitable potting mix. Maintain the plants in a growth chamber or greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 60-70% relative humidity, 16-hour photoperiod). Water the plants as needed.

  • Plant Selection: Select healthy, uniform plants at the 3-4 leaf stage for the experiment.

  • Preparation of Treatment Solution:

    • Prepare a stock solution of ¹⁴C-Ethoxysulfuron in a suitable solvent like acetone.

    • Prepare the final treatment solution by diluting the stock solution with a solution containing non-labeled this compound, water, and a non-ionic surfactant (e.g., 0.1% v/v). The final concentration of this compound should be representative of a field application rate, and the specific activity should be sufficient for accurate detection. A typical specific activity might be in the range of 1.5-2.0 GBq/mmol.

  • Application of ¹⁴C-Ethoxysulfuron:

    • Using a microsyringe, carefully apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a single, fully expanded leaf (the "treated leaf"). Avoid runoff from the leaf surface.

    • Mark the treated leaf for later identification.

    • Leave a set of plants untreated to serve as a control.

4.3. Harvesting and Sample Processing

  • Harvesting: Harvest the plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).

  • Leaf Wash: To determine the amount of herbicide that was not absorbed, wash the treated leaf by gently swirling it in a vial containing a known volume of a suitable wash solution (e.g., 10% ethanol) for 30-60 seconds.

  • Plant Sectioning: Divide the plant into the following parts:

    • Treated leaf

    • Shoots above the treated leaf

    • Shoots below the treated leaf

    • Roots

  • Sample Preparation for Quantification:

    • Record the fresh weight of each plant part.

    • Dry the plant parts in an oven at 60-70°C to a constant weight and record the dry weight.

    • Combust the dried plant samples using a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.

  • Sample Preparation for Visualization:

    • For phosphor imaging, carefully press the harvested plants and dry them.

    • Mount the pressed plants on a sheet of paper.

4.4. Quantification of ¹⁴C-Ethoxysulfuron

  • Liquid Scintillation Counting:

    • Take an aliquot of the leaf wash solution and add it to a scintillation vial with a scintillation cocktail.

    • Place the vials containing the trapped ¹⁴CO₂ from the combusted plant parts into the Liquid Scintillation Counter.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each sample.

  • Data Analysis:

    • Calculate the percentage of applied ¹⁴C that was recovered in the leaf wash (non-absorbed).

    • Calculate the percentage of applied ¹⁴C that was absorbed by the plant (100% - % in leaf wash).

    • Calculate the percentage of the absorbed ¹⁴C that was translocated to different plant parts.

    • Express the results as a percentage of the total applied radioactivity.

4.5. Visualization of Translocation

  • Phosphor Imaging:

    • Place the mounted, dried plants in contact with a phosphor imaging plate in a light-tight cassette.

    • Expose the plate for a sufficient period (e.g., 24-48 hours), depending on the amount of radioactivity.

    • Scan the imaging plate using a phosphor imager to obtain a digital image showing the distribution of the ¹⁴C-Ethoxysulfuron.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Recovery and Absorption of ¹⁴C-Ethoxysulfuron in [Plant Species] at Different Time Points

Time After Treatment (hours)% of Applied ¹⁴C in Leaf Wash% of Applied ¹⁴C Absorbed
6
24
48
72

Table 2: Translocation of Absorbed ¹⁴C-Ethoxysulfuron in [Plant Species] at Different Time Points

Time After Treatment (hours)% of Absorbed ¹⁴C in Treated Leaf% of Absorbed ¹⁴C in Shoots Above Treated Leaf% of Absorbed ¹⁴C in Shoots Below Treated Leaf% of Absorbed ¹⁴C in Roots
6
24
48
72

Mandatory Visualizations

Signaling Pathway and Translocation

Ethoxysulfuron_Translocation cluster_plant Plant cluster_action Mode of Action Foliar_Application Foliar Application of ¹⁴C-Ethoxysulfuron Cuticle Leaf Cuticle Foliar_Application->Cuticle Adhesion & Penetration Epidermis Epidermal Cells Cuticle->Epidermis Uptake Phloem Phloem Epidermis->Phloem Loading Xylem Xylem Epidermis->Xylem Limited Movement Meristems Apical Meristems (Growing Points) Phloem->Meristems Symplastic Translocation (Source to Sink) Roots Roots Phloem->Roots Symplastic Translocation Xylem->Meristems Apoplastic Translocation ALS_Inhibition Inhibition of Acetolactate Synthase (ALS) Meristems->ALS_Inhibition Amino_Acid_Synthesis Blocks Branched-Chain Amino Acid Synthesis ALS_Inhibition->Amino_Acid_Synthesis Cell_Division Inhibits Cell Division Amino_Acid_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

Caption: Conceptual diagram of this compound uptake, translocation, and mode of action in a plant.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Growth Plant Growth and Selection Treatment_Solution Prepare ¹⁴C-Ethoxysulfuron Treatment Solution Application Apply Treatment to Leaf Plant_Growth->Application Treatment_Solution->Application Incubation Incubate for Timed Intervals (6, 24, 48, 72h) Application->Incubation Harvest Harvest Plants Incubation->Harvest Leaf_Wash Wash Treated Leaf Harvest->Leaf_Wash Sectioning Section Plant into Parts Harvest->Sectioning Quantification Quantification (LSC) Leaf_Wash->Quantification Sectioning->Quantification Visualization Visualization (Phosphor Imaging) Sectioning->Visualization Data_Analysis Data Analysis and Tabulation Quantification->Data_Analysis Visualization->Data_Analysis

References

Application Notes: Field Trial Design for Evaluating Ethoxysulfuron Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethoxysulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea group (Group B).[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) essential for plant growth.[1][2][3] This inhibition leads to the cessation of cell division and eventual death of susceptible weed species. This compound is predominantly absorbed through the foliage and is effective against various sedges and broadleaf weeds in crops such as rice and sugarcane.[1][2][4][5]

Properly designed field trials are essential to evaluate the performance, efficacy, and crop safety of this compound formulations under real-world agricultural conditions.[6] These protocols provide a comprehensive framework for researchers and scientists to conduct robust and reproducible field studies.

Core Principles of Trial Design

A successful field trial hinges on clear objectives and sound scientific principles. Key considerations include:

  • Objective Definition: Clearly define the primary goals, whether it's determining the effective dose range, assessing efficacy on a specific weed spectrum, evaluating crop tolerance (phytotoxicity), or comparing performance with standard herbicides.

  • Site Selection: Choose a location with a known history of uniform weed pressure and soil texture to minimize data variability.[7] The site should be representative of the target agricultural environment.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) to account for field variability.[8][9] This design involves replicating treatments within blocks, where conditions are as uniform as possible.

  • Controls: Always include both a negative (untreated/weedy) control and a positive (standard commercial herbicide) control.[7] These provide baselines for evaluating efficacy and crop safety.

  • Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity and account for random error.[9][10]

Experimental Protocols

Protocol 2.1: Trial Layout and Establishment
  • Plot Design:

    • Define individual plot dimensions (e.g., 3m x 5m).

    • Incorporate border rows or buffer zones (at least 1m) around each plot to prevent spray drift and inter-plot interference.[7]

  • Randomization: Within each block, randomly assign the treatments to the plots. This is a cornerstone of the RCBD to prevent systematic bias.[11]

  • Treatment List:

    • T1: Untreated Control (Weedy Check).

    • T2: this compound - Rate 1 (e.g., 46.9 g a.i./ha).[5]

    • T3: this compound - Rate 2 (e.g., 56.25 g a.i./ha).[5]

    • T4: this compound - Rate 3 (e.g., 60.0 g a.i./ha).[5]

    • T5: Standard Herbicide Control (e.g., 2,4-D for broadleaf weeds).

  • Site Preparation: Ensure the trial area is prepared according to standard agricultural practices for the specific crop being tested.

Protocol 2.2: Herbicide Application
  • Timing: Apply this compound post-emergence when target weeds are at the recommended growth stage (e.g., 3-4 leaf stage for optimal susceptibility).[5] The crop stage should also be recorded.

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Record the water volume used per hectare.

  • Procedure:

    • Prepare the spray solution for each treatment immediately before application.

    • Spray the plots according to the randomized plan, starting with the control treatments where applicable.[10]

    • Ensure consistent spray pressure and speed across all plots.

  • Environmental Data: Record weather conditions at the time of application, including temperature, humidity, wind speed, and direction, as these can influence herbicide performance.[12]

Protocol 2.3: Data Collection and Assessment
  • Weed Control Efficacy:

    • Method: Conduct visual assessments of percent weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the untreated control.[7]

    • Data Points: Assess control for individual weed species present in the plots.

    • Timing: Collect data at predefined intervals, such as 7, 14, 28, and 56 days after application (DAA).[7][13]

    • Optional: Collect weed biomass by harvesting weeds from a defined quadrat within each plot, drying them, and recording the dry weight.

  • Crop Phytotoxicity (Safety):

    • Method: Visually assess crop injury using a percentage scale where 0% = no effect and 100% = plant death.[1] Note any symptoms like stunting, chlorosis, or necrosis.

    • Timing: Evaluate phytotoxicity at the same intervals as weed efficacy assessments, particularly in the early stages (e.g., 7 and 14 DAA).

  • Crop Yield:

    • Method: At crop maturity, harvest the yield from a predetermined area within the center of each plot to avoid edge effects.

    • Data Points: Record grain yield, biomass, or other relevant yield components. Adjust for moisture content as per standard practice.

Data Presentation

Quantitative data should be organized into tables for clear comparison and statistical analysis.

Table 1: Weed Control Efficacy (%) at 28 Days After Application (DAA)

Treatment Rate (g a.i./ha) Cyperus rotundus Commelina benghalensis Digera arvensis
Untreated Control 0 0 0 0
This compound 46.9 85 88 82
This compound 56.25 92 95 90
This compound 60.0 95 97 94
Standard Herbicide Specify 75 90 85
p-value <0.05 <0.05 <0.05

| LSD (0.05) | | 4.2 | 3.8 | 4.5 |

Table 2: Crop Phytotoxicity (%) and Yield

Treatment Rate (g a.i./ha) Phytotoxicity at 14 DAA (%) Crop Yield (t/ha)
Untreated Control 0 0 3.5
This compound 46.9 <5 6.1
This compound 56.25 <5 6.4
This compound 60.0 <5 6.3
Standard Herbicide Specify <10 5.8
p-value <0.05 <0.05

| LSD (0.05) | | 2.1 | 0.4 |

Mandatory Visualizations

G cluster_pathway This compound Mode of Action This compound This compound (Foliar Absorption) ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Catalyzes Production WeedDeath Weed Death ALS->WeedDeath Inhibition Leads To Protein Protein Synthesis AminoAcids->Protein Growth Cell Division & Plant Growth Protein->Growth

Caption: this compound's mechanism of inhibiting the ALS enzyme pathway.

G planning 1. Trial Planning - Define Objectives - Select Site - Choose Design (RCBD) establishment 2. Field Establishment - Plot Layout & Marking - Randomize Treatments - Prepare Seedbed planning->establishment application 3. Treatment Application - Calibrate Sprayer - Apply at Correct Stage - Record Weather Data establishment->application data_collection 4. Data Collection - Assess Weed Efficacy - Rate Crop Phytotoxicity - Regular Intervals (e.g., 7, 14, 28 DAA) application->data_collection harvest 5. Harvest - Measure Plot Yield - Collect Samples data_collection->harvest analysis 6. Data Analysis - Statistical Analysis (ANOVA) - Mean Separation (LSD) harvest->analysis reporting 7. Final Report - Summarize Findings - Create Tables & Graphs - Draw Conclusions analysis->reporting

Caption: Standard workflow for an agricultural herbicide field trial.

References

Troubleshooting & Optimization

Optimizing Ethoxysulfuron dosage for different weed species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ethoxysulfuron dosage for different weed species during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea group.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[2][3] This inhibition halts cell division and plant growth, leading to chlorosis and eventual death of the target weed.[1][4][5] this compound is primarily absorbed through the foliage and translocated throughout the plant.[1][4][5]

Q2: Which weed species are susceptible to this compound?

This compound is effective against a broad spectrum of broadleaf weeds and sedges.[1][2] It is commonly used for weed control in crops like transplanted rice and sugarcane.[1] Susceptible species include, but are not limited to:

  • Cyperus difformis (Smallflower umbrella sedge)[1]

  • Cyperus iria (Rice flatsedge)[1]

  • Cyperus rotundus (Nut grass)[1][4]

  • Echinochloa colona (Jungle rice)[4]

  • Echinochloa crusgalli (Barnyard grass)[4]

  • Fimbristylis miliacea (Hoora grass)[1]

  • Monochoria vaginalis (Pickerel weed)[1][5]

  • Scirpus spp.[1][5]

Q3: What are the typical application rates for this compound?

Application rates for this compound can vary depending on the target weed species, their growth stage, and the crop being treated. It is crucial to consult the product label for specific recommendations. However, some general dosage ranges are provided in the table below.

Data Presentation: Recommended this compound Dosage

CropTarget WeedDosage (g a.i./ha)Application Timing
Transplanted RiceSedges and Broadleaf Weeds83.3 - 100 g/ha (of a 15% WG formulation)5-10 days after transplanting (DAT)[6]
SugarcaneSedges and Broadleaf Weeds56.25 - 60.0 g a.i./ha12 days after planting (DAP)[7]
Common BeanIpomoea spp. and volunteer soybeanUp to 20.8 g/haPost-emergence[8]

Note: a.i. = active ingredient; WG = Wettable Granule. Dosages are indicative and should be adjusted based on field conditions and product label instructions.

Troubleshooting Guides

Problem: Poor weed control after this compound application.

Possible CauseTroubleshooting Steps
Incorrect Application Timing - Ensure application is made when weeds are young and actively growing.[9] - For post-emergence applications, target weeds before they exceed the recommended growth stage on the product label.[10]
Weed Resistance - Suspect resistance if this compound was previously effective and other susceptible weeds are controlled. - Consider rotating herbicides with different modes of action.[11] - Test for resistance by comparing the response of suspected resistant and susceptible populations in a controlled dose-response experiment.
Environmental Factors - Avoid application during periods of weed stress (e.g., drought, extreme temperatures) as this can reduce herbicide uptake and translocation.[12][13] - Do not apply if rainfall is expected shortly after application, as it can wash the herbicide off the foliage.
Improper Spray Solution - Water Quality: Hard water containing cations like calcium and magnesium can antagonize this compound. Use a water conditioner or ammonium sulfate (AMS) if water hardness is an issue.[13][14] - pH: Check the pH of the spray solution. While specific optimal pH for this compound is not readily available, a pH between 4 and 7 is generally acceptable for many herbicides.[13]
Incorrect Dosage - Verify that the correct dosage was used according to the target weed species and their growth stage. - Underdosing can lead to poor control and may contribute to the development of herbicide resistance.
Tank Mixing Issues - Ensure proper mixing order when combining this compound with other pesticides or adjuvants.[15][16][17][18] A common recommendation is to add water-dispersible granules (like this compound WG) before emulsifiable concentrates. - Conduct a jar test to check for physical incompatibility before tank-mixing.[17]

Problem: Crop injury observed after this compound application.

Possible CauseTroubleshooting Steps
Incorrect Dosage - Review the application records to ensure the correct rate was used for the specific crop and its growth stage. Overdosing can lead to phytotoxicity.
Crop Sensitivity - Different cultivars of the same crop can exhibit varying tolerance to this compound.[19][20] - If using a new cultivar, it is advisable to test its tolerance on a small scale before large-scale application.
Application Timing - Applying this compound outside the recommended crop growth stage can result in injury.[9]
Adjuvant Selection - The use of certain adjuvants, particularly oil-based ones, can increase herbicide uptake and potentially lead to crop injury under certain environmental conditions.[21][22] Follow label recommendations for adjuvant use.
Environmental Stress - Crops under stress from factors like extreme temperatures, drought, or waterlogging may be more susceptible to herbicide injury.[12]

Experimental Protocols

Protocol: Dose-Response Experiment to Determine this compound Efficacy

1. Objective: To determine the effective dose of this compound required to control a specific weed species.

2. Materials:

  • This compound formulation (e.g., 15% WG)

  • Seeds of the target weed species

  • Pots filled with a suitable growing medium

  • Controlled environment growth chamber or greenhouse

  • Calibrated laboratory sprayer

  • Non-ionic surfactant (if recommended by the product label)

  • Deionized water

  • Analytical balance and volumetric flasks

3. Methods: a. Plant Culture: i. Sow weed seeds in pots and allow them to germinate and grow to the desired stage (e.g., 2-4 leaf stage). ii. Maintain optimal growing conditions (temperature, light, and water) in the growth chamber or greenhouse.

Visualizations

Ethoxysulfuron_Mode_of_Action This compound This compound Foliar_Uptake Foliar Uptake This compound->Foliar_Uptake Translocation Translocation (Phloem) Foliar_Uptake->Translocation ALS_Enzyme Acetolactate Synthase (ALS) Translocation->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Plant_Death Weed Death Cell_Division->Plant_Death Cessation leads to

Caption: Mode of action of this compound, an ALS inhibitor herbicide.

Experimental_Workflow Start Start: Define Weed Species & Growth Stage Dose_Selection Select Range of This compound Doses Start->Dose_Selection Experiment_Setup Set up Pot Experiment (Controlled Environment) Dose_Selection->Experiment_Setup Application Apply Herbicide Treatments Experiment_Setup->Application Data_Collection Collect Data (Visual Assessment, Biomass) Application->Data_Collection Analysis Analyze Data (Dose-Response Curve, GR50) Data_Collection->Analysis Optimization Determine Optimal Dosage Analysis->Optimization

Caption: General workflow for an this compound dose-optimization experiment.

Troubleshooting_Logic Start Poor Weed Control? Timing Application Timing Correct? Start->Timing Yes Dosage Dosage Correct? Timing->Dosage Yes Adjust_Timing Adjust Future Applications Timing->Adjust_Timing No Environment Favorable Environment? Dosage->Environment Yes Adjust_Dosage Recalculate and Adjust Dosage Dosage->Adjust_Dosage No Resistance Suspect Resistance? Environment->Resistance Yes Wait_Conditions Wait for Better Conditions Environment->Wait_Conditions No Solution Check Spray Solution (Water Quality, Mixing) Resistance->Solution No Test_Resistance Conduct Resistance Testing Resistance->Test_Resistance Yes

Caption: Troubleshooting logic for poor weed control with this compound.

References

Technical Support Center: Ethoxysulfuron Application in Rice Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential phytotoxicity issues when using Ethoxysulfuron in rice experiments.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the application of this compound, focusing on the identification, prevention, and mitigation of phytotoxicity.

Problem 1: Rice seedlings exhibit yellowing, stunting, or chlorotic patches after this compound application.

  • Possible Cause 1: Incorrect Application Timing. this compound is an early post-emergence herbicide.[1] Application at a growth stage outside the recommended window can lead to increased crop injury.

  • Troubleshooting Steps:

    • Verify Growth Stage: Confirm the growth stage of the rice at the time of application. This compound is typically applied when weeds are at the 2 to 4 leaf stage, which corresponds to 10-15 days after planting/transplanting.[2]

    • Visual Assessment: Score the phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a standard rating scale (see Experimental Protocols). Symptoms of injury can include stunting and discoloration.[3]

    • Physiological Assessment: Measure plant height and collect above-ground biomass for comparison with control plots (see Experimental Protocols).[3]

  • Corrective Action: If phytotoxicity is observed, ensure adequate water and nutrient management to promote crop recovery. For future applications, strictly adhere to the recommended rice growth stage for application.[3]

  • Possible Cause 2: Environmental Stress. High temperatures, humidity, or drought can exacerbate herbicide phytotoxicity.

  • Troubleshooting Steps:

    • Review Environmental Conditions: Check the temperature, humidity, and soil moisture levels at the time of and following the herbicide application.

    • Physiological Assessment: Measure plant height and collect above-ground biomass for comparison with control plots.[3]

  • Corrective Action: Avoid applying herbicides during periods of significant environmental stress. Ensure the crop is healthy and actively growing before application.[3]

  • Possible Cause 3: Varietal Sensitivity. Different rice varieties may exhibit varying levels of tolerance to herbicides.[4]

  • Troubleshooting Steps:

    • Consult Literature: Research the specific rice variety for any known sensitivities to ALS-inhibiting herbicides.

    • Conduct a Small-Scale Trial: If using a new or less-common variety, conduct a preliminary experiment with a dose-response assessment before large-scale application.[3]

Problem 2: Inconsistent or reduced efficacy of this compound.

  • Possible Cause 1: Soil Properties. Soil type and organic matter content can affect the availability and degradation of this compound. For instance, its degradation half-life can range from 10 to 62 days in different soil types under anaerobic conditions.[5] this compound has moderate mobility in soil, and its leachability can be higher in loamy sand compared to clay loam soil.[6][7]

  • Troubleshooting Steps:

    • Analyze Soil Type: Determine the soil composition (e.g., sandy loam, clay loam) and organic matter content of your experimental plots.

    • Review Application Rate: Ensure the application rate is appropriate for your soil type as per literature recommendations.

  • Corrective Action: Adjust the application rate based on soil properties. In soils with high organic matter, a slightly higher rate might be necessary, but this should be tested to avoid increased phytotoxicity.

  • Possible Cause 2: Tank Mix Incompatibility. When tank-mixing this compound with other herbicides, antagonism or enhanced phytotoxicity can occur. For example, a tank mix of fenoxaprop-p-ethyl and this compound has been reported to cause temporary yellowing of rice leaves.[8]

  • Troubleshooting Steps:

    • Check Compatibility Charts: Refer to manufacturer guidelines or published literature for known incompatibilities.

    • Jar Test: Perform a jar test to check for physical incompatibility before mixing in the spray tank.

  • Corrective Action: Use pre-mixed formulations where available, such as Triafamone 20% + this compound 10% WG, which has shown good efficacy and crop safety.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound belongs to the sulfonylurea group of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] Inhibition of ALS leads to a cessation of cell division and plant growth.[1][10] Susceptible weeds will show chlorotic patches which spread, leading to the death of the entire plant within 3 to 4 weeks.[1][11]

Q2: What are the typical symptoms of this compound phytotoxicity in rice?

A2: Symptoms of this compound phytotoxicity in rice can include stunting, yellowing (chlorosis), and sometimes leaf discoloration.[3][8] At higher doses, more severe injury leading to necrosis may be observed, although the crop can often recover from initial, minor symptoms.[12]

Q3: How do environmental factors influence this compound phytotoxicity?

A3: Environmental conditions play a significant role. Factors such as high temperature and humidity can increase the rate of herbicide uptake and metabolic activity in the plant, potentially leading to greater phytotoxicity.[13] Soil moisture is also important; adequate moisture is needed for the herbicide to be taken up by the roots and translocated within the plant.[2] The half-life of this compound in soil is influenced by factors like soil type and moisture, with faster degradation observed under submerged conditions compared to field capacity.[14]

Q4: Are there safeners that can reduce this compound phytotoxicity in rice?

A4: Yes, herbicide safeners can be used to protect rice from herbicide injury. While the search results specifically mention safeners like isoxadifen-ethyl being used with other herbicides like fenoxaprop-P-ethyl to reduce its phytotoxicity to rice, the principle of using safeners to enhance the metabolic detoxification of herbicides in the crop is well-established.[15][16] Safeners can induce the expression of detoxification enzymes like glutathione transferases (GSTs) and cytochrome P450s.[17][18]

Q5: How can I assess oxidative stress in rice caused by this compound?

A5: Oxidative stress can be a secondary effect of herbicide action.[19][20] It can be assessed by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes. Key biochemical assays include:

  • Lipid Peroxidation (MDA Assay): Measures malondialdehyde (MDA), a product of lipid peroxidation, to quantify membrane damage.[19]

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD): Measures the activity of the enzyme that converts superoxide radicals to hydrogen peroxide.[19]

    • Catalase (CAT): Measures the activity of the enzyme that breaks down hydrogen peroxide.[19]

    • Ascorbate Peroxidase (APX): Another key enzyme in hydrogen peroxide detoxification.[20] An increase in MDA levels and altered activities of SOD, CAT, and APX can indicate herbicide-induced oxidative stress.[21]

Data Presentation

Table 1: Illustrative Phytotoxicity Ratings of this compound on Rice Under Different Conditions

FactorConditionVisual Injury Score (0-10 Scale)*Reference
Application Rate Recommended Rate (e.g., 18.75 g a.i./ha)0 - 1 (Slight or no injury)[12][22]
2x Recommended Rate (e.g., 40 g a.i./ha)2 - 4 (Slight to moderate, temporary injury)[12][23]
Growth Stage at Application Early Post-Emergence (2-4 leaf stage)0 - 1[2]
Late Post-Emergence2 - 3[3]
Rice Variety Tolerant Variety0 - 1[4]
Sensitive Variety3 - 5[4]
Tank Mixture This compound alone0 - 1[8]
This compound + Fenoxaprop-p-ethyl1 - 2 (Temporary yellowing)[8]

*0 = no injury, 10 = complete plant death. Values are illustrative based on qualitative descriptions in the literature.

Table 2: Effect of this compound on Oxidative Stress Markers in Rice (Illustrative Data)

TreatmentMDA Content (nmol/g FW)SOD Activity (U/mg protein)CAT Activity (U/mg protein)Reference
Untreated Control 55020[19][21]
This compound (Recommended Rate) 86515[21]
This compound (High Rate) 158010[21]

*Values are for illustrative purposes to demonstrate expected trends.

Experimental Protocols

Protocol 1: Assessment of Visual Phytotoxicity

This protocol provides a method for visually assessing and quantifying herbicide injury to rice plants.[3]

  • Experimental Design: Use a randomized complete block design (RCBD) with at least three replications. Include an untreated control for comparison.

  • Treatments: Apply this compound at the recommended rate (1X) and a higher rate (e.g., 2X) to assess the margin of safety.

  • Visual Assessment:

    • Timing: Conduct visual assessments at regular intervals, such as 3, 7, 14, and 21 days after treatment (DAT).[3]

    • Scoring: Use a 0-10 scale where 0 indicates no injury, 1-3 indicates slight injury (minor discoloration or stunting), 4-6 indicates moderate injury, 7-9 indicates severe injury, and 10 indicates complete plant death.[3]

  • Procedure: Two independent evaluators should score each plot by comparing the overall crop injury to the untreated control plot to minimize bias.

Protocol 2: Measurement of Agronomic Parameters

This protocol details the measurement of physical traits to quantify the impact of this compound on rice growth.[3]

  • Plant Height: At each visual assessment timing, randomly select ten plants per plot. Measure the height from the soil surface to the tip of the longest leaf.

  • Biomass (Dry Weight): At a final assessment point (e.g., 28 DAT), harvest the above-ground plant material from a predetermined area (e.g., 1m²) within each plot. Dry the samples in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight per unit area.[24]

  • Chlorophyll Content: Use a SPAD meter to take non-destructive chlorophyll readings from the upper leaves of ten randomly selected plants per plot at each assessment timing.[25]

Protocol 3: Assessment of Oxidative Stress

This protocol outlines biochemical assays to investigate the physiological mechanisms of phytotoxicity.[19][20]

  • Sample Collection: At selected time points (e.g., 24, 48, 96 hours after application), collect fresh leaf tissue, immediately freeze it in liquid nitrogen, and store it at -80°C until analysis.[21]

  • Lipid Peroxidation (MDA Assay):

    • Homogenize 0.5 g of leaf tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes.

    • Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

    • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

    • Calculate MDA content using an extinction coefficient of 155 mM⁻¹ cm⁻¹.[19]

  • Antioxidant Enzyme Assays:

    • Enzyme Extraction: Homogenize 0.5 g of leaf tissue in an ice-cold extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP). Centrifuge at 15,000 x g for 20 minutes at 4°C. Use the supernatant for enzyme assays. Determine the protein content of the extract using the Bradford method.[20]

    • Superoxide Dismutase (SOD) Activity: Assay is based on the inhibition of the photochemical reduction of nitro-blue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.[19]

    • Catalase (CAT) Activity: Assay is based on monitoring the decomposition rate of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.[19]

Mandatory Visualization

Ethoxysulfuron_Mode_of_Action cluster_pathway Biochemical Pathway cluster_plant_response Plant Physiological Response This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Required for PlantDeath Weed Death CellDivision->PlantDeath Cessation leads to

Caption: Mode of action of this compound via ALS inhibition.

Experimental_Workflow_Phytotoxicity start Experiment Setup (RCBD) treatment This compound Application (Varying Rates, Timings) start->treatment assessment Data Collection treatment->assessment visual Visual Injury Scoring (0-10 Scale) assessment->visual 7, 14, 21 DAT agronomic Agronomic Measurements (Height, Biomass, Chlorophyll) assessment->agronomic 7, 14, 21 DAT biochemical Biochemical Assays (Oxidative Stress Markers) assessment->biochemical 24, 48, 96 HAT analysis Data Analysis (ANOVA) visual->analysis agronomic->analysis biochemical->analysis

Caption: Workflow for assessing this compound phytotoxicity.

Troubleshooting_Logic start Phytotoxicity Symptoms Observed (Yellowing, Stunting) check_timing Was Application Timing Correct? start->check_timing check_env Were Environmental Conditions Stressful? start->check_env check_variety Is the Rice Variety Known to be Sensitive? start->check_variety action_timing Adjust Timing in Future Experiments check_timing->action_timing No mitigate Promote Crop Recovery (Water & Nutrient Management) check_timing->mitigate Yes action_env Apply Only in Favorable Conditions check_env->action_env Yes action_variety Conduct Dose-Response Trial on Variety check_variety->action_variety Yes/Unknown action_timing->mitigate action_env->mitigate action_variety->mitigate

Caption: Troubleshooting logic for phytotoxicity symptoms.

References

Technical Support Center: Overcoming Ethoxysulfuron Resistance in Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming ethoxysulfuron resistance in weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a sulfonylurea herbicide that belongs to the Group 2 herbicides (HRAC Group B).[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and protein synthesis. By inhibiting ALS, this compound effectively halts weed growth, leading to plant death.

Q2: What are the main mechanisms by which weeds develop resistance to this compound and other ALS inhibitors?

Weed biotypes primarily develop resistance to ALS inhibitors, including this compound, through two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene. These mutations alter the enzyme's structure, preventing the herbicide from binding effectively to its target site.[3][4] Even a single amino acid substitution can confer a high level of resistance.

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most significant NTSR mechanism is enhanced herbicide metabolism, where the resistant plant can rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s).[5][6]

Q3: What is the difference between cross-resistance and multiple-resistance?

  • Cross-resistance occurs when a weed biotype develops resistance to two or more herbicides from the same or different chemical families that have the same site of action, due to a single resistance mechanism. For instance, a mutation in the ALS gene can confer resistance to various sulfonylurea herbicides.

  • Multiple-resistance is when a weed biotype exhibits resistance to herbicides from two or more different sites of action, resulting from the presence of two or more distinct resistance mechanisms. For example, a plant could have both an altered ALS enzyme and enhanced metabolic detoxification capabilities.

Q4: How can I manage the development of this compound resistance in my experiments or field trials?

To delay the evolution of herbicide resistance, it is crucial to implement an Integrated Weed Management (IWM) strategy. Key practices include:

  • Rotating Herbicides: Avoid the repeated use of herbicides with the same mode of action. Rotate this compound with herbicides from different HRAC groups.[7]

  • Using Herbicide Mixtures: Applying tank-mixes of herbicides with different modes of action can be more effective in controlling a broader spectrum of weeds and delaying resistance.[7]

  • Utilizing Full Label Rates: Using the recommended herbicide rates ensures a higher likelihood of controlling susceptible and moderately resistant individuals.

  • Integrating Non-Chemical Control Methods: Employ cultural practices such as crop rotation, cover crops, and mechanical weeding to reduce the selection pressure exerted by herbicides.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound resistance experiments.

Problem 1: Poor or inconsistent germination of weed seeds for bioassays.

  • Possible Cause: Seed dormancy.

  • Solution: Many weed species exhibit seed dormancy that must be broken to achieve uniform germination. Consult the literature for species-specific dormancy-breaking procedures, which may include stratification (cold, moist treatment), scarification (mechanically damaging the seed coat), or treatment with gibberellic acid or potassium nitrate.

  • Pro-Tip: Before initiating a large-scale experiment, conduct a germination test on a small seed sample to determine the germination percentage and the effectiveness of your dormancy-breaking method.[8]

Problem 2: High variability in the response of susceptible weed populations to this compound.

  • Possible Cause 1: Environmental stress.

  • Solution: Plants under environmental stress (e.g., drought, extreme temperatures, nutrient deficiency) may exhibit increased tolerance to herbicides. Ensure that all plants in the experiment are grown under optimal and uniform conditions.

  • Possible Cause 2: Inconsistent herbicide application.

  • Solution: Calibrate your sprayer carefully to ensure a uniform application rate across all treatments. Use a carrier volume and pressure that provide good coverage without causing runoff.

  • Pro-Tip: Always include a known susceptible population in your experiments as a reference standard to assess the validity of your results.[9]

Problem 3: Suspected metabolic resistance, but no clear results from P450 inhibitor assays.

  • Possible Cause: The specific P450 inhibitor used may not be effective against the particular P450 enzymes involved in this compound metabolism in your weed biotype.

  • Solution: Try a different P450 inhibitor. Malathion is commonly used, but other inhibitors may be more effective depending on the specific P450 isoforms.

  • Pro-Tip: Metabolic resistance can be complex and may involve other enzyme systems besides P450s, such as glutathione S-transferases (GSTs). Consider assays for these enzymes as well.

Data Presentation

Table 1: this compound Dose-Response in Common Bean Cultivars

This table summarizes the effect of different doses of this compound on the shoot dry matter of various common bean cultivars, indicating a range of tolerance levels.[10][11][12][13][14]

This compound Dose (g ha⁻¹)Range of Shoot Dry Matter Reduction (%)Tolerant Cultivars (Example)Less Tolerant Cultivars (Example)
50VariableIPR 81, IPR UirapuruIPR Eldorado, IPR Tuiuiú
100VariableBRS Estilo, IPR GralhaIPR Tangará, IPR Curió
20030 - 80BRS PérolaUTF 3, UTF 5, BRS Esplendor

Table 2: Resistance Factors of Cyperus iria Biotypes to ALS-Inhibiting Herbicides

This table presents the resistance factors (RF) of Cyperus iria biotypes to this compound and pyrazosulfuron-ethyl, indicating low-level, cross-resistance.[15][16][17]

HerbicideResistant BiotypeResistance Factor (RF)
This compoundSão Borja 35.49
This compoundCachoeira 76.76
Pyrazosulfuron-ethylSão Borja 32.21
Pyrazosulfuron-ethylCachoeira 72.47

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay to Determine this compound Resistance

This protocol outlines the steps for conducting a whole-plant bioassay to determine the level of resistance to this compound.

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible weed biotype in petri dishes or germination trays with appropriate substrate. Ensure optimal conditions for germination and break any dormancy if necessary.

  • Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots filled with a standardized potting medium.

  • Acclimatization: Allow the plants to acclimate in a greenhouse or growth chamber for 7-10 days under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Prepare a stock solution of this compound and perform serial dilutions to create a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide treatments to the plants using a calibrated laboratory sprayer. Include a non-treated control for each biotype.

  • Data Collection: 21 days after treatment, visually assess the plants for injury and harvest the above-ground biomass. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Calculate the percent reduction in dry weight relative to the non-treated control for each dose. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the herbicide dose required to cause 50% growth reduction (GR₅₀). The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.

Visualizations

Ethoxysulfuron_Pathway cluster_resistance Resistance Mechanisms This compound This compound Application Plant_Uptake Plant Uptake (Foliar & Root) This compound->Plant_Uptake Translocation Translocation to Meristems Plant_Uptake->Translocation ALS_Enzyme ALS Enzyme Translocation->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Plant_Growth Plant Growth Amino_Acid_Synthesis->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death Inhibition leads to TSR Target-Site Resistance (Altered ALS Enzyme) TSR->ALS_Enzyme Prevents Binding NTSR Non-Target-Site Resistance (Enhanced Metabolism via P450s) NTSR->Plant_Uptake Detoxifies Herbicide

Caption: Signaling pathway of this compound and mechanisms of resistance.

Experimental_Workflow start Suspected Resistance in Field seed_collection Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection germination Seed Germination & Seedling Growth seed_collection->germination dose_response Whole-Plant Dose-Response Assay germination->dose_response data_collection Data Collection (Biomass Reduction) dose_response->data_collection analysis Data Analysis (GR50 & RI Calculation) data_collection->analysis mechanism_study Mechanism of Resistance Study analysis->mechanism_study tsr_analysis Target-Site Resistance (TSR) (ALS Gene Sequencing) mechanism_study->tsr_analysis ntsr_analysis Non-Target-Site Resistance (NTSR) (Metabolism/P450 Assays) mechanism_study->ntsr_analysis end Confirmation & Characterization of Resistance tsr_analysis->end ntsr_analysis->end

Caption: Experimental workflow for confirming this compound resistance.

Troubleshooting_Guide start Experiment Start issue Issue Encountered start->issue poor_germination Poor Seed Germination? issue->poor_germination Germination Phase high_variability High Variability in Controls? issue->high_variability Growth Phase no_resistance No Resistance Observed? issue->no_resistance Analysis Phase dormancy Action: Check for Seed Dormancy - Stratification - Scarification poor_germination->dormancy Yes environmental_stress Action: Check Environmental Conditions - Temperature - Water - Nutrients high_variability->environmental_stress Yes application_error Action: Verify Herbicide Application - Calibration - Rate high_variability->application_error Yes wrong_biotype Action: Confirm Biotype Identity - Is it the correct resistant population? no_resistance->wrong_biotype Yes low_resistance Action: Consider Low-Level Resistance - Increase herbicide dose range no_resistance->low_resistance Yes

Caption: Troubleshooting logic for this compound resistance experiments.

References

Ethoxysulfuron Efficacy in Diverse Soil Environments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of ethoxysulfuron in various soil types. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Reduced this compound Efficacy in High pH Soils

  • Question: We are observing poor weed control with this compound in a field with a soil pH of 7.5. What is the likely cause and how can we mitigate this?

    Answer: this compound, like other sulfonylurea herbicides, can exhibit reduced efficacy in alkaline soils.[1][2][3][4] The primary reason for this is that its degradation is significantly slower at a neutral or alkaline pH compared to acidic conditions.[3][4] This slower breakdown can lead to the herbicide being more persistent but less available for plant uptake.[3]

    Mitigation Strategies:

    • Adjust Application Timing: In high pH soils, applying this compound earlier in the weed's growth stage may improve control.

    • Consider Tank Mixtures: Combining this compound with a herbicide from a different mode of action can provide a broader spectrum of weed control.

    • Soil Amendments: In the long term, soil management practices that gradually lower pH, such as the use of sulfur or certain nitrogen fertilizers, could improve the efficacy of sulfonylurea herbicides. However, this is a gradual process and may not be a solution for immediate experiments.

Issue 2: Inconsistent Weed Control in Fields with Variable Soil Texture

  • Question: Our experimental plots have significant variations in soil texture, from sandy loam to clay loam. We are seeing inconsistent weed control across these areas. How should we address this?

    Answer: Soil texture, specifically the amount of clay and organic matter, significantly influences the adsorption and availability of this compound.[5] Soils with higher clay and organic matter content have more binding sites, which can adsorb the herbicide and make it less available for uptake by weeds.[5] Conversely, in sandy soils with low organic matter, the herbicide is more readily available, which can sometimes lead to crop sensitivity.[6]

    Troubleshooting Steps:

    • Soil Analysis: Conduct a thorough soil analysis of your experimental plots to map out the different soil textures and organic matter content.

    • Variable Rate Application: If your application equipment allows, consider a variable rate application of this compound, applying a slightly higher rate in areas with high clay and organic matter and a lower rate in sandy areas. Always adhere to the maximum recommended application rate on the product label.

    • Incorporate the Herbicide: For pre-emergence applications, light incorporation of the herbicide into the soil can help ensure it is in the zone where weed seeds are germinating, particularly in soils with high organic matter.

Issue 3: this compound Carryover Affecting Rotational Crops

  • Question: We observed injury in a sensitive rotational crop planted in a field previously treated with this compound. What factors contribute to this carryover, and how can we prevent it in the future?

    Answer: Herbicide carryover occurs when the herbicide persists in the soil long enough to affect subsequent sensitive crops.[2][7][8] The persistence of this compound is influenced by several factors, primarily soil pH and moisture.[2][3] Dry conditions and high soil pH slow down the chemical and microbial degradation of the herbicide, increasing the risk of carryover.[2][7]

    Prevention and Management:

    • Adhere to Rotational Restrictions: Strictly follow the crop rotation intervals specified on the herbicide label.

    • Consider Soil Properties: Be aware that carryover risk is higher in soils with high pH and during dry seasons.[2][7]

    • Tillage: In some cases, tillage can help to dilute the herbicide in the soil profile, although this may not be suitable for all cropping systems.

    • Bioassay: If you suspect carryover potential, you can conduct a simple bioassay by planting a small number of the sensitive rotational crop in soil collected from the treated field to observe for any signs of injury before planting the entire field.

Frequently Asked Questions (FAQs)

  • Q1: What is the mode of action of this compound? A1: this compound is a sulfonylurea herbicide that works by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.[9] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to the cessation of plant growth and eventual death.[9][10]

  • Q2: What are the typical symptoms of this compound phytotoxicity on a sensitive crop? A2: Symptoms of phytotoxicity from this compound, and other ALS inhibitors, typically appear in the new growth and include stunting, chlorosis (yellowing) of the leaves, and necrosis (tissue death) of the growing points.[11][12][13] In some cases, you may observe reddening or purpling of the leaf margins.[1]

  • Q3: How does soil moisture affect the efficacy of this compound? A3: Soil moisture is crucial for the activation and uptake of soil-applied this compound. Adequate moisture allows the herbicide to be in the soil solution, making it available for uptake by weed roots.[14] Under dry conditions, the herbicide can be more tightly bound to soil particles and less available, leading to reduced efficacy.[5][7] Conversely, excessive rainfall shortly after application on sandy soils can potentially leach the herbicide out of the weed germination zone.[15]

  • Q4: Can this compound be effective as a post-emergence herbicide? A4: Yes, this compound is primarily a post-emergence herbicide, meaning it is most effective when applied to weeds that have already emerged.[9] It is absorbed through the foliage and roots of the weeds.[16]

Data Presentation

Table 1: Influence of Soil pH on the Half-Life of a Representative Sulfonylurea Herbicide (Prosulfuron)

Soil pHHalf-Life (DT50) in days
5.46.5
7.9122.9

Data adapted from a study on prosulfuron, another sulfonylurea herbicide, to illustrate the principle of pH-dependent degradation.[17][18] The half-life of this compound will vary based on specific soil and environmental conditions.

Table 2: General Effect of Soil Properties on this compound Efficacy and Persistence

Soil PropertyImpact on EfficacyImpact on Persistence (Carryover Risk)
High pH (>7.0) Can decrease efficacyIncreases persistence
Low pH (<6.0) Generally higher efficacyDecreases persistence
High Organic Matter Can decrease efficacy due to adsorptionCan increase persistence
High Clay Content Can decrease efficacy due to adsorptionCan increase persistence
Low Soil Moisture Decreases efficacyIncreases persistence

Experimental Protocols

Protocol 1: Greenhouse Bioassay for this compound Efficacy in Different Soil Types

  • Soil Collection and Preparation:

    • Collect soil samples from the top 15 cm of the desired soil types (e.g., sandy loam, clay loam, high organic matter soil).

    • Air-dry the soils and sieve them through a 2 mm mesh to ensure uniformity.

    • Characterize each soil type for its pH, organic matter content, and texture.

  • Experimental Setup:

    • Fill 10 cm diameter pots with 500g of each prepared soil type.

    • Plant seeds of a target weed species (e.g., Amaranthus retroflexus) at a depth of 1 cm.

    • Water the pots to field capacity and place them in a greenhouse with controlled temperature (e.g., 25°C day / 18°C night) and a 16-hour photoperiod.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • When the weed seedlings reach the 2-3 leaf stage, apply this compound at a range of doses (including an untreated control) using a laboratory-grade track sprayer to ensure uniform application.[19]

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days after application), visually assess weed control using a 0-100% scale (0 = no control, 100 = complete death).

    • Harvest the above-ground biomass of the weeds, dry it in an oven at 70°C for 48 hours, and record the dry weight.

    • Analyze the data using analysis of variance (ANOVA) to determine the effect of soil type and herbicide dose on weed control.

Protocol 2: Determining this compound Adsorption Coefficient (Kd) in Soil

  • Soil and Herbicide Preparation:

    • Use the same prepared soil samples from Protocol 1.

    • Prepare a series of known concentrations of this compound in a 0.01 M CaCl2 solution.

  • Batch Equilibrium Experiment:

    • Add a specific weight of soil (e.g., 5 g) to centrifuge tubes.

    • Add a known volume (e.g., 10 mL) of each herbicide solution to the tubes.

    • Shake the tubes for a set period (e.g., 24 hours) to reach equilibrium.

  • Analysis:

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the concentration of this compound remaining in the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Calculate the amount of herbicide adsorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

    • The adsorption coefficient (Kd) can then be calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium.

Visualizations

Ethoxysulfuron_Efficacy_Pathway cluster_soil Soil Properties cluster_herbicide Herbicide Behavior cluster_outcome Experimental Outcome soil_ph Soil pH degradation Degradation soil_ph->degradation Influences Rate (Faster in Acidic) organic_matter Organic Matter adsorption Adsorption organic_matter->adsorption Increases clay_content Clay Content clay_content->adsorption Increases soil_moisture Soil Moisture availability Bioavailability soil_moisture->availability Increases adsorption->availability Decreases degradation->availability Decreases efficacy Weed Control Efficacy availability->efficacy persistence Persistence / Carryover Risk availability->persistence

Caption: Factors influencing this compound efficacy and persistence in soil.

Troubleshooting_Workflow start Poor Weed Control Observed check_soil Analyze Soil Properties (pH, OM, Texture) start->check_soil high_ph High pH (>7.0)? check_soil->high_ph high_om_clay High OM / Clay? high_ph->high_om_clay No solution_ph Consider Tank Mix or Alternative Herbicide high_ph->solution_ph Yes dry_conditions Dry Soil Conditions? high_om_clay->dry_conditions No solution_om_clay Adjust Application Rate (if permissible) or Incorporate high_om_clay->solution_om_clay Yes solution_moisture Apply when Soil Moisture is Adequate dry_conditions->solution_moisture Yes re_evaluate Re-evaluate Weed Control dry_conditions->re_evaluate No solution_ph->re_evaluate solution_om_clay->re_evaluate solution_moisture->re_evaluate

Caption: Troubleshooting workflow for poor this compound performance.

References

Ethoxysulfuron degradation kinetics under varying environmental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the degradation kinetics of the herbicide ethoxysulfuron under various environmental conditions. The troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Hydrolysis

  • Q1: My this compound hydrolysis rate is much slower than expected at an acidic pH. What could be the issue?

    • A1: Several factors could contribute to this. First, verify the pH of your buffer solution using a calibrated pH meter. Inaccurate buffer preparation is a common source of error. Second, ensure the temperature of your incubation system is accurate and stable, as hydrolysis rates are temperature-dependent. A lower than expected temperature will slow down the degradation. Finally, confirm the purity of your this compound standard, as impurities could interfere with the reaction.

  • Q2: I am observing significant degradation of this compound at neutral pH, which contradicts the literature. Why might this be happening?

    • A2: While this compound is relatively stable at neutral pH, other degradation pathways might be at play. Check for microbial contamination in your buffer solutions, as microbial activity can contribute to degradation. Ensure your experiments are conducted in the dark to prevent photolysis, another potential degradation route. If using non-sterile conditions, consider filtering your solutions and using sterile glassware.

  • Q3: How do I accurately determine the half-life of this compound from my experimental data?

    • A3: this compound degradation generally follows first-order kinetics. To determine the half-life (t½), you should first plot the natural logarithm of the this compound concentration (ln[C]) against time. The slope of the resulting linear regression will be the negative of the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

Photolysis

  • Q4: I am not observing any significant photolytic degradation of this compound in my experiment. What should I check?

    • A4: The rate of photolysis is dependent on the wavelength and intensity of the light source. Ensure your light source emits radiation in the UV spectrum where this compound absorbs. The APVMA report mentions irradiation with an artificial light similar to sunlight. Verify the output of your lamp and that the experimental setup allows for maximum exposure of the solution to the light. Also, consider the presence of photosensitizers in your solution, as these can accelerate photodegradation.

  • Q5: My photolysis results are not reproducible. What are the potential sources of variability?

    • A5: In addition to light source stability, the composition of your aqueous solution can significantly impact reproducibility. The presence of dissolved organic matter or other substances can act as photosensitizers or quenchers, altering the degradation rate. Use a consistent water source (e.g., purified water or a standard natural water) for all experiments. Temperature fluctuations can also affect reaction rates, so ensure your experimental setup is temperature-controlled.

Microbial Degradation

  • Q6: I am trying to isolate microorganisms capable of degrading this compound, but my enrichment cultures are not showing any degradation. What can I do?

    • A6: Ensure that your soil or water sample for enrichment was collected from a site with a history of sulfonylurea herbicide application, as this increases the likelihood of finding adapted microorganisms. The composition of your enrichment medium is also critical. This compound should be the sole source of carbon and/or nitrogen to select for degrading organisms. You may also need to provide essential nutrients and maintain optimal pH and temperature for microbial growth.

  • Q7: How can I differentiate between abiotic and biotic degradation in my soil experiments?

    • A7: To distinguish between microbial degradation and other degradation pathways like hydrolysis, it is essential to include sterile controls in your experimental design. Autoclaving or irradiating a subset of your soil samples will eliminate microbial activity. By comparing the degradation rate in sterile versus non-sterile soil, you can quantify the contribution of microbial degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound degradation kinetics.

Table 1: Hydrolysis Half-life of this compound at Different pH Values

pHHalf-life (days)
4~16
564.6 - 96
7> 259
9> 331

Table 2: Identified Degradation Products of this compound

Degradation PathwayIdentified Products
Hydrolysis2-amino-4,6-dimethoxypyrimidine, 2-ethoxyphenol, 2-ethoxyphenol sulfamate
Aquatic PhotolysisUp to five degradation products detected in surface water, three in distilled water.

Experimental Protocols

1. Hydrolysis Kinetics Study (Following OECD Guideline 111 Principles)

This protocol outlines the determination of the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound analytical standard

    • Sterile aqueous buffer solutions (pH 4, 7, and 9)

    • Constant temperature incubator or water bath

    • Analytical instrumentation (e.g., HPLC-UV)

    • Sterile glassware

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Spike the buffer solutions with the this compound stock solution to a known initial concentration. The final concentration of the organic solvent should be minimal.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).

    • At predetermined time intervals, withdraw aliquots from each solution.

    • Analyze the concentration of this compound in the aliquots using a validated analytical method, such as HPLC-UV.

    • Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.

    • Plot the natural logarithm of the this compound concentration versus time to determine the first-order rate constant and calculate the half-life.

2. Photolysis Study in Aqueous Solution

This protocol describes a method to assess the photodegradation of this compound in water.

  • Materials:

    • This compound analytical standard

    • Purified water (e.g., Milli-Q) or a standard natural water

    • Photoreactor equipped with a light source simulating sunlight (e.g., Xenon arc lamp)

    • Quartz reaction vessels

    • Analytical instrumentation (e.g., HPLC-UV or LC-MS)

  • Procedure:

    • Prepare an aqueous solution of this compound of a known concentration in quartz reaction vessels.

    • Prepare control samples by wrapping identical vessels in aluminum foil to exclude light.

    • Place the vessels in a temperature-controlled photoreactor.

    • Irradiate the samples with the light source for a defined period.

    • At specific time points, withdraw samples from both the irradiated and control vessels.

    • Analyze the concentration of this compound and potential degradation products using an appropriate analytical method.

    • Calculate the photolysis rate constant and half-life by comparing the degradation in the light-exposed and dark control samples.

3. Aerobic Soil Metabolism Study

This protocol outlines a method to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Materials:

    • Radiolabeled ([¹⁴C]) or non-labeled this compound

    • Freshly collected and sieved soil with known characteristics (pH, organic matter content, texture)

    • Incubation vessels that allow for aeration

    • Apparatus for trapping volatile degradation products (e.g., CO₂)

    • Analytical instrumentation (e.g., LSC for [¹⁴C], HPLC, or GC-MS for non-labeled)

  • Procedure:

    • Adjust the moisture content of the soil to a specific level (e.g., 50-60% of maximum water holding capacity).

    • Treat the soil with a known amount of this compound.

    • Place the treated soil into the incubation vessels. Include sterile control samples (autoclaved or irradiated soil).

    • Incubate the vessels in the dark at a constant temperature (e.g., 20-25 °C) with a continuous flow of moist, CO₂-free air.

    • Trap any evolved [¹⁴C]CO₂ in a suitable trapping solution.

    • At various time intervals, collect soil samples and extract the residues.

    • Analyze the extracts for the parent this compound and its degradation products.

    • Determine the dissipation time for 50% of the applied this compound (DT₅₀) and identify major degradation products.

Visualizations

Ethoxysulfuron_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_microbial Microbial Degradation This compound This compound 2-amino-4,6-dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine This compound->2-amino-4,6-dimethoxypyrimidine pH dependent 2-ethoxyphenol 2-ethoxyphenol This compound->2-ethoxyphenol pH dependent 2-ethoxyphenol sulfamate 2-ethoxyphenol sulfamate This compound->2-ethoxyphenol sulfamate pH dependent Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Metabolites Metabolites This compound->Metabolites Microorganisms CO2 CO2 Metabolites->CO2

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Hydrolysis A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Spike with this compound A->B C Incubate in Dark at Constant Temperature B->C D Sample at Time Intervals C->D E Analyze this compound Concentration (HPLC) D->E F Data Analysis (First-Order Kinetics, Half-life) E->F

Caption: Workflow for a hydrolysis kinetics study.

Troubleshooting_Logic_Slow_Hydrolysis Start Slow Hydrolysis Observed Q1 Is buffer pH correct? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is incubation temperature correct? A1_Yes->Q2 Fix1 Recalibrate pH meter and remake buffer A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is this compound standard pure? A2_Yes->Q3 Fix2 Verify and calibrate incubator/water bath A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors (e.g., matrix effects) A3_Yes->End Fix3 Use a new, certified standard A3_No->Fix3

Technical Support Center: Ethoxysulfuron Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxysulfuron analytical standards.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation of this compound analytical standards.

Q1: My this compound standard is not fully dissolving in the chosen solvent.

A1: This is a common issue and can be attributed to several factors:

  • Incorrect Solvent Selection: this compound has varying solubility in different organic solvents. Acetone and dichloromethane are good choices for initial stock solutions, while solvents like n-hexane are unsuitable.[1][2] Refer to the solubility data table below for guidance.

  • Low Solvent Volume: Ensure you are using a sufficient volume of solvent to dissolve the weighed amount of this compound.

  • Low Temperature: Solubility can be temperature-dependent. Gentle warming and sonication can aid dissolution, but be cautious as excessive heat can cause degradation.

  • pH of Aqueous Solutions: If preparing an aqueous solution, the pH is critical. This compound's water solubility increases significantly with higher pH.[1][2] For aqueous dilutions, consider using a buffered solution with a pH of 7 or higher.

Q2: I am observing peak tailing or inconsistent peak areas in my HPLC analysis.

A2: This can indicate several problems related to the standard preparation or the analytical method itself:

  • Standard Degradation: this compound is susceptible to hydrolysis, especially under acidic conditions (pH 4-5).[2] If your mobile phase is acidic or your standard solution was prepared in an unbuffered acidic solvent, degradation may be occurring. Prepare fresh standards in a suitable solvent and ensure the pH of aqueous solutions is neutral or slightly alkaline.

  • Incomplete Dissolution: As mentioned in Q1, undissolved particles can lead to inconsistent injections and poor chromatography. Ensure the standard is fully dissolved before injection.

  • Interaction with Vial/Container: Although less common, interactions with the storage container can occur. Using silanized glass vials can minimize potential adsorption.

  • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid contamination that could interfere with your analysis.

Q3: My prepared standard solution seems to be losing potency over time.

A3: Stability is a key concern for any analytical standard.[3] Here's how to address it:

  • Storage Conditions: this compound standards should be stored at a low temperature (0-6°C is recommended) and protected from light.[1]

  • Solvent Choice: The choice of solvent can impact long-term stability. While initial dissolution might be good in a particular solvent, the long-term stability might be different. It is advisable to prepare fresh working standards from a stock solution regularly.

  • pH of Aqueous Solutions: For aqueous standards, maintaining a neutral to slightly alkaline pH is crucial for stability.[2] Unbuffered water can change pH over time due to dissolved CO2.

  • Hydrolysis: As mentioned, this compound is prone to hydrolysis.[2] Avoid acidic conditions in your storage solutions.

Q4: Can I use water to prepare my primary this compound stock solution?

A4: It is generally not recommended to use water for preparing the primary stock solution due to the relatively low solubility of this compound in neutral water and its susceptibility to hydrolysis at acidic pH.[1][2] It is best practice to prepare a high-concentration stock solution in a suitable organic solvent like acetone or dichloromethane and then make further dilutions into aqueous solutions or the mobile phase as needed.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone36.0[1][2]
Dichloromethane107.0[1][2]
Ethyl acetate14.1[1][2]
Methanol7.7[1][2]
Toluene2.5[1][2]
n-Hexane0.006[1][2]

Table 2: Water Solubility of this compound at Different pH Levels at 20°C

pHSolubility (g/L)Reference
50.026[1][2]
71.353[1][2]
99.628[1][2]

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL this compound Stock Solution in Acetone

  • Materials:

    • This compound analytical standard (purity ≥ 97%)[4]

    • Acetone (HPLC grade)

    • Analytical balance (readable to 0.01 mg)

    • 10 mL volumetric flask (Class A)

    • Glass syringe or pipette

    • Sonicator

    • Amber glass vial with a PTFE-lined cap for storage

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard into the 10 mL volumetric flask. Record the exact weight.

    • Add approximately 5 mL of acetone to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, place the flask in a sonicator for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Carefully add acetone to the flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a labeled amber glass vial for storage.

    • Calculate the exact concentration of the stock solution based on the weight of the standard and its purity.

    • Store the stock solution at 0-6°C.[1]

Mandatory Visualization

Ethoxysulfuron_Standard_Prep_Workflow cluster_prep Standard Preparation cluster_dilution Working Standard Dilution start Start: Obtain this compound Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in Appropriate Organic Solvent (e.g., Acetone) weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate volume Bring to Final Volume in Volumetric Flask sonicate->volume mix Mix Thoroughly volume->mix store Store Stock Solution at 0-6°C in Amber Vial mix->store dilute Dilute Stock Solution with Mobile Phase or Buffered Solution store->dilute use Use for Analysis dilute->use

Caption: Workflow for the preparation of this compound analytical standards.

Ethoxysulfuron_Troubleshooting cluster_solubility Issue: Poor Solubility cluster_hplc Issue: Poor HPLC Results problem Problem Encountered solubility_issue Standard Not Dissolving problem->solubility_issue hplc_issue Peak Tailing / Inconsistent Area problem->hplc_issue cause1_sol Incorrect Solvent Choice? solubility_issue->cause1_sol cause2_sol Insufficient Solvent Volume? solubility_issue->cause2_sol cause3_sol Low Temperature? solubility_issue->cause3_sol solution1_sol Use High Solubility Solvent (e.g., Acetone) cause1_sol->solution1_sol solution2_sol Increase Solvent Volume cause2_sol->solution2_sol solution3_sol Gentle Warming / Sonication cause3_sol->solution3_sol cause1_hplc Standard Degradation (Hydrolysis)? hplc_issue->cause1_hplc cause2_hplc Incomplete Dissolution? hplc_issue->cause2_hplc solution1_hplc Use Buffered Diluent (pH 7-9) cause1_hplc->solution1_hplc solution2_hplc Ensure Complete Dissolution (Sonicate) cause2_hplc->solution2_hplc

Caption: Troubleshooting logic for this compound standard preparation issues.

References

Technical Support Center: Enhancing the Rainfastness of Ethoxysulfuron Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the rainfastness of ethoxysulfuron formulations.

Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it critical for this compound efficacy?

A1: Rainfastness is the ability of a herbicide, once applied to a leaf surface, to resist being washed off by rainfall or irrigation. It is a critical factor for foliar-applied herbicides like this compound, which need to be absorbed by the plant to be effective.[1][2] If rainfall occurs shortly after application, a significant portion of the active ingredient can be washed away, leading to reduced weed control. This compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.[3] For this to occur, the herbicide must penetrate the leaf cuticle and move within the plant. Adequate rainfastness ensures that a lethal dose of the herbicide remains on and is absorbed by the target weed.

Q2: My this compound formulation shows poor rainfastness. What are the likely causes?

A2: Several factors can contribute to the poor rainfastness of your this compound formulation. These include:

  • Formulation Type: this compound is often formulated as a Water Dispersible Granule (WDG). While offering good handling characteristics, the solid particles of a WDG may not adhere as strongly to the leaf surface as liquid formulations without appropriate adjuvants.

  • Inadequate Adjuvant System: The absence or use of a suboptimal adjuvant is a primary cause of poor rainfastness. Adjuvants are crucial for improving the spreading, sticking, and penetration of the herbicide.[4][5]

  • Short Drying Time: Insufficient time for the spray deposit to dry on the leaf surface before a rainfall event will lead to significant washoff.

  • Rainfall Intensity and Volume: High-intensity or high-volume rainfall can physically dislodge the herbicide deposit.

  • Leaf Surface Characteristics: The type of weed species, including the waxiness and hairiness of its leaves, can affect how well the spray droplets are retained.

Q3: Which adjuvants are most effective at improving the rainfastness of sulfonylurea herbicides like this compound?

A3: Foliage-based sulfonylurea herbicides generally require adjuvants to optimize their performance and rainfastness.[1][2] The most effective adjuvants for enhancing the rainfastness of this compound and other sulfonylureas typically fall into these categories:

  • Non-ionic Surfactants (NIS): These are commonly recommended for sulfonylurea herbicides. They improve rainfastness by increasing the spreading of the spray droplet on the leaf surface, which promotes faster absorption.[2]

  • Oil Concentrates:

    • Crop Oil Concentrates (COC): Petroleum-based oils mixed with surfactants that can enhance penetration through the waxy leaf cuticle, thereby improving rainfastness.[5][6]

    • Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more aggressive at dissolving the leaf cuticle than COCs, leading to faster and greater herbicide absorption.[6] This can significantly improve rainfastness, especially when the rain-free period is short.

  • Stickers: These adjuvants, often polymeric substances, form a film that helps to physically adhere the herbicide to the leaf surface, reducing washoff.

  • Organosilicone Surfactants: These can dramatically increase spreading and may promote stomatal infiltration, leading to very rapid absorption and excellent rainfastness.[1]

Q4: How soon after application does an this compound formulation typically become rainfast?

A4: The time required for an this compound formulation to become rainfast can vary from less than an hour to several hours. This depends heavily on the adjuvant used, the formulation itself, and environmental conditions such as temperature and humidity, which affect drying time. For some sulfonylureas, the addition of an effective adjuvant can achieve good rainfastness within 1 to 4 hours after application.[2] Without an appropriate adjuvant, a rain-free period of 6 hours or more may be necessary.

Q5: Can I quantify the amount of this compound washed off a leaf surface in my experiments?

A5: Yes, you can quantify the amount of this compound washed off a leaf surface. This typically involves a laboratory-based washoff study. The general steps are:

  • Apply the this compound formulation to the leaves of your target plant species.

  • Allow the spray to dry for a specific period.

  • Subject the plants to a simulated rainfall of known intensity and duration.

  • Collect the "washoff" water.

  • Extract the this compound from the washoff water using a suitable solvent.

  • Quantify the amount of this compound in the extract using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low herbicide efficacy after a light shower soon after application. Inadequate adjuvant; short drying time.1. Incorporate a more effective adjuvant into your formulation, such as a Methylated Seed Oil (MSO) or an organosilicone surfactant, to accelerate absorption. 2. Conduct time-course experiments to determine the minimum rain-free period required for your formulation.
Inconsistent results in rainfastness experiments. Variation in rainfall simulation; inconsistent application; variable plant growth conditions.1. Standardize your rainfall simulation protocol (droplet size, intensity, duration). 2. Ensure uniform application of the herbicide using a calibrated sprayer. 3. Use plants of the same species, growth stage, and grown under identical environmental conditions.
High degree of washoff observed even with an adjuvant. Incorrect adjuvant type or concentration; antagonistic interactions in the tank mix.1. Test a range of adjuvant types (NIS, COC, MSO) and concentrations to find the optimal combination for your this compound formulation. 2. If tank-mixing, check for any known antagonisms between the adjuvant and other components. Some adjuvants work better with specific active ingredients.
Difficulty in extracting and quantifying this compound from washoff samples. Inefficient extraction method; analytical instrument not sensitive enough.1. Optimize your solid-phase or liquid-liquid extraction protocol for this compound. 2. Use a sensitive analytical method like LC-MS for quantification, which can provide low limits of detection.[7]

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on studies of other sulfonylurea herbicides (e.g., tribenuron-methyl, rimsulfuron) with similar properties to this compound, as specific quantitative rainfastness data for this compound is limited in publicly available literature. Results for this compound are expected to follow similar trends.

Table 1: Effect of Adjuvant Type on the Efficacy of a Sulfonylurea Herbicide (WDG Formulation) After Simulated Rainfall

Adjuvant Type (at typical use rates)Rain-Free PeriodSimulated RainfallApproximate Efficacy (% of No Rain Control)
None1 hour5 mm40 - 50%
Non-ionic Surfactant (NIS)1 hour5 mm60 - 75%
Crop Oil Concentrate (COC)1 hour5 mm70 - 85%
Methylated Seed Oil (MSO)1 hour5 mm80 - 95%
None4 hours5 mm65 - 75%
Non-ionic Surfactant (NIS)4 hours5 mm85 - 95%
Crop Oil Concentrate (COC)4 hours5 mm> 95%
Methylated Seed Oil (MSO)4 hours5 mm> 95%

Table 2: Estimated Washoff of a Sulfonylurea Herbicide from Leaf Surfaces with Different Adjuvants

Adjuvant TypeDrying Time Before RainfallSimulated Rainfall IntensityEstimated % of Active Ingredient Washed Off
None1 hour10 mm/hr for 30 min50 - 60%
Non-ionic Surfactant (NIS)1 hour10 mm/hr for 30 min25 - 40%
Methylated Seed Oil (MSO)1 hour10 mm/hr for 30 min10 - 20%
None6 hours10 mm/hr for 30 min20 - 30%
Non-ionic Surfactant (NIS)6 hours10 mm/hr for 30 min5 - 15%
Methylated Seed Oil (MSO)6 hours10 mm/hr for 30 min< 10%

Experimental Protocols

Protocol 1: Evaluation of this compound Rainfastness via Biological Efficacy Assay

Objective: To determine the effect of different adjuvants on the biological efficacy of an this compound formulation after a simulated rainfall event.

Materials:

  • This compound technical grade and formulated product (e.g., 60% WDG).

  • Selected adjuvants (e.g., NIS, COC, MSO).

  • Susceptible weed species (e.g., Chenopodium album), grown in pots to the 2-4 leaf stage.

  • Laboratory track sprayer.

  • Rainfall simulator.

  • Greenhouse or controlled environment growth chamber.

Methodology:

  • Plant Preparation: Grow a sufficient number of uniform, healthy plants of the target weed species in individual pots.

  • Herbicide Preparation: Prepare spray solutions of the this compound formulation with and without the different test adjuvants at their recommended rates. Include a water-only control.

  • Application: Spray the plants uniformly using the laboratory track sprayer calibrated to deliver a known volume. Leave a subset of plants from each treatment group unsprayed as a control.

  • Drying: Allow the treated plants to dry for predetermined periods (e.g., 1, 2, 4, and 6 hours) under controlled conditions.

  • Rainfall Simulation: For each drying period, place a subset of the treated plants in the rainfall simulator. A "no rain" control group for each treatment must be maintained. Apply a standardized amount of simulated rain (e.g., 5 mm over 30 minutes).

  • Post-treatment Growth: Transfer all plants (rained on and not rained on) to a greenhouse or growth chamber.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), assess herbicide efficacy by visual injury ratings (0-100% scale) and by harvesting the above-ground biomass and determining the fresh or dry weight.

  • Data Analysis: Calculate the percent reduction in biomass compared to the untreated control for all treatments. Analyze the data to determine the effect of the rain-free period and adjuvant type on this compound efficacy.

Protocol 2: Quantification of this compound Washoff from Leaf Surfaces

Objective: To quantify the amount of this compound washed off leaf surfaces by simulated rainfall.

Materials:

  • This compound formulation.

  • Adjuvants to be tested.

  • Target plants or inert surfaces (e.g., glass slides).

  • Laboratory track sprayer.

  • Rainfall simulator.

  • Collection vessels for washoff.

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate).[7]

  • Analytical equipment: HPLC with UV or LC-MS detector.[7][9][10]

Methodology:

  • Application: Spray the this compound formulation onto the target surfaces (plants or slides). For plants, it may be beneficial to use a larger number of plants to ensure enough washoff can be collected for analysis.

  • Drying: Allow the surfaces to dry for a specified time.

  • Rainfall Simulation: Place the treated surfaces in the rainfall simulator and apply a known amount of rain.

  • Washoff Collection: Carefully collect all the runoff (washoff) from the treated surfaces into a clean container of a known volume.

  • Extraction:

    • Measure the total volume of the collected washoff.

    • Take a known aliquot of the washoff solution.

    • Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the water. Acetonitrile is commonly used for the extraction of sulfonylureas.[7]

    • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., acetonitrile/water mixture).[7]

  • Quantification:

    • Prepare a calibration curve using analytical standards of this compound.[7]

    • Inject the extracted sample into the HPLC or LC-MS system.

    • Determine the concentration of this compound in the sample by comparing its peak area/height to the calibration curve.

  • Calculation: Calculate the total amount of this compound in the washoff and express it as a percentage of the initial amount applied.

Visualizations

Experimental_Workflow_Rainfastness_Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Formulations +/- Adjuvants A Spray Application P1->A P2 Grow Target Weed Species P2->A B Drying Period (e.g., 1, 4 hrs) A->B C Simulated Rainfall B->C D No Rain Control B->D E Growth Period (14-21 days) C->E D->E F Assess Efficacy: - Visual Injury - Biomass Reduction E->F G Compare Results F->G Adjuvant_Effect_on_Rainfastness cluster_no_adjuvant Without Adjuvant cluster_with_adjuvant With Adjuvant (e.g., MSO, NIS) Start This compound (WDG Formulation) NoAdjuvant No Adjuvant Start->NoAdjuvant Adjuvant With Adjuvant Start->Adjuvant NA1 Poor Spreading & Adhesion NoAdjuvant->NA1 A1 Improved Spreading & Adhesion Adjuvant->A1 NA2 Slow Cuticle Penetration NA1->NA2 NA3 High Washoff Potential NA2->NA3 NA4 Reduced Efficacy NA3->NA4 A2 Enhanced Cuticle Penetration A1->A2 A3 Low Washoff Potential A2->A3 A4 Improved Efficacy A3->A4

References

Technical Support Center: Mitigating Ethoxysulfuron Carryover Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ethoxysulfuron carryover in subsequent crops during experimental trials.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments in a question-and-answer format.

Issue 1: Unexpected Phytotoxicity in Rotational Crops

Q: My subsequent crop is showing signs of stunting, yellowing, and necrosis. Could this be due to this compound carryover?

A: Yes, these are classic symptoms of injury from acetolactate synthase (ALS) inhibiting herbicides like this compound.[1] this compound inhibits the production of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to a cessation of cell division and growth in sensitive plants.[2]

Symptoms to look for in specific crops include:

  • Corn: Stunted growth, interveinal chlorosis (yellowing between the veins), purpling of leaves, and "bottle-brush" roots where lateral root growth is inhibited.[3][4] In severe cases, the growing point may die.

  • Soybean: Stunting, yellowing of new growth, and reddening of leaf veins.[5] In high concentrations, it can lead to the death of the terminal bud.

  • Wheat: Reduced root and shoot elongation.

  • Vegetables (e.g., tomato, cucumber, spinach): These are highly sensitive to sulfonylurea herbicides and will show stunting and general yellowing of new growth.[6][7]

To confirm if this compound residue is the cause, it is recommended to perform a soil bioassay and/or a chemical analysis of the soil.

Issue 2: Inconsistent or Unreliable Bioassay Results

Q: I performed a soil bioassay, but the results are unclear or seem inconsistent. What could be the problem?

A: Inconsistent bioassay results can be due to several factors. Here are some common issues and how to troubleshoot them:

  • Non-representative soil sampling: Herbicide residues can be unevenly distributed in a field. Ensure you collect a composite sample from multiple locations and depths, paying attention to areas where overlap may have occurred during application.[6][7][8]

  • Inappropriate indicator species: The plant species used in the bioassay must be sensitive to this compound. Highly sensitive species for sulfonylureas include oats, lentils, tomatoes, cucumbers, and spinach.[6][7][8][9]

  • Improper growing conditions: Ensure consistent and optimal conditions (light, temperature, water) for both the control and treated soil samples. Stressed plants may not show clear herbicide injury symptoms.

  • Incorrect interpretation of results: Compare the growth of plants in the field soil to those in a clean, herbicide-free control soil. Look for subtle differences in root and shoot length, fresh weight, and overall vigor, not just plant death.

Issue 3: Difficulty in Detecting this compound Residues with HPLC/LC-MS/MS

Q: I am trying to quantify this compound residues in soil using HPLC or LC-MS/MS, but I am facing issues with peak shape, sensitivity, or reproducibility. What should I check?

A: Chromatographic analysis of sulfonylurea herbicides can be challenging. Here are some troubleshooting tips:

  • Peak Tailing: This is a common issue with sulfonylureas due to their interaction with silanol groups on the column.[10]

    • Solution: Adjust the mobile phase pH to be acidic (around 2.5-3.5) using formic acid or phosphoric acid.[11] This helps to suppress the ionization of both the analyte and the silanol groups.

    • Solution: Use a base-deactivated column or a column with end-capping.

  • Low Sensitivity:

    • Solution (HPLC-UV): Ensure the detection wavelength is set appropriately for this compound (typically around 230-240 nm).

    • Solution (LC-MS/MS): Optimize the mass spectrometry parameters, including the precursor and product ions (MRM transitions), collision energy, and cone voltage for this compound.

  • Poor Reproducibility:

    • Solution: Ensure thorough sample extraction and clean-up to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective technique.

    • Solution: Check for system suitability, including pump performance, injector precision, and column stability.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a selective herbicide belonging to the sulfonylurea class. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] Without these essential amino acids, protein synthesis and cell division cease, leading to the death of susceptible plants.

How long does this compound persist in the soil?

The persistence of this compound in the soil is influenced by several factors, including soil pH, organic matter content, temperature, and moisture. Generally, it has a moderate persistence. The half-life of sulfonylurea herbicides can range from a few weeks to several months.[3][10][12] Higher soil pH (alkaline conditions) and low soil moisture tend to increase the persistence of sulfonylurea herbicides.[3][12]

What are the factors that influence this compound carryover?

  • Soil pH: Higher pH (more alkaline) soils lead to slower degradation of sulfonylurea herbicides.[3][12]

  • Soil Moisture: Dry conditions slow down microbial degradation, increasing the risk of carryover.[10]

  • Soil Temperature: Warmer temperatures generally increase the rate of microbial and chemical degradation.

  • Organic Matter and Clay Content: Soils with higher organic matter and clay content can bind more of the herbicide, potentially making it less available for degradation but also for plant uptake.[3][12]

  • Application Rate: Higher application rates increase the initial concentration in the soil, thus increasing the potential for carryover.

Which crops are most sensitive to this compound carryover?

Generally, broadleaf crops are more sensitive to sulfonylurea herbicides than grasses. Highly sensitive crops include:

  • Lentils

  • Sunflowers

  • Canola

  • Sugar beets

  • Potatoes

  • Tomatoes, cucumbers, and spinach[6][7][8]

Corn and soybeans can also be sensitive, with injury symptoms including stunting and chlorosis.[3][4]

How can I mitigate the risk of this compound carryover?

  • Crop Rotation: Plant tolerant crops in the season following this compound application. Cereals are generally more tolerant than broadleaf crops.

  • Tillage: Tillage can help to dilute the herbicide in the soil profile, although its effectiveness can be variable.[12]

  • Soil Amendments: Increasing soil organic matter can help to bind the herbicide, reducing its availability to plants.

  • Follow Label Instructions: Adhere strictly to the recommended application rates and crop rotation intervals specified on the herbicide label.

  • Conduct a Bioassay: Before planting a sensitive crop in a field with a history of this compound use, a soil bioassay is a reliable way to assess the risk of carryover injury.[6][8]

Quantitative Data on Sulfonylurea Carryover Effects

The following tables summarize available quantitative data on the effects of sulfonylurea herbicides on subsequent crops. It is important to note that specific data for this compound is limited, and much of the available information is for the sulfonylurea class as a whole.

Table 1: Effect of Sulfonylurea Herbicides on Crop Growth Inhibition

HerbicideCropParameterConcentration for 50% Inhibition (ED50)Reference
ChlorsulfuronWheatRoot Tip Extension30 µg/L[1]
SulfometuronTurnipFresh Weight0.12 µg/L (in vermiculite)[12]
ChlorsulfuronTurnipFresh Weight0.21 µg/L (in vermiculite)[12]
Metsulfuron-methylTurnipFresh Weight0.33 µg/L (in vermiculite)[12]
TriasulfuronTurnipFresh Weight0.58 µg/L (in vermiculite)[12]

Table 2: Estimated Yield Loss in Corn due to Carryover of a Sulfonylurea Herbicide (Canopy)

Soil pHHerbicide RateVisual Stunting (%)Yield Loss (%)Reference
7.3Recommended Rate3030[13]
6.3Recommended Rate00[13]
5.3Recommended Rate00[13]

Experimental Protocols

1. Detailed Protocol for Soil Bioassay for Sulfonylurea Residues

This protocol is a general guideline for conducting a dose-response bioassay to determine the presence of phytotoxic residues of sulfonylurea herbicides like this compound.

Materials:

  • Test soil from the field .

  • Control (clean) soil known to be free of herbicide residues.

  • Pots (e.g., 4-inch diameter).

  • Sensitive indicator plant seeds (e.g., oats, lentils, tomato).

  • Growth chamber or greenhouse with controlled temperature and light.

  • Balance, ruler, and other measuring equipment.

Procedure:

  • Soil Collection: Collect a representative composite soil sample from the field. Sample the top 2-4 inches of soil from at least 10-15 different locations and mix thoroughly.[7] Also, collect a sufficient amount of control soil.

  • Dose-Response Preparation: To create a standard curve, a known amount of this compound can be used to fortify the control soil at various concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µg/kg). This will allow for a quantitative estimation of the residue in the test soil.

  • Potting: Fill an equal number of pots with the test soil, control soil, and each of the fortified soil concentrations.

  • Planting: Plant a consistent number of seeds (e.g., 5-10) of the indicator species in each pot at a uniform depth.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: After a predetermined period (e.g., 14-21 days), carefully harvest the plants. Measure the following parameters for each pot:

    • Shoot height

    • Root length (for some species)

    • Shoot and root fresh weight

    • Visual injury rating (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death).

  • Data Analysis:

    • Calculate the percent inhibition for each parameter in the test soil and fortified soils relative to the control soil.

    • Plot the dose-response curve for the fortified soils (e.g., percent inhibition vs. herbicide concentration).

    • From the dose-response curve, determine the ED50 value (the concentration of herbicide that causes a 50% reduction in the measured parameter).[14]

    • Estimate the concentration of this compound in the test soil by comparing its inhibition to the standard curve.

2. Detailed Protocol for HPLC-UV Analysis of this compound in Soil

This protocol provides a general framework for the analysis of this compound residues in soil using High-Performance Liquid Chromatography with UV detection.

Materials and Reagents:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid.

  • This compound analytical standard.

  • Extraction solvent (e.g., acetonitrile/water or methanol/water).

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup.

  • Centrifuge, vortex mixer, and evaporator.

Procedure:

  • Sample Preparation (Extraction):

    • Weigh 10-20 g of air-dried and sieved soil into a centrifuge tube.

    • Add 20-40 mL of extraction solvent.

    • Vortex or shake vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes.

    • Collect the supernatant.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the soil extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

    • Elute the this compound with a stronger solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for sulfonylurea analysis is a gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid). An example of a gradient program is as follows:

      • 0-2 min: 30% Acetonitrile

      • 2-15 min: Ramp to 80% Acetonitrile

      • 15-18 min: Hold at 80% Acetonitrile

      • 18-20 min: Return to 30% Acetonitrile

      • 20-25 min: Re-equilibration at 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at approximately 238 nm.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards to create a calibration curve (peak area vs. concentration).

    • Inject the prepared soil sample extracts.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Ethoxysulfuron_Carryover_Logic cluster_field Field Conditions cluster_process Carryover Process cluster_mitigation Mitigation Strategies Ethoxysulfuron_Application This compound Application Persistence This compound Persistence in Soil Ethoxysulfuron_Application->Persistence Soil_Properties Soil Properties (pH, OM, Texture) Soil_Properties->Persistence Environmental_Factors Environmental Factors (Moisture, Temperature) Environmental_Factors->Persistence Carryover_Risk Carryover Risk to Subsequent Crop Persistence->Carryover_Risk Crop_Rotation Tolerant Crop Rotation Carryover_Risk->Crop_Rotation Informs Tillage Tillage Practices Carryover_Risk->Tillage Informs Bioassay Soil Bioassay Carryover_Risk->Bioassay Prompts Bioassay->Crop_Rotation Guides

Caption: Logical workflow for assessing and mitigating this compound carryover risk.

ALS_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_biochemical Biochemical Pathway cluster_plant_response Plant Physiological Response This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Catalyzes synthesis of Protein_Synthesis Protein Synthesis Amino_Acids->Protein_Synthesis Are essential for Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Is required for Stunting Stunting Cell_Division->Stunting Inhibition leads to Chlorosis Chlorosis (Yellowing) Cell_Division->Chlorosis Disruption causes Necrosis Necrosis (Tissue Death) Cell_Division->Necrosis Cessation results in

References

Technical Support Center: The Impact of Water Quality on Ethoxysulfuron Spray Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the preparation and application of Ethoxysulfuron spray solutions. Understanding the influence of water quality parameters such as pH and hardness is critical for ensuring the efficacy and consistency of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the spray solution affect the stability of this compound?

A1: The pH of the spray solution significantly impacts the stability of this compound through a process called hydrolysis. This compound, a member of the sulfonylurea herbicide family, is more stable in neutral to slightly alkaline water.[1] In acidic conditions, the rate of hydrolysis increases, leading to the degradation of the active ingredient and a subsequent reduction in herbicidal efficacy.[1][2]

Q2: What is the effect of hard water on the performance of this compound?

A2: Hard water, which contains high concentrations of positively charged ions (cations) such as calcium (Ca²⁺) and magnesium (Mg²⁺), can negatively affect the performance of this compound.[3][4] These cations can bind to the herbicide molecules, forming less soluble complexes that are not readily absorbed by the target weeds.[3][4] This interaction, known as hard-water antagonism, can lead to reduced weed control.

Q3: Can I tank-mix this compound with other products? What precautions should I take?

A3: Tank-mixing this compound with other pesticides or adjuvants can be done, but it is crucial to ensure compatibility to avoid potential issues. Incompatibility can manifest as physical problems, such as the formation of precipitates or clumps in the spray tank, or chemical antagonism, where the efficacy of one or more active ingredients is reduced.[1] It is always recommended to perform a jar test before mixing products in the main spray tank to check for physical compatibility.[5][6]

Q4: What is the mode of action of this compound?

A4: this compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By inhibiting ALS, this compound disrupts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds.

Troubleshooting Guides

This guide is designed to help you identify and resolve common issues encountered during the preparation and application of this compound spray solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Weed Control Incorrect Spray Solution pH: this compound is susceptible to rapid degradation in acidic water.- Test the pH of your water source before mixing. - Adjust the pH of the spray solution to a neutral or slightly alkaline range (pH 7-8) using a suitable buffering agent if necessary.[1]
Hard Water Antagonism: High levels of calcium and magnesium ions are binding with the herbicide.- Use a water conditioner or an adjuvant like ammonium sulfate (AMS) to sequester the hard water cations.[4][8] Add AMS to the water before adding this compound. - Consider using a softer water source if available.
Improper Mixing Order: Incorrect order of adding products to the spray tank can lead to incompatibility.- Always follow the recommended mixing order. A general guideline is to add products in the following sequence: 1) Water-dispersible granules (like this compound), 2) Wettable powders, 3) Flowables, 4) Emulsifiable concentrates, 5) Water-soluble liquids, 6) Adjuvants. Ensure each product is fully dispersed before adding the next.[9]
Inadequate Agitation: Insufficient mixing can lead to settling of the product in the tank.- Ensure the sprayer's agitation system is running throughout the mixing process and during application to maintain a uniform suspension.[9]
Precipitate or Clumps in the Spray Tank Physical Incompatibility: The tank-mixed products are not compatible.- Conduct a jar test before tank-mixing to check for physical compatibility. - If a problem occurs in the tank, try to recover the mix by adding a compatibility agent and increasing agitation. If unsuccessful, the tank will need to be thoroughly cleaned.[9]
Low Water Volume During Mixing: Adding products to a small volume of water can create a highly concentrated mixture leading to precipitation.- Fill the spray tank to at least 50% of the final volume with water before adding any products.[5]
Foaming in the Spray Tank Excessive Agitation or Air Leaks: Too much agitation or air entering the system can cause foaming.- Reduce the intensity of agitation. - Check for and repair any air leaks in the suction side of the pump. - Use a defoaming agent if necessary.

Data Presentation

Table 1: Influence of pH on the Hydrolysis of this compound

This table summarizes the stability of this compound at different pH levels, presented as its half-life (the time it takes for 50% of the active ingredient to degrade).

pHHalf-life (Days)Stability
4~16Unstable
5~65-96Moderately Stable
7> 259Stable
9> 331Very Stable

Data sourced from the Public Release Summary on the Evaluation of the new active this compound in the Product Hero Selective Herbicide by the APVMA.

Table 2: General Impact of Water Hardness on Sulfonylurea Herbicide Efficacy

This table provides a qualitative overview of the potential impact of water hardness on the efficacy of sulfonylurea herbicides like this compound and the mitigating effect of ammonium sulfate (AMS). Quantitative data for this compound specifically is limited; these are general expectations based on the chemical class.

Water Hardness Level (ppm of CaCO₃ equivalent)Expected Impact on Efficacy (without AMS)Expected Efficacy with Ammonium Sulfate (AMS)
0 - 150 (Soft to Moderately Hard)Minimal to low reductionOptimal
150 - 300 (Hard)Moderate reductionSignificantly Improved
> 300 (Very Hard)Significant reductionImproved, but may still see some reduction

Experimental Protocols

Protocol 1: Jar Test for Physical Compatibility of Tank Mixes

Objective: To determine the physical compatibility of this compound with other tank-mix partners (e.g., other pesticides, adjuvants) in a specific water source before large-scale mixing.

Materials:

  • A clean, clear glass quart jar with a lid

  • Water from the intended spray source

  • Pipettes or measuring spoons for accurate measurement of products

  • The this compound product and any other products to be tank-mixed

  • Personal Protective Equipment (PPE) as specified on the product labels

Methodology:

  • Add one pint (16 oz) of the water source to the quart jar.

  • Add any water conditioning agents, such as ammonium sulfate, and shake well.

  • Add the proportionate amount of each product to the jar in the correct mixing order (see Troubleshooting Guide). For a 25-gallon-per-acre spray rate, 1 pint in the jar represents a scaled-down version. Use the following conversions for adding the correct amount of product to the jar:

    • Dry formulations (e.g., water-dispersible granules like this compound): 1 ounce per acre = 1.5 teaspoons per pint of water.

    • Liquid formulations: 1 pint per 100 gallons = 1 teaspoon per pint of water.

  • Cap the jar and shake vigorously for 15-30 seconds after adding each ingredient.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Precipitation: Formation of solid particles that settle at the bottom.

    • Flocculation: Clumping or aggregation of particles.

    • Phase separation: Formation of distinct layers of oil and water.

    • Gel formation: Thickening of the solution into a gel-like consistency.

  • If any of these signs are present, the mixture is physically incompatible and should not be tank-mixed.

Protocol 2: Greenhouse Bioassay for Herbicide Efficacy Under Different Water Quality Conditions

Objective: To evaluate the efficacy of this compound on a target weed species when applied with water of varying pH and hardness levels.

Materials:

  • Target weed species grown in pots under controlled greenhouse conditions.

  • This compound herbicide.

  • Deionized water.

  • Reagents to adjust pH (e.g., dilute solutions of HCl and NaOH).

  • Salts to create hard water (e.g., CaCl₂ and MgCl₂).

  • A calibrated laboratory track sprayer for uniform application.

  • Personal Protective Equipment (PPE).

Methodology:

  • Plant Preparation: Grow a sufficient number of pots of the target weed species to the appropriate growth stage for herbicide application (typically 2-4 true leaves).

  • Water Preparation:

    • pH Treatments: Prepare separate batches of spray solution using deionized water adjusted to a range of pH values (e.g., 4, 5, 6, 7, 8, 9) using dilute acid or base.

    • Water Hardness Treatments: Prepare separate batches of spray solution by dissolving varying amounts of CaCl₂ and MgCl₂ in deionized water to achieve a range of hardness levels (e.g., 0, 100, 200, 400, 600 ppm CaCO₃ equivalent).

  • Herbicide Solution Preparation: For each water treatment, prepare the this compound spray solution at the desired concentration. Include a control group for each water type that is sprayed with water only (no herbicide).

  • Herbicide Application:

    • Randomly assign the potted plants to the different treatment groups.

    • Use the calibrated track sprayer to apply the respective herbicide solutions uniformly to the plants.

  • Evaluation:

    • Return the plants to the greenhouse and maintain optimal growing conditions.

    • At set time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).

    • At the final evaluation, harvest the above-ground biomass of the plants in each pot, dry them in an oven, and weigh them to determine the reduction in biomass compared to the untreated control.

  • Data Analysis: Analyze the visual ratings and biomass data to determine the effect of pH and water hardness on the efficacy of this compound.

Visualizations

Ethoxysulfuron_Mode_of_Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Enzyme) Pyruvate->ALS Substrate Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->Amino_Acids Catalyzes Proteins Proteins Amino_Acids->Proteins Building Blocks Growth Plant Growth and Development Proteins->Growth This compound This compound This compound->Inhibition Inhibition->ALS Inhibits

Caption: Mode of action of this compound, inhibiting the ALS enzyme.

Experimental_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase A Grow Target Weeds C Prepare this compound Spray Solutions A->C B Prepare Water Treatments (Varying pH and Hardness) B->C E Apply Treatments to Weeds C->E D Calibrate Sprayer D->E F Incubate in Greenhouse E->F G Assess Weed Control (Visual Ratings) F->G H Measure Biomass Reduction G->H I Data Analysis and Conclusion H->I

Caption: Workflow for a herbicide efficacy bioassay.

References

Ethoxysulfuron Spray Drift Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the spray drift of ethoxysulfuron.

Troubleshooting Guide: Investigating Off-Target this compound Injury

This guide is designed to help you diagnose and troubleshoot potential instances of off-target this compound damage in your experimental plots.

Observed Symptom Potential Cause Recommended Action
Stunted growth, yellowing (chlorosis), and purpling of non-target sensitive plants. [1][2]Low-Dose Drift Exposure: this compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor.[3] Even minute quantities can cause injury to sensitive broadleaf plants.1. Document Symptoms: Photograph the affected plants, noting the pattern and severity of the injury. Compare with known sulfonylurea injury symptoms.[1][3] 2. Review Application Records: Check your spray logs for the date, time, weather conditions (wind speed and direction), and application parameters (nozzle type, pressure, boom height) of your last this compound application. 3. Assess Proximity: Determine the distance between the application area and the affected plants.
Leaf malformations such as cupping, crinkling, or parallel veins on affected plants. [1]Moderate Drift Exposure: Higher concentrations of drifted this compound can lead to more severe morphological changes in sensitive plants.1. Collect Samples: If necessary, collect tissue samples from both affected and unaffected plants for residue analysis. 2. Evaluate Weather Data: Obtain detailed weather data for the period of application, paying close attention to microclimate conditions that might have favored drift.
Reddish leaf venation on the underside of leaves. [2]Characteristic Sulfonylurea Injury: This is a common symptom associated with ALS inhibitor herbicides.[2]1. Confirm Herbicide Identity: If multiple herbicides are used in the vicinity, this symptom can help narrow down the cause to an ALS inhibitor like this compound. 2. Implement No-Spray Buffer Zones: Establish and clearly mark buffer zones around sensitive research plots to prevent future occurrences.
Injury symptoms appear uniform across a wide area downwind of the application site. Particle Drift during Application: Small spray droplets were likely carried by wind during the application process.1. Review Nozzle Selection: Ensure you are using low-drift nozzles that produce a coarser droplet spectrum.[4][5] 2. Optimize Application Parameters: Lower the spray pressure and boom height to minimize the release of fine droplets.[4][5]
Damage appears in patches or is inconsistent, even in calm wind conditions. Temperature Inversion: Application during a temperature inversion can trap fine spray particles in a layer of cool air near the ground, which can then move unpredictably off-target.[4]1. Avoid Spraying during Inversions: Do not spray during late evening, night, and early morning hours when temperature inversions are more likely.[4] 2. Monitor for Inversion Conditions: Look for signs of an inversion, such as fog hanging in the air.[4]

Frequently Asked Questions (FAQs)

Application and Equipment

Q1: What is the most critical factor in minimizing this compound spray drift?

A1: The most effective way to reduce spray drift is to manage droplet size.[6] Applying larger droplets significantly reduces the potential for off-target movement. This is achieved by selecting appropriate nozzles (e.g., low-drift or air-induction nozzles), using lower spray pressures, and considering the use of drift-reducing adjuvants.[4][5]

Q2: How does nozzle selection and pressure affect drift?

A2: Nozzle selection and operating pressure are key determinants of the droplet size spectrum. Higher pressures generally produce more fine droplets, which are highly susceptible to drift.[6] It is crucial to consult nozzle manufacturer charts to select a nozzle and pressure combination that produces a coarse to very coarse droplet size while still providing adequate coverage for your experiment.[7]

Q3: What is the optimal boom height for my experiments?

A3: The boom should be set as low as possible while still achieving uniform spray coverage.[5] A greater distance between the nozzle and the target provides more opportunity for wind to move droplets off-target. Using wider-angle nozzles can allow for a lower boom height.

Environmental Conditions

Q4: What are the ideal weather conditions for applying this compound?

A4: The ideal conditions are a steady crosswind blowing at 3 to 9 mph (approximately 5 to 15 km/h) away from any sensitive areas.[8] Avoid spraying in calm conditions (less than 2 mph) or when winds are high (above 10 mph).[8] High temperatures (greater than 82°F or 28°C) and low humidity (less than 50%) should also be avoided as they can increase droplet evaporation, leading to smaller, more drift-prone droplets.[8]

Q5: What is a temperature inversion and why is it dangerous for spray applications?

A5: A temperature inversion is an atmospheric condition where a layer of warm air traps a layer of cooler air near the ground. This prevents the vertical mixing of air. If you spray during an inversion, fine spray droplets can become suspended in this cool air layer and move horizontally over long distances, settling in unintended areas.[4]

This compound-Specific Concerns

Q6: What are the typical symptoms of off-target this compound injury?

A6: As an ALS inhibitor, this compound injury symptoms develop slowly, typically over one to two weeks.[1] They include stunting of new growth, yellowing (chlorosis), purpling, and sometimes reddish leaf venation.[1][2] In broadleaf plants, you may also see leaf malformations like cupping or crinkling.[1]

Q7: Are there specific formulations of this compound that are less prone to drift?

A7: While specific drift-reducing formulations for this compound are not widely documented in the provided search results, granular formulations, if available and suitable for your research, are generally less prone to drift than liquid sprays. When using liquid formulations, the use of appropriate adjuvants can help to increase droplet size and reduce drift potential.

Data Summary Tables

Table 1: Influence of Application Parameters and Weather on Spray Drift Potential

Factor Low Drift Potential High Drift Potential Rationale
Droplet Size Coarse to Very Coarse (>400 µm)Fine to Medium (<240 µm)Larger droplets are less affected by wind and fall to the target more quickly.[5]
Wind Speed 3 - 9 mph (5 - 15 km/h)< 2 mph or > 10 mphVery low wind can lead to unpredictable movement (inversions), while high wind carries droplets further.[8]
Temperature < 82°F (28°C)> 82°F (28°C)High temperatures increase evaporation, reducing droplet size.[8]
Humidity > 50%< 50%Low humidity increases evaporation, reducing droplet size.[8]
Nozzle Pressure Low (as per manufacturer)HighHigher pressure produces a finer spray with more drift-prone droplets.[4]
Boom Height As low as possible for coverageHighIncreased height gives more time for wind to act on droplets.[5]
Sprayer Speed Moderate and consistentToo fastHigh speeds can create turbulence and wind shear, carrying droplets off-target.[1]

Experimental Protocols

Protocol: Field Measurement of this compound Spray Drift

Objective: To quantify the off-target movement (drift) of this compound under specific application and environmental conditions.

Materials:

  • Calibrated research sprayer

  • This compound formulation

  • Drift collection devices (e.g., quantitative filter papers, horizontal solvent pads, or passive bucket collectors)[9][10]

  • Stakes or stands for mounting collectors at a consistent height

  • Weather station capable of recording wind speed, wind direction, temperature, and relative humidity at multiple heights.[11]

  • GPS unit for precise location mapping

  • Sample containers (e.g., amber glass vials)

  • Personal Protective Equipment (PPE) as per the this compound label

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Methodology:

  • Site Selection: Choose a field site with a uniform surface and minimal obstructions. Ensure a sufficient downwind area is available for placing collectors.[11]

  • Experimental Layout:

    • Define the spray application area.

    • Establish transects extending downwind from the edge of the application area.

    • Place drift collectors at predetermined distances along these transects (e.g., 1.5m, 5m, 10m, 20m, 30m).[9][11]

    • Place control collectors upwind of the application area to measure background levels.[11]

  • Weather Monitoring:

    • Set up the weather station(s) upwind of the application area.

    • Record weather data continuously before, during, and after the spray application.[11]

  • Sprayer Calibration and Application:

    • Calibrate the sprayer to deliver the desired application rate of this compound.[12]

    • Conduct the spray application according to the research plan, maintaining a constant speed and boom height.[12]

    • Record all application parameters (nozzle type, pressure, speed, etc.).

  • Sample Collection:

    • After the spray has settled, carefully retrieve the drift collectors.

    • Place each collector into a separate, labeled sample container.

    • Store samples in a cool, dark environment until analysis.

  • Sample Analysis:

    • Extract the this compound from the collectors using an appropriate solvent.

    • Quantify the amount of this compound in each sample using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Data Analysis:

    • Calculate the deposition of this compound (in µg/m²) at each downwind distance.

    • Correlate the deposition data with the recorded weather and application parameters to assess the factors influencing drift.

Visualizations

SprayDrift_Factors cluster_equipment Equipment & Application cluster_environment Environmental Conditions NozzleType Nozzle Type DropletSize Droplet Size NozzleType->DropletSize determines Pressure Spray Pressure Pressure->DropletSize determines BoomHeight Boom Height DriftPotential Spray Drift Potential BoomHeight->DriftPotential influences Speed Sprayer Speed Speed->DriftPotential influences WindSpeed Wind Speed WindSpeed->DriftPotential influences WindDirection Wind Direction WindDirection->DriftPotential determines direction of Temp Temperature Temp->DriftPotential influences Humidity Humidity Humidity->DriftPotential influences Inversion Temperature Inversion Inversion->DriftPotential influences DropletSize->DriftPotential influences

Caption: Key factors influencing this compound spray drift potential.

Drift_Experiment_Workflow Start 1. Define Research Objectives & Parameters Layout 2. Design Field Layout (Application & Collector Zones) Start->Layout Setup 3. Deploy Collectors & Weather Station Layout->Setup Calibrate 4. Calibrate Sprayer Setup->Calibrate Apply 5. Conduct Spray Application & Monitor Conditions Calibrate->Apply Collect 6. Retrieve Samples Apply->Collect Analyze 7. Lab Analysis (LC-MS/MS) Collect->Analyze Report 8. Analyze Data & Report Findings Analyze->Report

Caption: Workflow for a field experiment to measure spray drift.

References

Technical Support Center: Optimizing Ethoxysulfuron Performance with Adjuvant Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in enhancing the efficacy of the herbicide ethoxysulfuron through appropriate adjuvant selection. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor control of target weed species Inadequate herbicide absorption or translocation.1. Incorporate a suitable adjuvant: this compound is an acetolactate synthase (ALS) inhibitor. The efficacy of ALS inhibitors can often be improved with the addition of adjuvants. Consider adding a non-ionic surfactant (NIS), crop oil concentrate (COC), or methylated seed oil (MSO) to the spray solution. 2. Verify adjuvant concentration: Ensure the adjuvant is used at the manufacturer's recommended rate. Incorrect concentrations can lead to reduced efficacy or phytotoxicity. 3. Consider environmental conditions: Herbicide uptake can be affected by temperature and humidity. Oil-based adjuvants like MSO or COC can be particularly effective in hot, dry conditions by slowing droplet evaporation and aiding cuticle penetration.
Antagonism from hard water: Cations (e.g., Ca²⁺, Mg²⁺) in hard water can bind to the herbicide, reducing its activity.1. Use a water conditioning agent: Add ammonium sulfate (AMS) to the spray tank before adding this compound. AMS can help overcome the negative effects of hard water. 2. Test water quality: If poor performance persists, have your water source tested for hardness and pH.
Weed growth stage: Larger, more mature weeds are generally more difficult to control.1. Time application appropriately: Apply this compound when weeds are young and actively growing for optimal results. 2. Increase adjuvant rate (within label recommendations): A higher concentration of an appropriate adjuvant may improve penetration into more mature weeds.
Inconsistent results across experiments Variability in spray solution preparation or application.1. Standardize mixing order: Always follow a consistent mixing order. A common practice is to add water, then AMS (if used), then this compound, and finally the adjuvant. 2. Ensure thorough agitation: Maintain constant agitation in the spray tank to ensure a uniform mixture. 3. Calibrate spray equipment: Ensure your sprayer is properly calibrated to deliver the intended volume and droplet size.
Crop injury (phytotoxicity) Use of an inappropriate adjuvant or excessive concentration.1. Consult the herbicide label: Always refer to the this compound product label for recommended adjuvants and use rates for the target crop. 2. Select a less aggressive adjuvant: In sensitive crops, a non-ionic surfactant may be a safer option than a more aggressive adjuvant like methylated seed oil. 3. Conduct a small-scale test: Before treating a large area, test the this compound-adjuvant mixture on a small plot to assess for any signs of crop injury.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how do adjuvants enhance its performance?

This compound is a sulfonylurea herbicide that inhibits the acetolactate synthase (ALS) enzyme in susceptible plants.[1] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] By blocking this pathway, this compound halts cell division and plant growth, leading to weed death.

Adjuvants enhance the performance of this compound in several ways:

  • Improved Spreading: Surfactants reduce the surface tension of spray droplets, allowing them to spread over a larger area of the leaf surface, which increases the contact area for absorption.[3]

  • Increased Retention: Adjuvants help the spray droplets adhere to the leaf surface and reduce runoff, ensuring more of the active ingredient remains on the target.

  • Enhanced Penetration: Oil-based adjuvants, such as crop oil concentrates (COCs) and methylated seed oils (MSOs), can help dissolve the waxy cuticle of the leaf, facilitating the penetration of this compound into the plant tissue.[4]

Q2: Which type of adjuvant is most effective with this compound?

The choice of adjuvant depends on the target weed species, environmental conditions, and crop. While specific comparative data for this compound with a wide range of adjuvants is limited in the provided search results, general recommendations for ALS inhibitors can be applied:

  • Methylated Seed Oils (MSOs): MSOs are often considered highly effective with ALS inhibitors as they are aggressive in penetrating the leaf cuticle, leading to faster and greater herbicide absorption.[4]

  • Crop Oil Concentrates (COCs): COCs are also effective at enhancing penetration and are a common choice for use with post-emergence herbicides.[5]

  • Non-Ionic Surfactants (NIS): NIS are good all-purpose adjuvants that improve spray coverage and are generally less aggressive than oil-based adjuvants, which can be beneficial in sensitive crops to reduce the risk of phytotoxicity.[6]

  • Ammonium Sulfate (AMS): AMS is primarily used as a water conditioner to overcome antagonism from hard water and can also improve herbicide uptake in certain situations.[7]

Q3: Is there quantitative data available on the performance of this compound with different adjuvants?

While the direct quantitative comparison of various adjuvants with this compound is not extensively detailed in the provided search results, some studies on related herbicides or tank-mixes offer insights. For instance, a study on a tank mix of fenoxaprop-p-ethyl and this compound showed effective suppression of weed density and dry mass, resulting in a grain yield increase of over 30% compared to the unweeded control.[8] Another study demonstrated that a tank mix of chlorimuron ethyl + metsulfuron methyl with fenoxaprop-p-ethyl achieved a weed control efficiency of 95.7%, while a tank mix of this compound with fenoxaprop-p-ethyl reached 95.5%.[9]

For other sulfonylurea herbicides, the addition of a non-ionic surfactant has been shown to significantly reduce the effective dose (ED) required for weed control. For example, with sulfosulfuron, adding a 0.2% v/v non-ionic surfactant decreased the ED90 from 15.63 g a.i./ha to 11.65 g a.i./ha.[10]

Data on Sulfonylurea Herbicide Efficacy with a Non-Ionic Surfactant [10]

HerbicideAdjuvantAdjuvant Conc. (% v/v)ED50 (g a.i./ha)ED90 (g a.i./ha)
SulfosulfuronNone07.9815.63
SulfosulfuronNon-ionic0.16.3413.67
SulfosulfuronNon-ionic0.25.5711.65
Metsulfuron-methyl + SulfosulfuronNone010.1122.15
Metsulfuron-methyl + SulfosulfuronNon-ionic0.18.9718.67
Metsulfuron-methyl + SulfosulfuronNon-ionic0.28.0216.54

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound with Different Adjuvants

This protocol outlines a general procedure for conducting a greenhouse or small-plot field experiment to compare the performance of this compound with various adjuvants.

1. Experimental Design:

  • Utilize a randomized complete block design with a minimum of three replications.

  • Treatments should include:

    • Untreated control (no herbicide or adjuvant).

    • This compound applied alone.

    • This compound + Non-Ionic Surfactant (at a recommended concentration, e.g., 0.25% v/v).

    • This compound + Crop Oil Concentrate (at a recommended concentration, e.g., 1% v/v).

    • This compound + Methylated Seed Oil (at a recommended concentration, e.g., 1% v/v).

    • This compound + Ammonium Sulfate (at a recommended rate, e.g., 2% w/v).

    • This compound + Adjuvant combinations (e.g., MSO + AMS).

2. Plant Material and Growth Conditions:

  • Grow target weed species in pots or designated field plots.

  • Ensure uniform growth conditions (light, temperature, water, and nutrients) for all experimental units.

  • Apply treatments when weeds are at the 3-4 leaf stage for optimal susceptibility.

3. Herbicide and Adjuvant Preparation and Application:

  • Calibrate a research-grade sprayer to deliver a consistent spray volume (e.g., 150-200 L/ha).

  • Prepare the spray solutions immediately before application. Follow a consistent mixing order:

    • Fill the spray tank with half the required volume of water.

    • If using AMS, add and dissolve it completely.

    • Add the required amount of this compound and agitate.

    • Add the specified adjuvant.

    • Add the remaining water and continue to agitate.

  • Apply the treatments uniformly to the target weeds.

4. Data Collection and Analysis:

  • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no control) to 100% (complete control) scale.

  • At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the weeds in each plot.

  • Dry the biomass to a constant weight and record the dry weight.

  • Calculate the percent weed control based on the reduction in dry weight compared to the untreated control.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Ethoxysulfuron_Mode_of_Action cluster_0 Herbicide Application & Uptake This compound This compound Leaf Weed Leaf Surface (Waxy Cuticle) This compound->Leaf Applied to Adjuvant Adjuvant (e.g., MSO, COC, NIS) Adjuvant->Leaf Improves Spreading & Penetration ALS Acetolactate Synthase (ALS) Enzyme Leaf->ALS Translocation to Growing Points AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Inhibits Production of Protein Protein Synthesis AminoAcids->Protein Essential for Growth Cell Division & Plant Growth Protein->Growth Required for Death Weed Death Growth->Death Inhibition leads to

Caption: Mode of action of this compound and the role of adjuvants.

Experimental_Workflow A 1. Experimental Setup (Randomized Complete Block Design) B 2. Weed Cultivation (Uniform Growth Conditions) A->B C 3. Treatment Preparation (this compound +/- Adjuvants) B->C D 4. Herbicide Application (Calibrated Sprayer) C->D E 5. Data Collection (Visual Assessment, Biomass) D->E F 6. Statistical Analysis (ANOVA) E->F G 7. Results Interpretation F->G

Caption: Workflow for evaluating this compound and adjuvant efficacy.

References

Addressing inconsistent Ethoxysulfuron weed control results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent weed control results with Ethoxysulfuron. It is intended for researchers, scientists, and professionals in drug development and related fields who are conducting experiments with this herbicide.

Troubleshooting Guide

Question: My this compound application resulted in poor weed control. What are the potential causes?

Answer: Inconsistent or poor weed control with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate include:

  • Weed-Related Factors:

    • Weed Species: this compound is effective against specific broadleaf weeds and sedges but has limited activity on grasses.[1][2][3] Confirm that the target weeds are listed as susceptible on the product label.

    • Weed Growth Stage: The efficacy of this compound is highly dependent on the growth stage of the weeds at the time of application. Younger, actively growing weeds are more susceptible.[4] Efficacy is significantly reduced when applied to weeds at later growth stages (e.g., eight-leaf stage).[4]

  • Application and Environmental Factors:

    • Application Timing: Timely application is crucial for both efficacy and crop tolerance.[5] Post-emergence applications should be timed according to the weed's growth stage.[1][6]

    • Spray Solution pH and Water Hardness: The quality of the water used as a carrier can significantly impact the effectiveness of sulfonylurea herbicides like this compound. Water with high pH (alkaline) can cause degradation of the active ingredient, while hard water containing high levels of calcium and magnesium ions can bind with the herbicide, reducing its availability for plant uptake.[7][8][9][10]

    • Environmental Conditions: Herbicide performance is influenced by environmental conditions before, during, and after application.[11] Factors such as soil moisture, temperature, and light intensity can affect weed growth and herbicide uptake.[11][12] For example, moisture-stressed plants may have a thicker cuticle, which can reduce herbicide absorption.[11]

    • Rainfall After Application: Rainfall shortly after application can wash the herbicide off the weed foliage before it can be adequately absorbed.

  • Herbicide Resistance:

    • History of Herbicide Use: Repeated use of herbicides with the same mode of action (in this case, ALS inhibitors) can lead to the selection of resistant weed populations.[13][14] If other ALS inhibitors have been used in the experimental area, resistance could be a factor.

  • Adjuvants and Tank Mixtures:

    • Use of Adjuvants: Adjuvants, such as surfactants and oils, can significantly improve the efficacy of this compound by enhancing spray coverage, adhesion, and penetration of the weed's leaf surface.[15][16][17][18] The absence or use of an inappropriate adjuvant can lead to poor results.[16]

To systematically troubleshoot the issue, please refer to the following workflow:

G cluster_app Application Details start Start: Inconsistent this compound Results check_weed 1. Verify Weed Susceptibility & Growth Stage start->check_weed check_app 2. Review Application Parameters check_weed->check_app Weed is susceptible and at correct stage no_solution Further Investigation Needed check_weed->no_solution Weed is not susceptible or too mature check_env 3. Assess Environmental Conditions check_app->check_env Application parameters are correct check_app->no_solution Incorrect application check_water Water Quality (pH, Hardness) check_adjuvant Adjuvant Use check_timing Application Timing check_resistance 4. Consider Herbicide Resistance check_env->check_resistance Environmental conditions were optimal check_env->no_solution Suboptimal environmental conditions solution Resolution check_resistance->solution Resistance not suspected check_resistance->no_solution Resistance is likely G start Start: Seed Collection germination Seed Germination & Seedling Growth start->germination transplant Transplant to Pots germination->transplant herbicide_app Herbicide Application (Dose-Response) transplant->herbicide_app assessment Assessment (21-28 DAT) herbicide_app->assessment analysis Data Analysis (GR50, RI) assessment->analysis end End: Resistance Confirmed/Refuted analysis->end G start Start: Prepare Water Samples ph_prep Vary pH Levels (e.g., 5-9) start->ph_prep hardness_prep Vary Hardness Levels (e.g., 0-500 ppm) start->hardness_prep spray_prep Prepare this compound Spray Solutions ph_prep->spray_prep hardness_prep->spray_prep application Apply to Susceptible Weeds spray_prep->application assessment Assess Efficacy (7, 14, 21 DAT) application->assessment end End: Determine Optimal Water Quality assessment->end

References

Technical Support Center: Mitigating Ethoxysulfuron's Impact on Non-Target Aquatic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of the herbicide Ethoxysulfuron on non-target aquatic plants during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in plants?

A1: this compound is a sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.[2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing plant death in susceptible species.[2]

Q2: Why are non-target aquatic plants particularly susceptible to this compound?

A2: Aquatic plants can be highly sensitive to this compound and other sulfonylurea herbicides. This is due to their direct and continuous exposure to the herbicide dissolved in the water column. Even at low concentrations, the constant uptake can lead to significant adverse effects on growth and development. This compound has been identified as being very toxic to aquatic plants.[1]

Q3: What are the common symptoms of this compound toxicity in aquatic plants?

A3: Symptoms of this compound toxicity in susceptible aquatic plants include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death). These symptoms are a direct result of the inhibition of amino acid synthesis, which disrupts protein production and overall plant development.

Q4: How does water chemistry, particularly pH, affect the stability and toxicity of this compound?

A4: The degradation of sulfonylurea herbicides like this compound is significantly influenced by water pH. Generally, these herbicides are least stable and degrade more rapidly in acidic conditions. For instance, a similar sulfonylurea herbicide, pyrazosulfuron-ethyl, has a much shorter half-life at pH 4 compared to neutral or alkaline conditions.[3][4] This is important for experimental design, as the pH of the water can affect the concentration and duration of exposure to the active form of the herbicide.

Troubleshooting Guide

Issue: I am observing significant mortality or stress in my non-target aquatic plant cultures, which I suspect is due to this compound contamination from a nearby experimental plot.

Solution:

  • Confirm the Source and Pathway: The most common pathways for herbicides to enter aquatic systems are surface runoff and spray drift.[5] Identify the potential flow paths from the treated area to your aquatic setup.

  • Implement Physical Barriers:

    • Vegetated Buffer Strips (VBS): Establish a vegetated area between the treated plot and the aquatic system. These strips of grass or other permanent vegetation can effectively reduce the amount of herbicide entering the water body by slowing runoff and allowing for infiltration and adsorption of the chemical.[6][7][8] The effectiveness of VBS is dependent on their width, with wider strips generally providing greater reduction.

    • Setbacks: Maintain an untreated setback area around the water body. This simple measure can significantly reduce direct application and drift.[6]

  • Manage Runoff:

    • Conservation Tillage: In field studies, employing conservation tillage practices can reduce soil erosion and, consequently, the transport of soil-adsorbed herbicides.[9]

    • Contour Farming: Conducting farming operations along the contours of the land can slow water flow and reduce runoff.[9]

  • Consider Water Treatment:

    • Activated Carbon: In contained experimental systems, activated carbon can be used to adsorb and remove herbicide residues from the water.

    • Electroflotation: This technique has shown promise in decontaminating wastewater containing sulfonylurea herbicides by breaking down the chemical bonds of the herbicide.[10]

Quantitative Data

Table 1: Efficacy of Vegetated Buffer Strips in Reducing Herbicide Runoff

Buffer Strip Width (meters)Average Pesticide Runoff Reduction (%)
Up to 265%
5≥50%
10≥90%
~1895%

Source: Adapted from reviews of multiple studies. The actual reduction can vary based on factors like rainfall intensity, soil type, and the specific herbicide's properties.[7]

Table 2: Effect of pH on the Half-Life of a Sulfonylurea Herbicide (Pyrazosulfuron-ethyl) in Water

pHHalf-Life (days)
42.6
719.4
9Not explicitly stated, but degradation is slower than at pH 4

Note: This data is for Pyrazosulfuron-ethyl, a sulfonylurea herbicide with a similar mode of action to this compound. The degradation of this compound is also expected to be pH-dependent.[3][4]

Table 3: Aquatic Plant Toxicity Data for Sulfonylurea Herbicides

HerbicideAquatic Plant SpeciesEndpointEC50 (µg/L)
ForamsulfuronLemna gibbaGrowth Inhibition0.4
SulfosulfuronMyriophyllum spicatumGrowth Inhibition> 10 (after 70 days)

Experimental Protocols

1. Protocol for Assessing this compound Toxicity to Lemna sp. (Duckweed) - Based on OECD Guideline 221

This protocol is a summary of the OECD 221 guideline for a 7-day growth inhibition test.

  • Test Organism: Lemna gibba or Lemna minor, in the exponential growth phase.

  • Test Design:

    • Range-finding test: At least 5 concentrations of this compound and a control, with 3 replicates each.

    • Definitive test: At least 5 concentrations in a geometric series and a control, with 3 replicates each. A limit test can be performed at 100 mg/L.

  • Test Conditions:

    • Duration: 7 days.

    • System: Static (no renewal of test solution) or semi-static (renewal of test solution).

    • Culture Medium: A standard medium like Steinberg medium.

    • Temperature: 24 ± 2 °C.

    • Light: Continuous illumination with a light intensity of 85-135 µE/m²/s.

    • pH: Should be monitored and remain within a range of ± 1.5 units.

  • Procedure:

    • Prepare the test solutions of this compound in the culture medium.

    • Inoculate each test vessel with a colony of Lemna consisting of 2-3 fronds.

    • Incubate the test vessels under the specified conditions for 7 days.

    • At the beginning and end of the test, and at least once in between, count the number of fronds and observe for any visible abnormalities (e.g., chlorosis, necrosis).

    • Measure another growth parameter at the end of the test, such as dry weight or frond area.

  • Data Analysis:

    • Calculate the average specific growth rate for both frond number and the other measured parameter.

    • Determine the ECx values (e.g., EC10, EC20, EC50) for growth rate inhibition by regression analysis.

    • Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).

2. Protocol for Evaluating the Effectiveness of a Vegetated Buffer Strip in a Simulated Runoff Experiment

This protocol is a generalized workflow based on common methodologies for runoff simulation studies.

  • Experimental Setup:

    • Construct small-scale runoff plots (e.g., 1m x 2m) on a slope, with a collection system at the bottom to capture runoff.

    • Establish a vegetated buffer strip of a specific width at the downslope end of the plot. The vegetation should be well-established before the experiment.

    • Have a control plot with no buffer strip.

  • Herbicide Application:

    • Apply this compound to the soil surface of the runoff plots at a known rate, simulating an agricultural application.

  • Rainfall Simulation:

    • Use a rainfall simulator to apply artificial rainfall at a constant and known intensity and duration. This allows for controlled and repeatable conditions.

  • Sample Collection:

    • Collect runoff samples at regular intervals throughout the simulated rainfall event from both the control and buffered plots.

    • Measure the total volume of runoff from each plot.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected runoff water samples using an appropriate analytical method (e.g., HPLC-MS/MS).

  • Data Analysis:

    • Calculate the total mass of this compound lost in the runoff from both the control and buffered plots (Concentration x Volume).

    • Determine the percentage reduction in this compound runoff due to the vegetated buffer strip: [ (Mass from control - Mass from buffered) / Mass from control ] * 100.

    • Analyze the effect of buffer strip width by comparing results from plots with different width buffers.

Visualizations

ALS_Inhibition_Pathway cluster_0 Biosynthesis of Branched-Chain Amino Acids Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate No_Amino_Acids Branched-Chain Amino Acid Synthesis Blocked Intermediates_Val_Leu ... Acetolactate->Intermediates_Val_Leu Intermediates_Ile ... alpha_Aceto_alpha_hydroxybutyrate->Intermediates_Ile Valine Valine Intermediates_Val_Leu->Valine Leucine Leucine Intermediates_Val_Leu->Leucine Isoleucine Isoleucine Intermediates_Ile->Isoleucine This compound This compound Inhibition This compound->Inhibition Inhibition->ALS Plant_Death Cessation of Cell Division & Plant Growth No_Amino_Acids->Plant_Death Runoff_Simulation_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis Plot_Setup 1. Construct Runoff Plots (Control & Buffered) VBS_Establishment 2. Establish Vegetated Buffer Strip (VBS) Plot_Setup->VBS_Establishment Herbicide_Application 3. Apply this compound to Plots VBS_Establishment->Herbicide_Application Rainfall_Simulation 4. Simulate Rainfall Herbicide_Application->Rainfall_Simulation Sample_Collection 5. Collect Runoff Samples (Water & Sediment) Rainfall_Simulation->Sample_Collection Sample_Analysis 6. Analyze Herbicide Concentration (e.g., HPLC) Sample_Collection->Sample_Analysis Data_Calculation 7. Calculate Total Herbicide Loss & % Reduction Sample_Analysis->Data_Calculation Conclusion 8. Evaluate VBS Effectiveness Data_Calculation->Conclusion

References

Validation & Comparative

A Comparative Guide to Ethoxysulfuron and 2,4-D for Broadleaf Weed Control in Sugarcane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

This guide provides an objective comparison of two widely used herbicides, ethoxysulfuron and 2,4-D, for the control of broadleaf weeds in sugarcane. The information presented is based on experimental data from scientific studies to assist in making informed decisions for effective weed management strategies.

Executive Summary

Both this compound and 2,4-D are effective post-emergence herbicides for controlling broadleaf weeds in sugarcane. This compound, a sulfonylurea herbicide, acts by inhibiting the acetolactate synthase (ALS) enzyme, crucial for amino acid synthesis in susceptible plants. 2,4-D is a synthetic auxin herbicide that mimics the plant hormone auxin, leading to uncontrolled and unsustainable growth in broadleaf weeds.

Experimental data suggests that this compound can provide comparable or slightly better control of certain broadleaf weeds and sedges at lower application rates compared to 2,4-D. However, the choice between the two often depends on the specific weed spectrum, application timing, and potential for crop phytotoxicity. This guide delves into the comparative efficacy, mode of action, and experimental protocols to provide a comprehensive overview.

Mode of Action

The distinct mechanisms by which these two herbicides control weeds are crucial for understanding their application and potential for resistance management.

This compound: As an ALS inhibitor, this compound is absorbed primarily through the foliage and translocated within the plant.[1] It targets the acetolactate synthase enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] Inhibition of this enzyme halts cell division and growth in susceptible weeds, leading to their eventual death.[2]

2,4-D: This herbicide is a synthetic auxin that mimics the natural plant growth hormone, auxin.[3][4][5] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[5] At herbicidal concentrations, it causes uncontrolled cell division and elongation, leading to abnormal growth, stem twisting, leaf malformation, and ultimately, plant death in susceptible broadleaf species.[3][4][5]

Herbicide_Mode_of_Action cluster_this compound This compound cluster_24D 2,4-D This compound This compound (Foliar Uptake) ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) ProteinSynthesis Protein Synthesis & Cell Division WeedDeath_E Weed Growth Inhibition & Death Two4D 2,4-D (Foliar Uptake) AuxinReceptors Auxin Receptors Two4D->AuxinReceptors Mimics Auxin & Binds GeneExpression Altered Gene Expression AuxinReceptors->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth WeedDeath_24D Abnormal Growth & Weed Death UncontrolledGrowth->WeedDeath_24D

Caption: Modes of action for this compound and 2,4-D.

Comparative Efficacy: Experimental Data

Field trials have been conducted to evaluate the bio-efficacy of this compound and 2,4-D in controlling broadleaf weeds in sugarcane. The following tables summarize the quantitative data from these studies, focusing on weed density, weed dry weight, and the impact on sugarcane yield.

Table 1: Comparison of Weed Density (weeds/m²) After Herbicide Application

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Density at 42 DAPWeed Density at 72 DAP
This compound 15 WG46.9Similar to 2,4-DHigher than other this compound rates
This compound 15 WG56.25Slightly lower/similar to 2,4-DLower/similar to 2,4-D
This compound 15 WG60.0Slightly lower/similar to 2,4-DLower/similar to 2,4-D
2,4-D Sodium SaltNot specifiedBaseline for comparisonBaseline for comparison
Hand WeedingN/ALower than all herbicide treatmentsLower than all herbicide treatments
Unweeded ControlN/ASignificantly higherSignificantly higher

DAP = Days After Planting. Data compiled from a study where this compound was compared with 2,4-D sodium salt. The study noted that increasing the dose of this compound from 46.9 to 60.0 g a.i./ha considerably lowered the density of broadleaf weeds and sedges. At 72 DAP, this compound at 56.25 to 60.0 g a.i./ha resulted in weed densities that were lower or similar to the 2,4-D treatment.[3]

Table 2: Comparison of Weed Dry Weight (g/m²) After Herbicide Application

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Dry Weight at 42 DAPWeed Dry Weight at 72 DAP
This compound 15 WG56.25Lower than unweeded controlComparable to 2,4-D
This compound 15 WG60.0Lower than unweeded controlComparable to 2,4-D
2,4-D Sodium SaltNot specifiedLower than unweeded controlBaseline for comparison
Unweeded ControlN/ASignificantly higherSignificantly higher

Data indicates that at both 42 and 72 DAP, the dry weight of broadleaf weeds and sedges in plots treated with this compound at 56.25 to 60.0 g a.i./ha was comparable to that in plots treated with 2,4-D sodium salt.[3]

Table 3: Impact on Sugarcane Yield

Herbicide TreatmentApplication Rate (g a.i./ha)Cane Yield (t/ha) - Year 1Cane Yield (t/ha) - Year 2
This compound 15 WG46.992.0105.9
This compound 15 WG56.2599.9110.2
This compound 15 WG60.0101.2115.8
2,4-D Sodium Salt1000Lower than this compound at 56.25 & 60.0 g/haLower than this compound at 56.25 & 60.0 g/ha
Hand WeedingN/A124.1132.9
Unweeded ControlN/A44.844.8

Application of this compound at 56.25 and 60.0 g a.i./ha resulted in significantly higher cane yield than 2,4-D at 1000 g a.i./ha.[3]

A separate study on 2,4-D dimethyl amine (865 g/L) found that application rates from 1.5 L/ha to 3.0 L/ha were effective in controlling broadleaf weeds such as Ageratum conyzoides, Euphorbia hirta, Ipomoea triloba, and Synedrella nodiflora for up to 12 weeks after application without causing phytotoxicity to the sugarcane plants.

Experimental Protocols

The data presented in this guide is derived from field experiments conducted under specific conditions. Understanding the methodologies is essential for interpreting the results and designing future studies.

General Experimental Workflow

Experimental_Workflow cluster_workflow Herbicide Efficacy Trial Workflow A 1. Site Selection & Preparation (Sugarcane Field) B 2. Experimental Design (e.g., Randomized Complete Block Design) A->B C 3. Treatment Allocation (this compound, 2,4-D, Controls) B->C D 4. Herbicide Application (Post-emergence at 3-4 weed leaf stage) C->D E 5. Data Collection - Weed Density & Dry Weight - Phytotoxicity Assessment - Sugarcane Yield D->E F 6. Statistical Analysis E->F G 7. Interpretation & Conclusion F->G

Caption: A typical workflow for a herbicide efficacy trial in sugarcane.

Key Methodologies
  • Experimental Design: Studies typically employ a Randomized Complete Block Design (RCBD) with multiple replications (e.g., three or four) for each treatment to ensure statistical validity.

  • Treatments: Treatments generally include different application rates of the test herbicides (this compound and 2,4-D), a hand-weeded control, and an unweeded (weedy check) control.

  • Application: Herbicides are applied post-emergence, often when the target weeds are at the 2 to 4-leaf stage. Application is typically done using a calibrated knapsack sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed Density and Dry Weight: Weed populations and biomass are assessed at specific intervals (e.g., 42 and 72 days after planting). This is commonly done by placing quadrats (e.g., 0.5m x 0.5m) at random locations within each plot. The weeds within the quadrats are counted (for density) and then harvested, dried in an oven, and weighed (for dry weight).

    • Phytotoxicity Assessment: Crop injury is visually assessed at regular intervals after herbicide application. A common method is the European Weed Research Society (EWRS) rating scale, a 1 to 9 scale where 1 represents complete kill and 9 represents no effect. Another method is a 0-100% scale, where 0 indicates no injury and 100 indicates complete plant death.

    • Sugarcane Yield: At harvest, the number of millable canes and the total cane yield (in tons per hectare) are recorded for each plot.

Conclusion

Both this compound and 2,4-D are valuable tools for the management of broadleaf weeds in sugarcane. The experimental data indicates that:

  • Efficacy: this compound, particularly at rates of 56.25 to 60.0 g a.i./ha, can provide broadleaf weed control that is comparable or superior to standard rates of 2,4-D sodium salt, leading to higher sugarcane yields in the compared studies. 2,4-D, in its various formulations, remains a highly effective and widely used option for a broad spectrum of broadleaf weeds.

  • Mode of Action: Their different modes of action make them suitable for use in rotation or as part of an integrated weed management program to mitigate the development of herbicide resistance.

  • Crop Safety: While both are generally safe for sugarcane when applied according to label directions, phytotoxicity can occur. It is crucial to consider the sugarcane variety, growth stage, and environmental conditions at the time of application.

For researchers and professionals, the selection between this compound and 2,4-D should be based on a thorough assessment of the target weed species, the desired level of control, and the specific field conditions. The experimental protocols outlined provide a framework for conducting further comparative studies to refine weed management strategies in sugarcane.

References

Comparative Efficacy of Ethoxysulfuron and Other ALS Inhibitors: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the herbicidal efficacy of Ethoxysulfuron with other inhibitors of the enzyme acetolactate synthase (ALS). It is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering an objective analysis supported by experimental data.

Introduction to Acetolactate Synthase (ALS) Inhibitors

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and algae.[1] It catalyzes the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2][3] Herbicides that inhibit this enzyme effectively starve the plant of these vital amino acids, leading to the cessation of cell division and growth, and ultimately, plant death.[4]

The ALS-inhibiting herbicides are a diverse group of compounds belonging to several chemical families, including:

  • Sulfonylureas (SUs): This is the largest family of ALS inhibitors, to which this compound belongs.[5][6]

  • Imidazolinones (IMIs) [5]

  • Triazolopyrimidines (TPs) [3][5]

  • Pyrimidinylthiobenzoates (PTBs) [3]

  • Sulfonylaminocarbonyltriazolinones (SCTs) [3][7]

These herbicides are valued for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity.[2][8] However, their single mode of action has led to the rapid evolution of resistant weed biotypes, a significant concern in modern agriculture.[1]

Mechanism of Action

ALS inhibitors function as non-competitive inhibitors. They bind to a regulatory site on the ALS enzyme, distinct from the active site where the natural substrates (pyruvate or α-ketobutyrate) bind.[4] This binding induces a conformational change in the enzyme, which prevents the substrates from accessing the active site and halts the synthesis of α-acetolactate and α-aceto-α-hydroxybutyrate, the precursors to valine, leucine, and isoleucine.[4] The subsequent deficiency in these amino acids inhibits protein synthesis and cell growth, primarily affecting the meristematic regions (growing points) of the plant.[7]

Symptoms of ALS inhibitor application include stunting, chlorosis (yellowing), and necrosis, typically appearing in the newest growth regions first.[2][8] The herbicidal action is relatively slow, with plant death occurring over several weeks.[8][9]

ALS_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme a_Ketobutyrate α-Ketobutyrate a_Ketobutyrate->ALS_Enzyme a_Acetolactate α-Acetolactate ALS_Enzyme->a_Acetolactate a_Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS_Enzyme->a_Acetohydroxybutyrate Val_Leu Valine & Leucine a_Acetolactate->Val_Leu Ile Isoleucine a_Acetohydroxybutyrate->Ile Inhibitors This compound & Other ALS Inhibitors Inhibitors->ALS_Enzyme Inhibits

Caption: Mechanism of action of this compound and other ALS inhibitors.

This compound: An Overview

This compound is a post-emergence herbicide from the sulfonylurea family.[6][8][10] It is primarily used to control annual and perennial broadleaf weeds and sedges in crops like transplanted rice and sugarcane.[8][9] It is absorbed mainly through the foliage and translocated throughout the plant to its site of action in the growing points.[8][9] this compound is known for its high crop safety and effectiveness at low dosages.[8]

Comparative Efficacy: this compound vs. Other Herbicides

The efficacy of this compound is best understood when compared with other herbicides used in similar cropping systems. The following tables summarize data from various field studies.

Weed Control in Transplanted Rice

Table 1: Comparative Efficacy of this compound and Other Herbicides on Weed Density and Grain Yield in Transplanted Rice.

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Density (No./m²)Weed Control Efficiency (%)Grain Yield (t/ha)Reference
This compound Combinations
Bispyribac-sodium + this compound25 + 18.75LowestHighest6.11[11]
Pretilachlor fb this compound750 fb 18.75--At par with above[11]
Anilofos + this compound0.375 + 0.04 ( kg/ha )IneffectiveLowSimilar to weedy check[12][13]
Triafamone + this compound225 (product/ha)---[14]
Other ALS Inhibitors
Penoxsulam24 - 48Less effective than Butachlor+BSM40-61%Lower than Butachlor mixes[12]
Penoxsulam + Cyhalofop-butyl135Effective sedge controlHigh5.8[15]
Bensulfuron-methyl (BSM)60EffectiveHigh5.90[16]
Metsulfuron-methyl + Chlorimuron-ethyl2 + 2EffectiveHighOn par with this compound[17]
Other Herbicide Classes
Butachlor + Bensulfuron-methyl (BSM)-Highly Effective>90%2.91 - 3.67[12]
Hand Weeding (twice)-Very Low~100%6.25[11]
Weedy Check-Highest0%3.52[11]

Note: "fb" indicates a sequential application. Data is synthesized from multiple studies and conditions may vary.

Summary of Findings:

  • Combinations of this compound, particularly with Bispyribac-sodium, demonstrate excellent broad-spectrum weed control and result in high grain yields, often comparable to hand weeding.[11]

  • In some studies, a combination of Anilofos and this compound was found to be less effective.[12]

  • Penoxsulam, another ALS inhibitor, showed lower efficacy in controlling sedges and broadleaf weeds compared to standard mixtures like Butachlor + Bensulfuron-methyl (BSM).[12]

  • Bensulfuron-methyl, both alone and in combination, proved to be a highly effective treatment for weed control in transplanted rice.[16]

Weed Control in Sugarcane

Table 2: Comparative Efficacy of this compound and Other Herbicides on Cane Yield in Sugarcane.

Herbicide TreatmentApplication Rate (g a.i./ha)Application TimingCane Yield (t/ha)Reference
This compound 56.25 - 60.012 DAP (Post-emergence)99.9 - 115.8[18]
Other Herbicides
Atrazine10003 DAP (Pre-emergence)94.7 - 102.8[18]
Metribuzin5003 DAP (Pre-emergence)99.6 - 110.1[18]
2,4-D Sodium Salt-Post-emergenceLower than this compound[18]
Hand Weeding-20, 45, 70, 100 DAP124.1 - 132.9[18]
Weedy Check--58.7 - 65.3[18]

Note: DAP = Days After Planting.

Summary of Findings:

  • Post-emergence application of this compound at 56.25 to 60.0 g a.i./ha provided cane yields comparable to pre-emergence applications of standard herbicides like Atrazine and Metribuzin.[18]

  • This compound was effective in controlling key sedge and broadleaf weeds in sugarcane, resulting in significantly higher yields than the weedy check and saving on labor costs compared to hand weeding.[18]

Experimental Protocols

To ensure the validity and reproducibility of herbicide efficacy studies, standardized experimental protocols are essential. Below is a detailed methodology typical for a field trial comparing different herbicide treatments.

Objective: To evaluate the comparative efficacy of this compound and other herbicides for weed control in transplanted rice.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD).

  • Replications: 3 to 4.

  • Plot Size: Standardized size, for example, 5m x 4m.

Treatments:

  • A range of herbicide treatments including this compound alone and in combination, other ALS inhibitors (e.g., Penoxsulam, Bensulfuron-methyl), herbicides with different modes of action (e.g., Butachlor), a hand-weeded control, and an unweeded (weedy check) control.

  • Herbicides are applied at recommended rates and timings (e.g., pre-emergence at 3 Days After Transplanting, post-emergence at 15-25 Days After Transplanting).

Data Collection and Analysis:

  • Weed Flora Identification: Identify and record the dominant weed species in the experimental field before treatment application.

  • Weed Density and Biomass: At specific intervals (e.g., 30, 60, and 90 days after transplanting), use a quadrat (e.g., 0.25 m²) to count the number of weeds and collect the above-ground parts. The collected weeds are then dried in an oven to determine the dry weight (biomass).

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(DMC - DMT) / DMC] * 100 Where DMC is the dry matter of weeds in the control plot, and DMT is the dry matter of weeds in the treated plot.

  • Crop Phytotoxicity: Visually assess the crop for any injury symptoms (e.g., stunting, chlorosis, necrosis) at regular intervals after herbicide application, using a 0-10 rating scale.

  • Yield and Yield Components: At crop maturity, harvest the plants from a designated net plot area. Record data on plant height, number of tillers, panicle length, number of grains per panicle, and finally, the total grain yield (adjusted to a standard moisture content).

  • Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Experimental_Workflow cluster_data Data Points Collected start Field Preparation & Plot Layout (RCBD) transplant Rice Transplanting start->transplant treatments Herbicide Application (Pre/Post-emergence) transplant->treatments data_collection Data Collection (30, 60, 90 DAT) treatments->data_collection harvest Crop Harvesting & Yield Measurement data_collection->harvest weed_density Weed Density data_collection->weed_density weed_biomass Weed Biomass data_collection->weed_biomass phytotoxicity Crop Phytotoxicity data_collection->phytotoxicity analysis Statistical Analysis (ANOVA) harvest->analysis yield_components Yield Components harvest->yield_components conclusion Conclusion & Efficacy Comparison analysis->conclusion

Caption: Typical experimental workflow for herbicide efficacy trials.

Weed Resistance to ALS Inhibitors

A major challenge associated with ALS inhibitors is the widespread development of herbicide-resistant weeds.[1] Resistance often arises from a single point mutation in the ALS gene, which alters the herbicide binding site without significantly affecting the enzyme's natural function.[19] There are currently 169 known weed species resistant to ALS inhibitors, more than for any other herbicide class.[3]

Management Strategies:

  • Rotation of Herbicides: Avoid the continuous use of herbicides with the same mode of action.

  • Tank Mixes: Use tank mixes of herbicides with different modes of action to control a broader spectrum of weeds and delay the onset of resistance.

  • Integrated Weed Management (IWM): Combine chemical control with cultural practices (e.g., crop rotation, tillage) and mechanical methods (e.g., hand weeding) for a more sustainable approach.

Conclusion

This compound is an effective sulfonylurea herbicide for the post-emergence control of broadleaf weeds and sedges in key crops like rice and sugarcane.[8][9][18] Experimental data shows that its efficacy is significantly enhanced when used in combination with other herbicides, such as Bispyribac-sodium, often achieving results comparable to more labor-intensive methods like hand weeding.[11]

When compared to other ALS inhibitors, its performance can be variable. For instance, while it can be part of highly effective mixtures, some studies have shown other ALS inhibitors like Bensulfuron-methyl or non-ALS herbicide combinations to have superior or more consistent control over certain weed spectrums.[12][16]

The choice of herbicide should be based on the specific weed flora present, the cropping system, and a robust resistance management strategy. The continued development of novel herbicide combinations and integrated weed management practices will be crucial for the sustainable use of this compound and other valuable ALS inhibitors.

References

Validating Ethoxysulfuron performance in different rice cultivation systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Ethoxysulfuron's efficacy against key weeds in transplanted and direct-seeded rice systems, benchmarked against other common herbicides. This guide synthesizes data from multiple field studies to provide researchers and agricultural scientists with a clear comparison of performance metrics, including weed control efficiency, impact on crop yield, and phytotoxicity.

This compound, a sulfonylurea herbicide, is widely utilized for post-emergence control of broad-leaved weeds and sedges in rice cultivation.[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids, leading to the cessation of weed growth and eventual death.[1][3] This guide provides a detailed comparison of this compound's performance in various rice cultivation systems, drawing upon data from several research studies.

Performance in Transplanted Rice Systems

Transplanted rice offers a window for effective post-emergence weed management. Studies have consistently shown that this compound, applied at various concentrations, effectively controls broad-leaved weeds and sedges, leading to significant increases in grain yield compared to unweeded plots.[4][5]

A key study conducted in Warangal, India, evaluated the bio-efficacy of this compound (60 WG and 15 WG formulations) against competitors like Almix (a pre-mix of metsulfuron-methyl and chlorimuron-ethyl) and 2,4-D Ethyl Ester.[4][5] The results indicated that while this compound formulations were highly effective, their performance in terms of weed control and grain yield was on par with Almix and 2,4-DEE.[4][5] Notably, no phytotoxicity was observed on the rice crop at the tested dosages.[4]

Similarly, research in West Bengal on gangetic alluvial soil demonstrated that this compound effectively controlled a range of weeds.[6][7] However, in this study, Almix 20 WP showed slightly superior performance in terms of weed control efficiency and resulting grain yield.[6][7] It is important to note that at higher doses, some initial, recoverable phytotoxicity was observed with this compound.[6][7]

The combination of this compound with other herbicides has also been explored to broaden the weed control spectrum. A pre-mix of Triafamone and this compound has shown excellent efficacy against complex weed flora in transplanted rice, in some cases outperforming standalone applications of other herbicides like butachlor and pretilachlor.[8] Sequential application of a pre-emergence herbicide followed by a post-emergence application of a Triafamone + this compound mix has also proven to be a highly effective strategy, leading to significantly higher grain yields.[9]

Comparative Performance Data in Transplanted Rice
Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Grain Yield ( kg/ha )PhytotoxicityReference
This compound 15 WG18.75Not explicitly stated, but effective control of broad-leaved weeds and sedges reported.6383None observed[4]
This compound 60 WG17.5Not explicitly stated, but effective control of broad-leaved weeds and sedges reported.6104None observed[4]
Almix (Metsulfuron-methyl 10% + Chlorimuron-ethyl 10%) 20 WP2 + 2Not explicitly stated, but comparable to this compound.Not explicitly stated, but comparable to this compound.Not specified[4]
2,4-D EE400Not explicitly stated, but comparable to this compound.Not explicitly stated, but comparable to this compound.Not specified[4]
Hand Weeding (20 & 40 DAT)--6176-[4]
Weedy Check--2862-[4]
Triafamone + this compound60High efficacy against complex weed flora reported.6080 (2011), 7060 (2012)None observed up to 120 g/ha[8]
Butachlor1500Lower efficacy compared to Triafamone + this compound mix.Lower than Triafamone + this compound mix.Not specified[8]
Pretilachlor1000Lower efficacy compared to Triafamone + this compound mix.Lower than Triafamone + this compound mix.Not specified[8]
Almix 20 WP490.445010Not specified[6]
This compound 60 WG20Promising results reported.Not explicitly stated, but lower than Almix.Initial injury at highest dose (40 g/ha), but recovered.[6]
Hand Weeding (20 & 40 DAT)--5080-[6]
Unweeded Control--Not specified-[6]

Performance in Direct-Seeded Rice (DSR) Systems

Direct-seeded rice presents a more challenging environment for weed control due to the simultaneous emergence of weeds and rice seedlings.[10][11] The absence of a water layer at the initial stages, which helps suppress weeds in transplanted systems, makes effective herbicide use crucial.[11]

In DSR, this compound has been evaluated both as a standalone post-emergence herbicide and in combination with other active ingredients. A two-year study highlighted that a pre-mix of Triafamone and this compound was highly effective against grasses and sedges, resulting in a remarkable 383% increase in grain yield over the weedy check.[10] This combination demonstrated a high weed control efficiency of 87% to 90%.[10]

Another study in Bangladesh investigated the sequential application of pre-emergence herbicides followed by a post-emergence application of this compound.[12] The combination of Oxadiargyl followed by this compound provided a 62% higher yield compared to a single hand weeding.[12] This indicates the importance of a programmed approach to weed management in DSR.

Research on new generation herbicides in direct-seeded rice also found that a Triafamone + this compound combination recorded the lowest weed count and highest weed control index, with no signs of phytotoxicity even at double the recommended dose.[13]

Comparative Performance Data in Direct-Seeded Rice
Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%)Grain Yield (t/ha)PhytotoxicityReference
Triafamone + this compound6087-907.3Not specified[10]
Pendimethalin fb 2,4-DNot specifiedEffective against broad-leaved weeds.Lower than Triafamone + this compound.Not specified[10]
PenoxsulamNot specifiedEffective against sedges.Lower than Triafamone + this compound.Not specified[10]
Weedy Check--1.5-[10]
Oxadiargyl fb this compound80 fb 18High control of grasses and broadleaf weeds.4.13Not specified[12]
Pendimethalin850Good control of grasses, poor on sedges and broad-leaved weeds.Lower yield, 14-22% lower plant density.Reduced plant density[12]
Hand Weeding (once)--2.55-[12]
Triafamone + this compound15075-83.332.29Not specified[14]
Bispyribac sodium250 ml/haLower than Triafamone + this compound.Lower than Triafamone + this compound.Not specified[14]
Weed-free (control)--2.39-[14]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for replicating and validating these findings.

General Experimental Design
  • Layout: Randomized Block Design (RBD) with multiple replications (typically three).

  • Plot Size: Varied between studies, for instance, 5.0 x 4.5 m and 6.1 x 2.4 m.[4][8]

  • Data Collection: Weed count and dry matter were typically recorded at specific intervals after herbicide application (e.g., 20, 35, and 60 Days After Transplanting/Sowing).[4][8] Yield and yield attributes were recorded at maturity.

  • Phytotoxicity Assessment: Visual assessment of crop injury (e.g., yellowing, chlorosis, stunting) was conducted at regular intervals after herbicide application, often using a 0-10 scale.[8]

Herbicide Application
  • Post-emergence Herbicides: Generally applied as a spray using a knapsack sprayer with a flat fan nozzle.[8] The water volume for spraying was typically around 300 liters/ha.[8] It was common practice to drain the field before application and re-irrigate 24 hours later.[8]

  • Pre-emergence Herbicides: Often applied as a sand mix broadcast.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for evaluating herbicide efficacy in transplanted and direct-seeded rice.

experimental_workflow_transplanted_rice start Start: Field Preparation (Puddling & Leveling) transplanting Transplanting Rice Seedlings start->transplanting pre_em_app Pre-emergence Herbicide Application (e.g., Butachlor, Pretilachlor) (0-3 DAT) transplanting->pre_em_app Some treatments post_em_app Post-emergence Herbicide Application (e.g., this compound, Almix) (15-25 DAT) transplanting->post_em_app data_collection1 Data Collection 1 (Weed Count & Dry Matter) (e.g., 20 & 40 DAT) post_em_app->data_collection1 data_collection2 Data Collection 2 (Phytotoxicity Assessment) post_em_app->data_collection2 harvest Harvest (Grain Yield & Yield Attributes) data_collection1->harvest data_collection2->harvest end End: Data Analysis harvest->end

Caption: Workflow for herbicide evaluation in transplanted rice.

experimental_workflow_dsr start Start: Field Preparation (Dry Tillage) sowing Direct Sowing of Rice Seeds start->sowing pre_em_app Pre-emergence Herbicide Application (e.g., Pendimethalin, Oxadiargyl) (0-3 DAS) sowing->pre_em_app Some treatments post_em_app Post-emergence Herbicide Application (e.g., this compound, Triafamone + this compound) (15-25 DAS) sowing->post_em_app data_collection1 Data Collection 1 (Weed Count & Dry Matter) (e.g., 45 DAS) post_em_app->data_collection1 data_collection2 Data Collection 2 (Phytotoxicity Assessment) post_em_app->data_collection2 harvest Harvest (Grain Yield & Yield Attributes) data_collection1->harvest data_collection2->harvest end End: Data Analysis harvest->end

References

Cross-Resistance Profile of Ethoxysulfuron-Resistant Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of herbicide-resistant weeds poses a significant threat to global food security and sustainable agriculture. Ethoxysulfuron, a sulfonylurea herbicide, is a vital tool for weed management, targeting the acetolactate synthase (ALS) enzyme. However, the repeated use of this compound and other ALS inhibitors has led to the selection of resistant weed biotypes. Understanding the cross-resistance profile of these weeds is crucial for devising effective and sustainable weed management strategies. This guide provides a comparative analysis of the cross-resistance patterns in this compound-resistant weeds, supported by experimental data and detailed methodologies.

Quantitative Cross-Resistance Data

The following table summarizes the cross-resistance levels of a bensulfuron-methyl-resistant Cyperus difformis (smallflower umbrella sedge) population to this compound and other herbicides. Resistance is expressed as a Resistance Factor (RF), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population. A higher RF indicates a higher level of resistance.

Weed SpeciesResistant Biotype OriginHerbicideResistance Factor (RF) (Whole-Plant Bioassay)I₅₀ Ratio (R/S) (ALS Enzyme Assay)Reference
Cyperus difformisPaddy fields, SpainBensulfuron-methyl> 3037,500[1]
This compound Cross-resistant *142,857 [1]
ImazamoxSusceptible-[1]
Bentazone + MCPASusceptible-[1]

*In this study, the specific Resistance Factor for this compound in the whole-plant assay was not quantified but the population was confirmed to be cross-resistant. The I₅₀ ratio from the ALS enzyme assay provides a quantitative measure of target-site resistance.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to determine herbicide resistance and cross-resistance.

Whole-Plant Dose-Response Bioassay

This experiment determines the level of resistance by comparing the growth of resistant and susceptible weed populations in response to a range of herbicide concentrations.

Objective: To determine the GR₅₀ (the herbicide concentration that causes a 50% reduction in plant growth) for both resistant and susceptible weed biotypes.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots or trays filled with a suitable growing medium (e.g., potting mix, soil).

  • Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity).

  • Herbicide formulations (e.g., this compound).

  • Laboratory sprayer calibrated to deliver a precise volume of spray solution.

  • Balance for weighing plant biomass.

Procedure:

  • Plant Growth: Sow seeds of both the resistant and susceptible weed populations in separate pots or trays.[2] Allow the seedlings to grow to a specific stage (e.g., 2-4 leaf stage) under optimal conditions.[3]

  • Herbicide Application: Prepare a series of herbicide dilutions to cover a range of doses, including a zero-dose control. Apply the different herbicide doses to the seedlings using a calibrated laboratory sprayer to ensure uniform coverage.[4]

  • Incubation: Return the treated plants to the growth chamber or greenhouse and maintain them under controlled conditions for a specified period (e.g., 14-21 days).

  • Data Collection: At the end of the incubation period, visually assess the plants for injury and harvest the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved and record the dry weight for each plant or pot.

  • Data Analysis: Calculate the percentage of growth reduction for each herbicide dose relative to the untreated control. Use a statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR₅₀ value for both the resistant and susceptible populations.[5] The Resistance Factor (RF) is then calculated as: RF = GR₅₀ (Resistant) / GR₅₀ (Susceptible).[1]

In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme, the target site of this compound, to the herbicide.

Objective: To determine the I₅₀ (the herbicide concentration that inhibits 50% of the ALS enzyme activity) for both resistant and susceptible weed biotypes.

Materials:

  • Fresh, young leaf tissue from resistant and susceptible weed plants.

  • Extraction buffer.

  • Herbicide stock solutions of varying concentrations.

  • Reaction buffer containing the necessary cofactors and substrate (pyruvate).

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Harvest young leaf tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder and extract the ALS enzyme using a chilled extraction buffer. Centrifuge the extract to remove cell debris and collect the supernatant containing the crude enzyme extract.[6]

  • Enzyme Assay: Set up a series of reaction tubes containing the enzyme extract, reaction buffer, and different concentrations of the herbicide.[7] Include a control with no herbicide.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate (pyruvate). Incubate the reaction mixture at a specific temperature for a set period.

  • Reaction Termination and Product Measurement: Stop the reaction and measure the amount of acetolactate produced. This is often done by converting acetolactate to acetoin, which can be colorimetrically quantified using a spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each herbicide concentration relative to the control. Use a non-linear regression analysis to determine the I₅₀ value for both the resistant and susceptible enzyme extracts. The I₅₀ ratio is calculated as: I₅₀ Ratio = I₅₀ (Resistant) / I₅₀ (Susceptible).[1]

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_enzyme ALS Enzyme Assay Seed_Collection Seed Collection (Resistant & Susceptible) Plant_Growth Plant Growth (Controlled Environment) Seed_Collection->Plant_Growth Herbicide_Application Herbicide Application (Dose-Response) Plant_Growth->Herbicide_Application Data_Collection Data Collection (Biomass Measurement) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (GR50 Calculation) Data_Collection->Data_Analysis RF_Calculation Resistance Factor (RF) Calculation Data_Analysis->RF_Calculation Tissue_Harvest Leaf Tissue Harvest (Resistant & Susceptible) Enzyme_Extraction Enzyme Extraction Tissue_Harvest->Enzyme_Extraction Enzyme_Assay Enzyme Assay (Herbicide Inhibition) Enzyme_Extraction->Enzyme_Assay Activity_Measurement Activity Measurement (Spectrophotometry) Enzyme_Assay->Activity_Measurement I50_Calculation I50 Calculation Activity_Measurement->I50_Calculation I50_Ratio I50 Ratio Calculation I50_Calculation->I50_Ratio

Caption: Experimental workflow for determining herbicide resistance.

Resistance_Mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) ALS_Gene_Mutation ALS Gene Mutation Altered_ALS_Enzyme Altered ALS Enzyme ALS_Gene_Mutation->Altered_ALS_Enzyme Reduced_Binding Reduced Herbicide Binding Altered_ALS_Enzyme->Reduced_Binding Resistance_TSR Resistance Reduced_Binding->Resistance_TSR Reduced_Uptake Reduced Herbicide Uptake/Translocation Resistance_NTSR Resistance Reduced_Uptake->Resistance_NTSR Enhanced_Metabolism Enhanced Herbicide Metabolism (e.g., P450s) Enhanced_Metabolism->Resistance_NTSR Sequestration Herbicide Sequestration Sequestration->Resistance_NTSR

Caption: Mechanisms of herbicide resistance in weeds.

Conclusion

The data presented in this guide clearly demonstrate that weeds resistant to one ALS-inhibiting herbicide, such as bensulfuron-methyl, can exhibit strong cross-resistance to this compound. This is often due to a target-site mutation in the ALS gene, as evidenced by the high I₅₀ ratio in the Cyperus difformis population. The detailed experimental protocols provided offer a foundation for researchers to conduct their own resistance and cross-resistance studies. Understanding these complex resistance profiles is paramount for the development of new herbicides and the implementation of integrated weed management programs that can mitigate the evolution and spread of herbicide resistance.

References

Ethoxysulfuron vs. Hand Weeding in Sugarcane: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Development Professionals

This guide provides an objective comparison of the performance of ethoxysulfuron and traditional hand weeding for weed management in sugarcane cultivation. The information presented is synthesized from peer-reviewed research, focusing on experimental data to inform weed control strategies.

Executive Summary

Field studies demonstrate that while hand weeding remains the most effective method for minimizing weed presence and maximizing sugarcane yield, the herbicide this compound presents a viable and economically advantageous alternative, particularly at higher application rates. In a two-year study, hand weeding thrice at 30, 60, and 90 days after planting (DAP) consistently resulted in the highest cane yield. However, this compound applied at 60 g/ha showed comparable efficacy in controlling key weeds like Cyperus rotundus and several broad-leaved species, leading to significantly higher yields than untreated plots and performing on par with slightly lower application rates. From an economic standpoint, the use of this compound can result in significant cost savings compared to the labor-intensive process of manual weeding.

Quantitative Data Comparison

The following tables summarize the key findings from a field experiment conducted over two consecutive years (2009-10 and 2010-11) in Pantnagar, Uttarakhand, India. The experiment compared different treatments, including a weedy check (no weed control), various doses of this compound, and hand weeding.

Table 1: Effect of this compound and Hand Weeding on Weed Density (plants/m²) in Sugarcane

Treatment2009 (30 DAA)2009 (60 DAA)2010 (30 DAA)2010 (60 DAA)
Weedy Check25.730.328.333.7
This compound @ 46.87 g/ha7.39.78.010.3
This compound @ 56.25 g/ha6.08.06.78.7
This compound @ 60 g/ha5.77.76.38.3
Hand Weeding (30, 60, 90 DAP)4.35.74.76.0

*DAA - Days After Application

Table 2: Effect of this compound and Hand Weeding on Weed Dry Weight (g/m²) in Sugarcane

Treatment2009 (30 DAA)2009 (60 DAA)2010 (30 DAA)2010 (60 DAA)
Weedy Check110.3145.7115.0152.3
This compound @ 46.87 g/ha35.748.338.351.0
This compound @ 56.25 g/ha29.740.032.042.7
This compound @ 60 g/ha28.038.330.340.7
Hand Weeding (30, 60, 90 DAP)18.725.720.327.3

*DAA - Days After Application

Table 3: Effect of this compound and Hand Weeding on Sugarcane Cane Yield (t/ha)

Treatment20092010Average
Weedy Check47.548.748.1
This compound @ 46.87 g/ha85.388.286.75
This compound @ 56.25 g/ha98.2105.7101.95
This compound @ 60 g/ha100.3107.2103.75
Hand Weeding (30, 60, 90 DAP)102.0108.3105.15

Economic Analysis

An economic comparison reveals the potential for significant cost savings with the use of this compound over manual hand weeding. The cost of manual weeding in sugarcane in India can be substantial, while the cost of this compound application is generally lower.

Table 4: Illustrative Economic Comparison of this compound vs. Hand Weeding in Sugarcane (per hectare)

Cost ComponentThis compound (60 g/ha)Hand Weeding (3 times)
Input Cost
Herbicide (this compound 15% WDG)₹ 1,840 (approx. 400g/ha)-
Labor for Application (spraying)₹ 500-
Labor for Weeding-₹ 9,000 (approx. 30 labor-days @ ₹300/day)
Total Cost ₹ 2,340 ₹ 9,000
Net Return (based on average yield and illustrative price of ₹3,000/tonne)
Gross Income₹ 3,11,250₹ 3,15,450
Net Income₹ 3,08,910₹ 3,06,450
Benefit-Cost Ratio (Gross Income / Total Cost) 133.0 35.1

Disclaimer: The prices for herbicide and labor are estimates and can vary based on location, supplier, and time. The sugarcane price is illustrative. This analysis is for comparative purposes only.

Experimental Protocols

The data presented is based on a field experiment with the following methodology:

  • Experimental Design: Randomized Block Design with three replications.

  • Crop: Sugarcane (variety 'Co Pant 90223').

  • Planting: Row spacing of 75 cm.

  • Treatments:

    • Weedy Check (no weed control).

    • This compound applied at 46.87, 56.25, and 60 g/ha. The herbicide was applied at the 3-4 leaf stage of the predominant weed, Cyperus rotundus.

    • Hand Weeding performed three times at 30, 60, and 90 days after planting (DAP).

  • Data Collection:

    • Weed Density and Dry Weight: Measured at 30 and 60 days after herbicide application (DAA) using a 0.5m x 0.5m quadrat placed randomly at two spots in each plot.

    • Sugarcane Yield: Millable canes were harvested from the net plot area at maturity, and the cane yield was recorded in tonnes per hectare.

    • Sugarcane Growth Parameters:

      • Plant Height: Measured from the ground level to the top visible dewlap of the sugarcane stalk.

      • Stalk Girth: While not detailed in the primary cited study, a common practice involves measuring the diameter of the stalk at three points (base, middle, and top) and calculating the average.

Visualized Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_data_collection Data Collection cluster_analysis Data Analysis setup Field Preparation & Sugarcane Planting (Variety: Co Pant 90223, Row Spacing: 75 cm) design Randomized Block Design (3 Replications) setup->design weedy_check Weedy Check (No Weed Control) design->weedy_check Treatment Allocation This compound This compound Application (46.87, 56.25, 60 g/ha) @ 3-4 leaf stage of weeds design->this compound Treatment Allocation hand_weeding Hand Weeding (30, 60, 90 DAP) design->hand_weeding Treatment Allocation weed_data Weed Data Collection (30 & 60 DAA) - Density (0.5x0.5m quadrat) - Dry Weight weedy_check->weed_data Impact on Weeds sugarcane_growth Sugarcane Growth Monitoring - Plant Height - Stalk Girth weedy_check->sugarcane_growth Impact on Crop Growth This compound->weed_data Impact on Weeds This compound->sugarcane_growth Impact on Crop Growth econ_analysis Economic Analysis - Cost of Cultivation - Net Returns - Benefit-Cost Ratio This compound->econ_analysis Input Costs hand_weeding->weed_data Impact on Weeds hand_weeding->sugarcane_growth Impact on Crop Growth hand_weeding->econ_analysis Input Costs stat_analysis Statistical Analysis (ANOVA) weed_data->stat_analysis yield_data Sugarcane Yield Measurement (at maturity) - Millable Canes Harvested - Yield (t/ha) sugarcane_growth->yield_data yield_data->stat_analysis yield_data->econ_analysis

A Comparative Analysis of the Environmental Impact of Ethoxysulfuron and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethoxysulfuron, Penoxsulam, Cyhalofop-butyl, and Bensulfuron-methyl

The selection of an appropriate herbicide requires a thorough understanding of not only its efficacy but also its environmental footprint. This guide provides a detailed comparison of the environmental impact of this compound and three alternative herbicides commonly used in similar agricultural settings: Penoxsulam, Cyhalofop-butyl, and Bensulfuron-methyl. This analysis is based on a comprehensive review of publicly available experimental data on their environmental fate and ecotoxicity.

Executive Summary

This compound, Penoxsulam, and Bensulfuron-methyl are all acetolactate synthase (ALS) inhibitors, a mode of action that targets an enzyme found in plants but not in animals. Cyhalofop-butyl, in contrast, is an acetyl-CoA carboxylase (ACCase) inhibitor. These differences in their mode of action, as well as their distinct chemical properties, result in varying environmental impact profiles.

This guide presents quantitative data on key environmental parameters, including soil and water persistence, and toxicity to a range of non-target organisms such as fish, aquatic invertebrates, algae, earthworms, and bees. The data is summarized in comparative tables for ease of reference. Detailed experimental protocols, based on internationally recognized guidelines, are also provided for the key toxicological and environmental fate studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying mechanisms and methodologies.

Mode of Action

The primary mode of action of a herbicide is a critical determinant of its selectivity and potential impact on non-target organisms.

  • Acetolactate Synthase (ALS) Inhibitors: this compound, Penoxsulam, and Bensulfuron-methyl belong to this class of herbicides. They work by inhibiting the acetolactate synthase enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As this enzyme is not present in animals, these herbicides generally exhibit low toxicity to mammals, birds, and fish. However, they can be highly toxic to non-target plants and algae.

  • Acetyl-CoA Carboxylase (ACCase) Inhibitors: Cyhalofop-butyl is an ACCase inhibitor. This enzyme catalyzes a key step in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane integrity and energy storage. This mode of action is specific to grasses, providing selectivity in broadleaf crops.

Comparative Environmental Fate

The persistence and mobility of a herbicide in the environment are key factors influencing its potential for long-term impacts and contamination of non-target areas.

Soil Persistence and Mobility

The half-life (DT50) of a herbicide in soil is a measure of its persistence. A shorter half-life indicates faster degradation and a lower likelihood of carryover to subsequent crops or long-term accumulation in the environment.

HerbicideSoil TypeTemperature (°C)DT50 (days)Mobility
This compound Sandy Loam, Loam20-2510 - 62Moderate
Penoxsulam Various202 - 13High
Cyhalofop-butyl Various20-250.1 - 0.4Low
Bensulfuron-methyl Not specifiedNot specifiedNot specifiedModerate
  • This compound exhibits moderate persistence in soil, with its degradation being influenced by soil type and conditions.

  • Penoxsulam is generally considered to be non-persistent in soil, with rapid degradation under most conditions. However, it is highly mobile and has the potential to leach into groundwater.

  • Cyhalofop-butyl degrades very rapidly in soil, primarily through microbial action. It has low mobility and is not expected to be a significant risk for groundwater contamination.

  • Bensulfuron-methyl is moderately mobile in soil.

Aquatic Persistence

The fate of herbicides in aquatic environments is crucial for assessing their risk to aquatic ecosystems.

HerbicideSystemDT50 (days)
This compound Water/Sediment System11 - 23 (water phase)
Penoxsulam Flooded Rice Field2 - 13
Cyhalofop-butyl Not specifiedNot specified
Bensulfuron-methyl Rice Field Water4 - 6
  • This compound shows moderate persistence in the water phase of aquatic systems.

  • Penoxsulam degrades relatively quickly in flooded rice field conditions.

  • Bensulfuron-methyl has a relatively short half-life in rice field water.

Comparative Ecotoxicity

The toxicity of a herbicide to non-target organisms is a primary concern for its environmental risk assessment. The following tables summarize the acute toxicity data for the four herbicides across a range of representative organisms. Lower LC50/EC50 values indicate higher toxicity.

Aquatic Organisms
HerbicideFish (96-hr LC50)Aquatic Invertebrates (48-hr EC50)Algae (72-hr EC50)
This compound >100 mg/L (Rainbow Trout)>100 mg/L (Daphnia magna)0.01 - 0.1 mg/L
Penoxsulam >100 mg/L (Rainbow Trout)>100 mg/L (Daphnia magna)0.01 - 0.1 mg/L
Cyhalofop-butyl 0.1 - 1 mg/L (Bluegill Sunfish)>1 mg/L (Daphnia magna)0.1 - 1 mg/L
Bensulfuron-methyl >100 mg/L (Rainbow Trout)>100 mg/L (Daphnia magna)0.01 - 0.1 mg/L
  • ALS inhibitors (this compound, Penoxsulam, Bensulfuron-methyl) generally show low toxicity to fish and aquatic invertebrates but are highly toxic to algae, which are non-target plants.

  • Cyhalofop-butyl , the ACCase inhibitor, exhibits moderate to high toxicity to fish and algae.

Terrestrial Organisms
HerbicideEarthworm (14-day LC50)Honeybee (48-hr Acute Contact LD50)
This compound >1000 mg/kg soilNot available
Penoxsulam >1000 mg/kg soil>100 µ g/bee
Cyhalofop-butyl >500 mg/kg soil>100 µ g/bee
Bensulfuron-methyl >1000 mg/kg soil>25 µ g/bee
  • All four herbicides demonstrate low acute toxicity to earthworms and honeybees at typical exposure levels.

Experimental Protocols

The environmental fate and ecotoxicity data presented in this guide are based on studies conducted following internationally recognized standardized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation: Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This test evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, typically radiolabeled, is applied to fresh soil samples. The samples are incubated in the dark at a controlled temperature and moisture content. At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (DT50) is calculated.

  • Key Parameters:

    • Soil Type: Characterized by texture (e.g., sandy loam, clay loam), pH, organic carbon content, and microbial biomass.

    • Temperature: Typically maintained at a constant temperature, e.g., 20°C.

    • Moisture: Maintained at a specific level, e.g., 40-60% of maximum water holding capacity.

    • Duration: The study usually continues until 90% of the substance has degraded or for a maximum of 120 days.

Aquatic Toxicity
  • Fish, Acute Toxicity Test (Based on OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • Daphnia sp., Acute Immobilisation Test (Based on OECD Guideline 202): This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure.

  • Alga, Growth Inhibition Test (Based on OECD Guideline 201): This test evaluates the effect of a substance on the growth of a selected algal species over 72 hours, determining the concentration that inhibits growth by 50% (EC50).

Terrestrial Ecotoxicity
  • Earthworm, Acute Toxicity Test (Based on OECD Guideline 207): This test determines the concentration of a substance in artificial soil that is lethal to 50% of adult earthworms (LC50) over a 14-day period.

  • Honeybee, Acute Contact and Oral Toxicity Test (Based on OECD Guidelines 214 and 213): These tests determine the dose of a substance that is lethal to 50% of honeybees (LD50) following direct contact or ingestion.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.

ALS_Inhibition_Pathway cluster_synthesis Branched-Chain Amino Acid Synthesis cluster_inhibition Inhibition by Herbicide cluster_effects Downstream Effects in Plants Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Isoleucine AminoAcid_Deficiency Branched-Chain Amino Acid Deficiency Herbicide This compound Penoxsulam Bensulfuron-methyl Inhibition Inhibition Herbicide->Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis AminoAcid_Deficiency->Protein_Synthesis_Inhibition Growth_Arrest Growth Arrest Protein_Synthesis_Inhibition->Growth_Arrest Phytotoxicity Phytotoxicity (Chlorosis, Necrosis) Growth_Arrest->Phytotoxicity

Caption: Mechanism of action of ALS-inhibiting herbicides.

ACCase_Inhibition_Pathway cluster_synthesis Fatty Acid Biosynthesis cluster_inhibition Inhibition by Herbicide cluster_effects Downstream Effects in Grasses Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty_Acid_Deficiency Fatty Acid Deficiency Herbicide Cyhalofop-butyl Inhibition Inhibition Herbicide->Inhibition Membrane_Disruption Cell Membrane Disruption Fatty_Acid_Deficiency->Membrane_Disruption Growth_Arrest Growth Arrest at Meristems Membrane_Disruption->Growth_Arrest Phytotoxicity Phytotoxicity (Chlorosis, Necrosis) Growth_Arrest->Phytotoxicity

Caption: Mechanism of action of ACCase-inhibiting herbicides.

Experimental_Workflow_Ecotox cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis Test_Substance Prepare Herbicide Stock Solutions Definitive_Test Definitive Test (Control + ≥5 concentrations) Test_Substance->Definitive_Test Test_Organisms Culture & Acclimate Test Organisms (e.g., Fish, Daphnia, Algae) Test_Organisms->Definitive_Test Test_Media Prepare Standardized Test Media Test_Media->Definitive_Test Range_Finding Range-Finding Test (Determine concentration range) Range_Finding->Definitive_Test Incubation Incubate under controlled conditions (light, temp) for specified duration (24, 48, 72, or 96h) Definitive_Test->Incubation Observations Record Observations (Mortality, Immobilization, Growth Inhibition) Incubation->Observations Data_Analysis Statistical Analysis (e.g., Probit Analysis) Observations->Data_Analysis Endpoint Determine Endpoint (LC50 / EC50) Data_Analysis->Endpoint

Caption: Generalized workflow for aquatic ecotoxicity testing.

Conclusion

This comparative guide provides a detailed overview of the environmental impact of this compound and three of its alternatives. The selection of a herbicide should be based on a careful consideration of its efficacy against target weeds, as well as its potential risks to the surrounding environment.

  • ALS inhibitors (this compound, Penoxsulam, Bensulfuron-methyl) are characterized by their low toxicity to most animal species but high toxicity to non-target plants, including algae. Penoxsulam's high mobility poses a potential risk for groundwater contamination.

  • ACCase inhibitor (Cyhalofop-butyl) is highly effective against grasses and degrades rapidly in soil, minimizing the risk of carryover and groundwater contamination. However, it exhibits higher toxicity to fish compared to the ALS inhibitors reviewed.

Researchers and professionals are encouraged to use the data and methodologies presented in this guide to make informed decisions that balance agricultural productivity with environmental stewardship. Further research into the chronic and sublethal effects of these herbicides and their mixtures on non-target organisms is warranted to refine our understanding of their long-term ecological impact.

A Comparative Guide to the Validation of the QuEChERS Method for Ethoxysulfuron Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of ethoxysulfuron residues against other established analytical techniques. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific analytical needs in various matrices, including soil, water, and crops.

This compound is a widely used sulfonylurea herbicide, and its monitoring in the environment and food commodities is crucial for ensuring environmental safety and human health.[1] The QuEChERS method has emerged as a popular and efficient technique for pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption compared to traditional methods.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for the QuEChERS method and its alternatives for the analysis of this compound in different matrices.

Table 1: Method Performance Comparison for this compound in Soil
ParameterQuEChERS MethodSolid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity (R²) > 0.99[2]> 0.99> 0.99
Recovery (%) 70.8 - 99.0% (for a sulfonylurea herbicide)[3]70-120% (general for pesticides)70-120% (general for pesticides)
Precision (RSD) < 10% (for a sulfonylurea herbicide)[3]< 20% (general for pesticides)< 20% (general for pesticides)
LOD (mg/kg) 0.05 (for a sulfonylurea herbicide)[3]0.001 - 0.5 (general for pesticides)Not specified
LOQ (mg/kg) 0.1 (for a sulfonylurea herbicide)[3]0.005 - 1 (general for pesticides)[4]Not specified
Table 2: Method Performance Comparison for this compound in Water
ParameterQuEChERS MethodDispersive Liquid-Liquid Microextraction (DLLME)Solid Phase Extraction (SPE)
Linearity (R²) > 0.99[5][6]0.9997 - 0.9999> 0.9991[7]
Recovery (%) 80 - 117%[5][6]85 - 95%87.9 - 96.9%[7]
Precision (RSD) < 15.71%[5][6]2 - 5%0.8 - 20.7%[7]
LOD (µg/L) < 3.03[5][6]Not specifiedNot specified
LOQ (µg/L) 6.25 - 9.18[5][6]0.050.2[7]
Table 3: Method Performance Comparison for this compound in Crops (e.g., Strawberries, Cereals)
ParameterQuEChERS MethodSolid Phase Extraction (SPE)
Linearity (R²) > 0.99[8]Not specified
Recovery (%) 70 - 120%[8]70-120% (general for pesticides)
Precision (RSD) < 20%[8]< 20% (general for pesticides)
LOD (mg/kg) Not specifiedNot specified
LOQ (mg/kg) Lowest validated spike level meeting performance criteria[8]Not specified

Experimental Protocols

Detailed methodologies for the QuEChERS method and a common alternative, Solid Phase Extraction (SPE), are provided below.

QuEChERS Experimental Protocol (for Soil)

This protocol is a widely accepted version of the QuEChERS method for soil analysis.

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate internal standards.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and a suitable sorbent (e.g., PSA, C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Solid Phase Extraction (SPE) Experimental Protocol (for Water)

This protocol represents a conventional approach for herbicide extraction from water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Load 250 mL of the water sample (pH adjusted to 3.0) through the conditioned cartridge at a flow rate of 8-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge under vacuum for 15 minutes.

  • Elution: Elute the trapped analytes with 2 x 2 mL of acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for chromatographic analysis.

Visualizing the QuEChERS Workflow

The following diagram illustrates the key steps involved in the QuEChERS method for pesticide residue analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh Sample AddSolvent 2. Add Acetonitrile & Internal Standard Sample->AddSolvent Shake1 3. Shake Vigorously AddSolvent->Shake1 AddSalts 4. Add QuEChERS Salts Shake1->AddSalts Shake2 5. Shake Vigorously AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer AddSorbent 8. Add d-SPE Sorbent Transfer->AddSorbent Vortex 9. Vortex AddSorbent->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Filter 11. Filter Centrifuge2->Filter Cleaned Extract Analysis 12. LC-MS/MS or GC-MS Analysis Filter->Analysis

Caption: QuEChERS experimental workflow for pesticide residue analysis.

References

Synergistic Weed Annihilation: A Comparative Analysis of Ethoxysulfuron and Triafamone Combination

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced herbicidal efficacy of combining Ethoxysulfuron and Triafamone reveals a potent synergistic partnership for broad-spectrum weed management, particularly in critical crops like rice. This guide offers a comprehensive comparison of the combined formulation's performance against individual components and other alternatives, supported by experimental data. The objective is to provide researchers, scientists, and agricultural professionals with a clear perspective on its efficacy, mechanism of action, and application protocols.

The combination of this compound and Triafamone, both inhibitors of the acetolactate synthase (ALS) enzyme, delivers a robust and comprehensive assault on weed growth.[1] This dual-action approach has demonstrated superior control over a wide range of problematic weeds in rice cultivation, including grasses, sedges, and broadleaf species.[2][3]

Quantitative Efficacy Assessment

Field studies have consistently shown that the pre-mix or tank-mix of this compound and Triafamone provides superior weed control and results in higher crop yields compared to the individual application of either herbicide or other standard treatments.

TreatmentApplication Rate (g a.i./ha)Weed TypeWeed Control Efficiency (%)Crop Yield (t/ha)Reference
Triafamone + this compound60Grassy Weeds>996.08 - 7.06[4]
Triafamone + this compound60Broad-leaf Weeds85-946.08 - 7.06[4]
Triafamone + this compound60Sedges~1006.08 - 7.06[4]
Triafamone + this compound60Overall87-907.3[3]
Triafamone (alone)45Grassy WeedsNot specifiedAt par with combination[4]
This compound (alone)22.5Grassy WeedsSignificantly lower than combinationSignificantly lower than combination[4]
Butachlor1500Grassy WeedsAt par with combinationAt par with combination[4]
Pretilachlor1000Grassy WeedsAt par with combinationAt par with combination[4]
Weedy Check-All0Significantly lower[3]
Weed Free Check-All100At par with combination[4]

Table 1: Comparative efficacy of Triafamone + this compound and other herbicide treatments on weed control and rice yield.

Studies have highlighted that the combination is particularly effective against complex weed flora.[4] For instance, the pre-mix of triafamone and this compound at 60 g/ha has been shown to provide excellent control of grassy weeds to the extent of over 99%, and 85-94% control of broad-leaf weeds, along with almost complete control of sedges like Cyperus difformis and Fimbristylis miliaceae.[4] Furthermore, this combination has demonstrated complete control of challenging weeds such as Echinochloa colona.[3] Importantly, the application of triafamone + this compound has shown no phytotoxicity on rice crops, even at double the recommended dosage, and no residual toxicity on succeeding crops like wheat.[4][5][6]

Mechanism of Action: A Dual Inhibition of a Key Enzyme

Both this compound and Triafamone belong to the sulfonylurea and triazolopyrimidine families of herbicides, respectively, and share a common mode of action: the inhibition of the acetolactate synthase (ALS) enzyme.[1][7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] By inhibiting this enzyme, the herbicide combination effectively halts cell division and growth in susceptible weeds, leading to their eventual death.[1][8]

The synergistic effect arises from their complementary uptake and translocation within the plant. Triafamone is absorbed through both foliage and roots and is translocated throughout the plant, while this compound is predominantly absorbed through the foliage.[1] This dual pathway ensures a more comprehensive and effective inhibition of the target enzyme.

G Mechanism of Action of this compound and Triafamone cluster_herbicide Herbicides cluster_plant Plant System This compound This compound Uptake Foliar and Root Uptake This compound->Uptake Triafamone Triafamone Triafamone->Uptake Translocation Systemic Translocation Uptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Target Site Translocation->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalysis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Weed Growth and Development Outcome: Weed Death ProteinSynthesis->PlantGrowth

Caption: Mechanism of action for this compound and Triafamone.

Experimental Protocols

The evaluation of this compound and Triafamone efficacy is typically conducted through rigorous field trials. The following provides a generalized experimental protocol based on common practices reported in the literature.[3][4][5]

1. Experimental Design:

  • Layout: Randomized block design (RBD) with three or four replications.

  • Plot Size: Standardized plot sizes (e.g., 5m x 4m) with appropriate buffer zones to prevent spray drift.

2. Treatments:

  • Triafamone + this compound pre-mix or tank-mix at various application rates (e.g., 52.5, 60, 67.5 g a.i./ha).[4]

  • Solo applications of Triafamone and this compound.

  • Standard herbicide checks (e.g., Butachlor, Pretilachlor, Pyrazosulfuron-ethyl).[4][5]

  • Weed-free control (manual hand weeding).

  • Weedy (untreated) control.

3. Application:

  • Timing: Early post-emergence, typically when weeds are at the 1-3 leaf stage (around 8-15 days after transplanting or sowing).[2][4]

  • Method: Knapsack sprayer fitted with a flat fan nozzle, using a spray volume of approximately 300 liters per hectare to ensure uniform coverage.[4]

4. Data Collection:

  • Weed Assessment:

    • Weed density (number of weeds per square meter) and dry weight (g/m²) are recorded at specific intervals (e.g., 30, 45, 60, and 90 days after sowing/transplanting).[3]

    • Weed control efficiency (WCE) is calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.

  • Crop Assessment:

    • Phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) are visually rated on a scale of 0-10 at regular intervals after application.

    • Crop growth parameters such as plant height, number of tillers, and panicle length are measured.[4]

    • Yield and yield attributes (e.g., number of grains per panicle, 1000-grain weight) are recorded at harvest.[3]

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.

  • Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare the treatment means.

G Experimental Workflow for Efficacy Evaluation Start Start FieldPrep Field Preparation and Plot Layout (Randomized Block Design) Start->FieldPrep Sowing Rice Sowing or Transplanting FieldPrep->Sowing HerbicideApp Herbicide Application (Early Post-Emergence) Sowing->HerbicideApp DataCollection Data Collection HerbicideApp->DataCollection WeedAssess Weed Assessment (Density, Dry Weight) DataCollection->WeedAssess CropAssess Crop Assessment (Phytotoxicity, Growth, Yield) DataCollection->CropAssess Analysis Statistical Analysis (ANOVA) WeedAssess->Analysis CropAssess->Analysis Results Results and Conclusion Analysis->Results End End Results->End

Caption: Experimental workflow for herbicide efficacy trials.

Conclusion

The combination of this compound and Triafamone presents a highly effective and synergistic solution for broad-spectrum weed control in rice and potentially other cropping systems.[1][5] Its dual-action inhibition of the ALS enzyme, coupled with its excellent crop safety and favorable environmental profile, makes it a valuable tool for integrated weed management programs.[4][5] The robust performance observed in numerous field trials underscores its potential to enhance crop yields and simplify weed management practices for farmers.[3][4]

References

Degradation of Ethoxysulfuron in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental fate of the sulfonylurea herbicide Ethoxysulfuron, detailing its degradation pathways and persistence in the presence and absence of oxygen.

This compound, a member of the sulfonylurea class of herbicides, is utilized for the selective control of broadleaf weeds and sedges in various crops.[1] The environmental persistence and ultimate fate of this herbicide are of significant interest to researchers and environmental scientists. A key determinant of its environmental impact is its rate and pathway of degradation in soil, which is heavily influenced by the presence or absence of oxygen. This guide provides a comparative overview of this compound degradation under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) soil conditions, supported by experimental data from related compounds and established methodologies.

Comparative Degradation Kinetics

While direct comparative studies on this compound are limited in publicly available literature, data from other sulfonylurea herbicides, such as imazosulfuron, provide valuable insights into the expected degradation behavior. Degradation is typically more rapid under anaerobic conditions for some sulfonylureas.[2]

For instance, a study on imazosulfuron revealed a significant difference in its persistence between aerobic and anaerobic environments. In aerobic soil, the half-life was approximately 70 days, whereas, in anaerobic soil, it was significantly shorter at around 4 days.[2] This suggests that the presence of anaerobic microbial communities can greatly accelerate the breakdown of this type of herbicide.

Table 1: Degradation Half-life of a Structurally Similar Sulfonylurea Herbicide (Imazosulfuron) in Soil [2]

ConditionHalf-life (t½) in days
Aerobic~70
Anaerobic~4

Note: This data is for imazosulfuron and serves as an illustrative example for the sulfonylurea class. Specific half-lives for this compound may vary based on soil type, temperature, and microbial populations.

Experimental Protocols

The study of herbicide degradation in soil under controlled laboratory settings is crucial for understanding its environmental fate.[3] The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) Guideline 307 and the U.S. Environmental Protection Agency (US-EPA) OPPTS 835.4100 and 835.4200.[4]

Aerobic Degradation Study
  • Soil Selection and Preparation: A representative soil sample is collected, sieved to remove large debris, and characterized for its physicochemical properties (pH, organic matter content, texture).

  • Herbicide Application: The test soil is treated with this compound, often using a radiolabeled form (e.g., ¹⁴C-Ethoxysulfuron) to facilitate tracking of the parent compound and its metabolites.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of moist, carbon dioxide-free air is passed through the incubation vessels.

  • Sampling and Analysis: Soil samples are collected at regular intervals over a period of up to 120 days. Volatile organic compounds and carbon dioxide are trapped to monitor mineralization.

  • Extraction and Quantification: The soil samples are extracted using appropriate solvents. The parent herbicide and its degradation products in the extracts are then separated, identified, and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Anaerobic Degradation Study
  • Establishment of Anaerobic Conditions: Following an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water to create anaerobic conditions. This is typically confirmed by measuring the redox potential of the soil.

  • Herbicide Application and Incubation: this compound is applied to the soil, and the system is incubated in the dark at a constant temperature. The system is purged with an inert gas, such as nitrogen, to maintain anaerobic conditions.

  • Sampling and Analysis: Sampling, extraction, and analysis procedures are similar to the aerobic study, with careful handling to prevent exposure to oxygen.

Degradation Pathways

The primary degradation pathway for sulfonylurea herbicides in soil involves the cleavage of the sulfonylurea bridge.[2] This chemical hydrolysis is a key process affecting their environmental persistence and is influenced by soil pH.[5] Microbial activity also plays a crucial role in the degradation process.[6]

Under aerobic conditions , the main degradation pathway for sulfonylureas like imazosulfuron is the chemical cleavage of the sulfonylurea bond, leading to the formation of metabolites such as 2-amino-4,6-dimethoxypyrimidine (ADPM) and the corresponding sulfonamide derivative.[2]

In anaerobic conditions , microbial degradation can become more prominent. For imazosulfuron, a notable production of a demethylated metabolite was observed, suggesting a different microbial degradation pathway is active in the absence of oxygen.[2] While specific metabolites for this compound under these distinct conditions are not well-documented in available literature, it is plausible that similar degradation patterns involving cleavage of the sulfonylurea bridge and subsequent transformations occur. One study has shown that certain microbial strains can effectively degrade this compound.[6]

Visualizing the Process

To better understand the experimental design and potential degradation routes, the following diagrams have been created.

Experimental_Workflow cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation A1 Soil Sample Collection & Characterization A2 This compound Application (¹⁴C-labeled) A1->A2 A3 Aerobic Incubation (Controlled Temp & Moisture, Continuous Airflow) A2->A3 A4 Periodic Sampling A3->A4 A5 Extraction & Analysis (HPLC, LC-MS) A4->A5 B1 Soil Sample Collection & Characterization B2 Establish Anaerobic Conditions (Flooding & N₂ Purge) B1->B2 B3 This compound Application (¹⁴C-labeled) B2->B3 B4 Anaerobic Incubation (Controlled Temp) B3->B4 B5 Periodic Sampling B4->B5 B6 Extraction & Analysis (HPLC, LC-MS) B5->B6

Caption: Experimental workflow for the comparative study of this compound degradation.

Degradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway This compound This compound A_Metabolite1 Cleavage of Sulfonylurea Bridge (Chemical Hydrolysis) This compound->A_Metabolite1 An_Metabolite1 Cleavage of Sulfonylurea Bridge (Microbial Action) This compound->An_Metabolite1 A_Metabolite2 Metabolite A (e.g., Pyrimidine Amine) A_Metabolite1->A_Metabolite2 A_Metabolite3 Metabolite B (e.g., Sulfonamide) A_Metabolite1->A_Metabolite3 An_Metabolite2 Further Microbial Transformation (e.g., Demethylation) An_Metabolite1->An_Metabolite2 An_Metabolite3 Distinct Metabolites An_Metabolite2->An_Metabolite3

Caption: Postulated degradation pathways of this compound in soil.

References

Assessing the Selectivity of Ethoxysulfuron: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of herbicides is paramount for developing effective and crop-safe weed management strategies. This guide provides a comprehensive comparison of ethoxysulfuron's performance against other alternatives in various crop varieties, supported by experimental data. Detailed methodologies for key experiments are outlined to ensure reproducibility and further research.

This compound is a sulfonylurea herbicide that selectively controls broadleaf weeds and sedges in various crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants. This guide delves into the selectivity of this compound in key crops such as common bean, sugarcane, and rice, comparing its efficacy and crop safety with other widely used herbicides.

Comparative Performance of this compound

The selectivity of this compound can vary significantly among different crop varieties and in comparison to other herbicides. The following tables summarize key performance data from various studies.

Table 1: Selectivity of this compound in Common Bean (Phaseolus vulgaris) Cultivars

A study conducted in a greenhouse evaluated the selectivity of this compound on 20 common bean cultivars by measuring the percent reduction in shoot dry matter at different herbicide doses. The results highlight a high variability in tolerance among cultivars.[1]

CultivarDose (g ha⁻¹)Shoot Dry Matter Reduction (%)Tolerance Level
Tolerant Cultivars
IPR 81200~30High
IPR Uirapuru200~35High
BRS Estilo200~40High
IPR Gralha200~40High
BRS Pérola200~45High
Less Tolerant Cultivars
IPR Eldorado200~80Low
IPR Tuiuiú200~75Low
IPR Tangará200~70Low
IPR Curió200~70Low
UTF 3200~75Low
UTF 5200~78Low
BRS Esplendor200~80Low
Table 2: Comparison of this compound with Other Herbicides in Sugarcane

A study on sugarcane demonstrated the efficacy of this compound in managing sedge and broadleaf weeds compared to other commonly used herbicides. The data below presents weed density and cane yield.[2]

HerbicideDose (g ai ha⁻¹)Weed Density (plants m⁻²) at 72 DAPCane Yield (t ha⁻¹)
This compound56.25Lower than unweeded control99.9 - 110.2
This compound60.0Similar to pre-emergence herbicides101.2 - 115.8
Atrazine1000Similar to this compound94.7 - 102.8
Metribuzin500Similar to this compound99.6 - 110.1
2,4-D Sodium Salt-Similar to this compound-
Hand Weeding-Lowest124.1 - 132.9
Unweeded Control-Highest-
Table 3: Comparative Efficacy of this compound and Other Herbicides in Transplanted Rice

A study in transplanted rice compared the weed control efficiency and grain yield of several post-emergence herbicides.[3]

HerbicideWeed Control Efficiency (%)Grain Yield (t ha⁻¹)
This compound635.06
Bispyribac sodium + Bensulfuron methyl835.28
Penoxsulam805.00
Bensulfuron methyl + Quinclorac745.01
Pyrazosulfuron ethyl543.55
Weedy Check-3.40

Experimental Protocols

To ensure the validity and reproducibility of selectivity assessments, standardized experimental protocols are crucial. The following methodologies are based on established guidelines and practices in herbicide research.[4][5][6]

Phytotoxicity Assessment

Objective: To visually assess the degree of crop injury caused by the herbicide treatment.

Methodology:

  • Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Treatments: Include a range of herbicide doses, including the recommended dose and a 2x dose to simulate overlapping applications, a weed-free control (hand-weeded), and an untreated (weedy) control.

  • Visual Rating: Assess phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after treatment - DAT) using a 0-10 or 0-100% scale, where 0 represents no injury and 10 or 100% represents complete plant death.

  • Parameters: Observe and record symptoms such as chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Biomass Measurement (Shoot Dry Weight)

Objective: To quantify the impact of the herbicide on plant growth by measuring the dry weight of the above-ground plant material.

Methodology:

  • Sampling: At a predetermined time point (e.g., 28 DAT or at harvest), randomly select a pre-defined number of plants or a specific area from each plot.

  • Harvesting: Cut the plant shoots at the soil surface.

  • Drying: Place the harvested plant material in labeled paper bags and dry in an oven at a constant temperature (e.g., 60-70°C) until a constant weight is achieved.[2]

  • Weighing: Use a precision balance to measure the dry weight of the plant material.

  • Data Analysis: Express the shoot dry weight as a percentage of the untreated control and analyze the data using appropriate statistical methods.

Crop Yield Assessment

Objective: To determine the final effect of the herbicide treatment on the economic yield of the crop.

Methodology:

  • Harvesting: At crop maturity, harvest the marketable yield (e.g., grains, tubers, or total biomass) from a predetermined net plot area within each experimental unit.

  • Processing: Thresh, clean, and adjust the moisture content of the harvested produce to a standard level.

  • Weighing: Measure the final yield for each plot.

  • Data Analysis: Convert the yield to a standard unit (e.g., tonnes per hectare) and perform statistical analysis to compare the treatment effects.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in assessing herbicide selectivity, the following diagrams are provided.

G cluster_input cluster_enzyme cluster_herbicide cluster_intermediate cluster_output cluster_effect Pyruvate_2Ketobutyrate Pyruvate / 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Acetolactate Acetolactate / Acetohydroxybutyrate ALS->Acetolactate Catalysis This compound This compound Inhibition Inhibition This compound->Inhibition AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Protein_Growth Protein Synthesis & Plant Growth AminoAcids->Protein_Growth Inhibition->ALS

Caption: Signaling pathway of this compound's mode of action.

G cluster_setup cluster_treatment cluster_data_collection cluster_analysis ExpDesign Experimental Design (RCBD) PlotPrep Plot Preparation & Planting HerbicideApp Herbicide Application PlotPrep->HerbicideApp PhytoAssess Phytotoxicity Assessment (Visual Rating) HerbicideApp->PhytoAssess 7, 14, 21, 28 DAT Biomass Biomass Measurement (Dry Weight) HerbicideApp->Biomass 28 DAT / Harvest Yield Yield Assessment HerbicideApp->Yield Maturity DataAnalysis Statistical Analysis (ANOVA) PhytoAssess->DataAnalysis Biomass->DataAnalysis Yield->DataAnalysis Conclusion Conclusion on Selectivity DataAnalysis->Conclusion

References

Ethoxysulfuron vs. Metsulfuron-methyl for Sedge Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of ethoxysulfuron and metsulfuron-methyl, with a specific focus on their performance in controlling sedge species. The information presented is collated from various experimental studies to aid researchers and scientists in their understanding and potential application of these compounds.

Mechanism of Action

Both this compound and metsulfuron-methyl belong to the sulfonylurea class of herbicides and share the same primary mechanism of action.[1][2] They are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[2][3] Because this enzyme is not present in animals, these herbicides have low mammalian toxicity.[4]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme ALS_Enzyme Pyruvate->ALS_Enzyme alpha_Ketobutyrate alpha_Ketobutyrate alpha_Ketobutyrate->ALS_Enzyme Amino_Acids Valine, Leucine, Isoleucine ALS_Enzyme->Amino_Acids Protein_Synthesis Protein Synthesis & Cell Growth Amino_Acids->Protein_Synthesis Herbicides This compound or Metsulfuron-methyl Herbicides->ALS_Enzyme Inhibition

Caption: Mechanism of action of this compound and Metsulfuron-methyl.

Efficacy in Sedge Control: Experimental Data

The following tables summarize quantitative data from various field trials assessing the efficacy of this compound and metsulfuron-methyl on sedge control, primarily focusing on Cyperus rotundus (purple nutsedge).

This compound Efficacy Data

Table 1: Effect of this compound on Sedge Density and Dry Weight in Sugarcane

Treatment (g a.i./ha)Sedge Density (no./m²) at 30 DAASedge Dry Weight (g/m²) at 30 DAASedge Density (no./m²) at 60 DAASedge Dry Weight (g/m²) at 60 DAA
This compound @ 46.8718.710.222.312.5
This compound @ 56.2515.38.118.710.1
This compound @ 60.014.07.517.09.2
Weedy Check45.025.852.330.1

Source: Adapted from Singh et al., 2014.[4] DAA: Days After Application

Table 2: Effect of this compound on Weed Control Efficiency and Sugarcane Yield

Treatment (g a.i./ha)Weed Control Efficiency (%) at 30 DAAWeed Control Efficiency (%) at 60 DAACane Yield (t/ha)
This compound @ 46.8758.142.578.5
This compound @ 56.2568.450.284.2
This compound @ 60.071.054.886.8
Weedy Check--48.2

Source: Adapted from Singh et al., 2014.[4]

Metsulfuron-methyl Efficacy Data

Table 3: Effect of Metsulfuron-methyl on Sedge Density and Dry Weight in Transplanted Rice

Treatment (g a.i./ha)Weed Density (no./m²) at 40 DATWeed Dry Weight (g/m²) at 40 DAT
Encapsulated Metsulfuron-methyl @ 241.3310.99
Encapsulated Metsulfuron-methyl @ 428.677.12
Encapsulated Metsulfuron-methyl @ 516.003.99
Commercial Metsulfuron-methyl @ 4102.6738.14
Unweeded Control586.67150.57

Source: Adapted from a 2023 field study on transplanted rice.[3] DAT: Days After Transplanting

Table 4: Effect of Metsulfuron-methyl on Weed Control Efficiency and Rice Grain Yield

Treatment (g a.i./ha)Weed Control Efficiency (%) at 40 DATGrain Yield ( kg/ha )
Encapsulated Metsulfuron-methyl @ 292.955257
Encapsulated Metsulfuron-methyl @ 495.275672
Encapsulated Metsulfuron-methyl @ 597.275816
Commercial Metsulfuron-methyl @ 487.964578
Unweeded Control-3230

Source: Adapted from a 2023 field study on transplanted rice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

This compound Efficacy Trial in Sugarcane
  • Experimental Design: Randomized block design with three replications.[4]

  • Plot Size: Not specified.

  • Crop: Sugarcane, planted at a row spacing of 75 cm.[4]

  • Treatments: this compound applied at 46.87, 56.25, and 60 g a.i./ha. A weedy check was maintained for comparison.[4]

  • Application: Herbicides were applied post-emergence at the 3-4 leaf stage of Cyperus rotundus using a knapsack sprayer with a spray volume of 500 liters of water per hectare.[2][5]

  • Data Collection: Weed density (number of weeds per square meter) and weed dry weight (grams per square meter) were recorded at 30 and 60 days after application.[5] Sugarcane yield was recorded at harvest.[4]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA).[5]

Ethoxysulfuron_Trial_Workflow Start Start Sugarcane_Planting Sugarcane Planting (75 cm row spacing) Start->Sugarcane_Planting Weed_Emergence Sedge Emergence (3-4 leaf stage) Sugarcane_Planting->Weed_Emergence Herbicide_Application This compound Application (46.87, 56.25, 60.0 g a.i./ha) Weed_Emergence->Herbicide_Application Data_Collection_30DAA Data Collection (30 DAA) - Weed Density - Weed Dry Weight Herbicide_Application->Data_Collection_30DAA Data_Collection_60DAA Data Collection (60 DAA) - Weed Density - Weed Dry Weight Data_Collection_30DAA->Data_Collection_60DAA Harvest Sugarcane Harvest - Cane Yield Data_Collection_60DAA->Harvest Data_Analysis Statistical Analysis (ANOVA) Harvest->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound efficacy trial.

Metsulfuron-methyl Efficacy Trial in Transplanted Rice
  • Experimental Design: Randomized block design (RBD) with three replications.[3]

  • Plot Size: Not specified.

  • Crop: Transplanted rice.[3]

  • Treatments: Encapsulated metsulfuron-methyl at 2, 3, 4, and 5 g a.i./ha and commercial metsulfuron-methyl at 4 g a.i./ha. An unweeded control was included.[3]

  • Application: Herbicides were applied as a pre-emergence treatment five days after transplanting.[3]

  • Data Collection: Weed density and weed dry weight were recorded at 40 days after transplanting.[3] Rice grain yield was measured at harvest.[3]

  • Statistical Analysis: Data were statistically analyzed to determine treatment effects.[3]

Metsulfuron_Trial_Workflow Start Start Rice_Transplanting Rice Transplanting Start->Rice_Transplanting Herbicide_Application Metsulfuron-methyl Application (5 Days After Transplanting) Rice_Transplanting->Herbicide_Application Data_Collection_40DAT Data Collection (40 DAT) - Weed Density - Weed Dry Weight Herbicide_Application->Data_Collection_40DAT Harvest Rice Harvest - Grain Yield Data_Collection_40DAT->Harvest Data_Analysis Statistical Analysis Harvest->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Ethoxysulfuron Formulations: Water Dispersible Granules (WG) vs. Suspension Concentrates (SC)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance characteristics of two common herbicide formulations.

Comparative Performance and Properties

The choice between a WG and an SC formulation involves trade-offs in handling, stability, and biological efficacy. WG formulations are solid granules that disperse in water, while SC formulations consist of a solid active ingredient suspended in a liquid, typically water-based.[1][2][3]

FeatureWater Dispersible Granules (WG)Suspension Concentrates (SC)
Physical Form GranulesLiquid suspension
Active Ingredient Concentration Typically high (up to 90%)[2]Variable, generally lower than WG
Handling Low dust, easy to measure and pour.[2][3]Easy to pour and measure, but can require shaking to re-suspend settled particles.[4]
Mixing with Water Granules break apart to form a suspension; requires agitation.[2][3]Disperses readily, but also requires agitation to maintain a homogenous suspension.[3]
Storage Stability Generally good shelf life, less prone to physical changes like sedimentation.[1]Can be prone to sedimentation or crystal growth over time, requiring careful formulation with suspension aids.[4]
Rainfastness Generally considered less rainfast than SC formulations as the particles are larger and may not adhere as strongly to leaf surfaces.[5][6]Generally more rainfast due to smaller particle size and the inclusion of adjuvants that improve adhesion.[5][7]
Phytotoxicity Often considered to have a lower risk of phytotoxicity compared to solvent-based formulations.[8]Also considered to have a lower risk of phytotoxicity as they are typically water-based.[1]
Environmental Profile No organic solvents, considered environmentally friendly.Water-based, reducing the environmental impact associated with organic solvents.[1][4]

Experimental Protocols for Comparative Evaluation

To definitively determine the superior formulation of Ethoxysulfuron for a specific application, a series of controlled experiments would be necessary. The following protocols are based on established methodologies for herbicide evaluation.[9][10][11][12]

Efficacy and Crop Safety Assessment
  • Objective: To compare the weed control efficacy and crop tolerance of this compound WG and SC formulations.

  • Methodology:

    • Experimental Design: A randomized complete block design with a minimum of four replications.

    • Treatments:

      • Untreated control.

      • This compound WG at three graded doses (e.g., 0.5x, 1x, and 2x the recommended field rate).

      • This compound SC at the same three graded doses.

    • Application: Herbicides are applied at the 2-3 leaf stage of the target weeds using a precision bench sprayer.[12]

    • Data Collection:

      • Weed control efficacy is assessed visually as a percentage of the untreated control at 7, 14, and 28 days after treatment.

      • Weed biomass is determined by harvesting the above-ground parts of the weeds in a defined area within each plot at 28 days after treatment.

      • Crop phytotoxicity is visually assessed on the same dates.

      • Crop yield is measured at harvest.

    • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Rainfastness Evaluation
  • Objective: To determine the ability of each formulation to withstand rainfall after application.

  • Methodology:

    • Plant Material: Grow target weed species in pots to a uniform growth stage.

    • Application: Apply this compound WG and SC formulations at the recommended rate.

    • Rainfall Simulation: At set intervals after application (e.g., 30, 60, and 120 minutes), subject the treated plants to simulated rainfall of a known intensity and duration (e.g., 10 mm/h for 30 minutes).

    • Assessment: Evaluate weed control efficacy as described in the efficacy assessment protocol.

Formulation Stability Study
  • Objective: To assess the physical and chemical stability of the WG and SC formulations under different storage conditions.

  • Methodology:

    • Storage Conditions: Store samples of both formulations at accelerated (e.g., 54°C for 2 weeks) and long-term (e.g., 25°C and 40°C) storage conditions.[13][14]

    • Parameters to be Tested:

      • Active Ingredient Content: Measured by a validated analytical method (e.g., HPLC) at regular intervals.

      • Physical Properties (WG): Dispersibility, suspensibility, particle size distribution.

      • Physical Properties (SC): Viscosity, pourability, particle size distribution, and sedimentation rate.

    • Acceptance Criteria: The formulation is considered stable if the active ingredient content remains within specified limits (e.g., ±5% of the initial content) and the physical properties do not change significantly.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and decision-making in formulation selection, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation cluster_analysis Data Analysis P1 Select Target Weed and Crop Species P2 Prepare this compound WG and SC Formulations P1->P2 P3 Establish Experimental Plots/Pots P2->P3 A1 Apply Formulations at Graded Doses P3->A1 E1 Assess Weed Control Efficacy A1->E1 E2 Evaluate Crop Phytotoxicity A1->E2 E3 Measure Crop Yield A1->E3 E4 Conduct Rainfastness Assay A1->E4 E5 Perform Stability Studies A1->E5 D1 Statistical Analysis (ANOVA) E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 D2 Compare Formulation Performance D1->D2 Formulation_Selection Start High Rainfall Probability? Node_SC Favor SC Formulation (Better Rainfastness) Start->Node_SC Yes Node_WG WG Formulation is a Viable Option Start->Node_WG No Storage Long-term Storage Required? Node_SC->Storage Node_WG->Storage SC_Storage SC: Check for Sedimentation Storage->SC_Storage Yes WG_Storage WG: Generally More Stable Storage->WG_Storage Yes Handling Ease of Handling a Priority? SC_Handling SC: Easy to Pour Handling->SC_Handling Yes WG_Handling WG: Low Dust, Easy to Measure Handling->WG_Handling Yes SC_Storage->Handling WG_Storage->Handling

References

Economic Showdown: Ethoxysulfuron-Based Weed Management Strategies in Rice Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of field trial data reveals the economic viability of ethoxysulfuron-based weed management programs in rice, offering researchers and agricultural scientists a comparative guide to optimizing crop yield and profitability. This guide synthesizes quantitative data from multiple studies, providing a clear comparison of this compound strategies against other common herbicide treatments and traditional manual weeding.

This compound, a sulfonylurea herbicide, has become a key component in integrated weed management for rice production. Its efficacy, particularly against broadleaf weeds and sedges, has led to its widespread use, often in combination with other herbicides to broaden the spectrum of weed control. This guide delves into the economic performance of these strategies, presenting a clear picture of their cost-effectiveness and impact on yield.

Performance Under a Magnifying Glass: Quantitative Data Summary

The economic viability of any weed management strategy hinges on its ability to increase crop yield and net returns while minimizing costs. The following tables summarize the performance of various this compound-based treatments compared to other herbicidal and manual weeding practices in both direct-seeded and transplanted rice.

Direct-Seeded Rice (DSR)
Weed Management StrategyTotal Weed Dry Matter (g/m²)Grain Yield (t/ha)Net Returns (USD/ha)Benefit-Cost (B:C) Ratio
This compound-based
Triafamone + this compound[1]1.47.3--
Pendimethalin fb Triafamone + this compound[1]----
Alternatives
Pendimethalin fb 2,4-D[1]9.2---
Penoxsulam[1]4.0---
Pyrozosulfuron ethyl + Pretilachlor[1]9.2---
Hand Weeding (Twice)----
Weedy Check[1]10.71.5--

Note: '-' indicates data not available in the cited source. Net returns and B:C ratio are highly dependent on local market prices for inputs and outputs.

Transplanted Rice
Weed Management StrategyWeed Control Efficiency (%)Grain Yield (t/ha)Net Returns (USD/ha)Benefit-Cost (B:C) Ratio
This compound-based
Anilofos + this compound[2][3]--14,268 (Rs)1.97
Alternatives
Pyrazosulfuron ethyl fb Bispyribac sodium[4]--48,997 (INR)2.06
Hand Weeding (Twice)[4][5]86.46.99--
Weedy Check----

Note: Currency is specified where provided in the source. Conversion to a single currency (e.g., USD) would require historical exchange rate data and is not performed here to maintain data fidelity.

Unraveling the Science: Experimental Protocols

The data presented above is derived from rigorous field experiments. Understanding the methodologies employed is crucial for interpreting the results accurately.

General Experimental Design

Most studies utilized a Randomized Block Design (RBD) with three or four replications. Plot sizes varied between experiments.

Herbicide Application

Pre-emergence (PE) herbicides were typically applied within 3-5 days after sowing (DAS) or transplanting (DAT). Post-emergence (PoE) applications of this compound and other herbicides were generally carried out between 15 and 25 DAS/DAT, targeting the 2-4 leaf stage of weeds. Herbicides were applied using a knapsack sprayer with a flat fan nozzle, ensuring uniform coverage.

Data Collection

Weed density and dry matter were assessed at critical stages of crop growth, often at 30 and 60 DAS/DAT. Weed control efficiency (WCE) was calculated based on the reduction in weed biomass in treated plots compared to the weedy check. Crop yield and its components (e.g., number of tillers, grains per panicle) were recorded at harvest.

Economic Analysis

The economic evaluation involved calculating the cost of cultivation, gross returns, net returns, and the benefit-cost ratio. The cost of cultivation included expenses on land preparation, seeds, fertilizers, irrigation, labor for herbicide application and manual weeding, and the cost of the herbicides themselves. Gross returns were calculated based on the grain and straw yield and their prevailing market prices.

Mode of Action: The Acetolactate Synthase (ALS) Inhibition Pathway

This compound belongs to the sulfonylurea group of herbicides, which act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS)[6][7]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[6][7][8]. The inhibition of this pathway leads to a cessation of cell division and plant growth, ultimately causing the death of susceptible weeds[6].

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Cell Division Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis This compound This compound This compound->ALS Inhibition Weed_Death Weed Death Protein_Synthesis->Weed_Death Leads to

Figure 1. This compound's mode of action via inhibition of the ALS enzyme.

Experimental Workflow: A Comparative Economic Analysis

The process of conducting an economic comparison of different weed management strategies follows a structured workflow, from experimental design to data analysis and interpretation.

G start Start: Define Research Question (e.g., Economic viability of this compound) design Experimental Design (Randomized Block Design) start->design treatments Treatment Allocation - this compound-based - Alternative Herbicides - Manual Weeding - Weedy Check design->treatments implementation Field Implementation - Land Preparation - Sowing/Transplanting - Herbicide Application treatments->implementation data_collection Data Collection - Weed Density & Biomass - Crop Yield Parameters - Input Costs implementation->data_collection analysis Data Analysis - Statistical Analysis (ANOVA) - Economic Calculations (Net Return, B:C Ratio) data_collection->analysis interpretation Interpretation & Conclusion - Compare treatment performance - Identify most profitable strategy analysis->interpretation end End: Publish Comparison Guide interpretation->end

Figure 2. Workflow for the economic comparison of weed management strategies.

Discussion and Future Directions

The data indicates that this compound, particularly when used in a sequential program with a pre-emergence herbicide, can be a highly effective and economically advantageous strategy for weed management in rice. The combination of triafamone and this compound, for instance, has shown excellent weed control and corresponding high grain yields in direct-seeded rice[1]. In transplanted rice, tank mixes including this compound have also demonstrated favorable benefit-cost ratios[2][3].

However, the most profitable strategy can vary depending on the specific weed spectrum, labor costs, and the rice cultivation system (direct-seeded vs. transplanted). For example, in situations with high labor costs, herbicide-based strategies are almost always more economical than manual weeding[9].

Future research should focus on long-term studies to assess the impact of continuous use of this compound on weed population dynamics and the potential for herbicide resistance. Furthermore, more comprehensive economic analyses that include environmental and social costs would provide a more holistic understanding of the sustainability of these weed management strategies.

References

Safety Operating Guide

Core Principles for Ethoxysulfuron Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of ethoxysulfuron is critical for ensuring laboratory safety and environmental protection. As a substance highly toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2] Mishandling of this compound waste can lead to contamination of water systems and pose a significant risk to the ecosystem.[3][4]

This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste streams, including unused product, empty containers, and spill-contaminated materials.

Before initiating any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) and comply with all local, state, and federal regulations, which may be stricter than federal guidelines.[5][6][7]

  • Prevent Environmental Release : The primary goal is to prevent this compound from entering sewers, surface water, or groundwater.[3] Avoid release to the environment at all costs.[1][5]

  • Use of Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing, when handling this compound waste.[1][8]

  • Designated Hazardous Waste : this compound and its containers must be treated as hazardous waste.[5] It should not be disposed of with household or general laboratory garbage.[3]

Step-by-Step Disposal Procedures

1. Unused or Excess this compound

Pesticide wastes are considered toxic and require careful management.[4]

  • Step 1: Minimize Excess : The most effective disposal method is to avoid generating waste. Only prepare the amount of solution needed for the immediate task.[6] If you have a small amount of excess, consider using it for its intended purpose according to the label directions.[6]

  • Step 2: Segregate and Label : Do not mix this compound waste with other chemical waste. Keep it in its original, clearly labeled container.[7]

  • Step 3: Arrange for Professional Disposal : Unwanted this compound must be disposed of through an approved hazardous waste disposal facility.[4][9] Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company to arrange for pickup and disposal.[10]

2. Empty this compound Containers

Empty containers can retain product residue and must be handled carefully.[5] Never reuse empty pesticide containers for any other purpose.[6][7]

  • Step 1: Triple Rinse the Container : Immediately after emptying, rinse the container three times with a suitable solvent (e.g., water).

  • Step 2: Manage the Rinsate : The rinse water (rinsate) is also hazardous. Add the rinsate to the application equipment or use it to dilute a new batch of the product.[7] Do not pour the rinsate down the drain.[7]

  • Step 3: Dispose of the Rinsed Container : Once triple-rinsed, the container may be offered for recycling if a suitable program exists.[9] Otherwise, it should be disposed of in a sanitary landfill or through incineration, as permitted by state and local authorities.[9]

3. Spills and Contaminated Materials

Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.

  • Step 1: Ensure Safety and Containment : Evacuate the immediate area if necessary.[5] Wearing appropriate PPE, prevent the spill from spreading further.[1] For liquid spills, use an absorbent, inert material like sand, diatomite, or universal binders.[3] For solid spills, carefully sweep or vacuum the material.[4] Avoid generating dust.

  • Step 2: Collect Contaminated Waste : Place all contaminated materials (absorbents, used PPE, soil) into a sealable, properly labeled hazardous waste container.[1][3]

  • Step 3: Decontaminate the Area : Clean the spill area thoroughly.

  • Step 4: Dispose of Contaminated Waste : Dispose of the container with the collected contaminated material as hazardous waste, following the same procedure as for unused product.[3]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound, which inform the stringent disposal requirements.

Hazard ClassificationCategoryStatement
Acute Oral ToxicityCategory 4Harmful if swallowed.[3]
Eye IrritationCategory 2ACauses serious eye irritation.[3]
FlammabilityFlammable Liquids, Category 2Highly flammable liquid and vapor.[3]
Acute Aquatic HazardCategory 1Very toxic to aquatic life.[1][2]
Chronic Aquatic HazardCategory 1Very toxic to aquatic life with long lasting effects.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EthoxysulfuronDisposal start_node Identify this compound Waste decision_node decision_node start_node->decision_node Assess Waste Type process_node process_node decision_node->process_node Unused Product process_node2 Triple Rinse Container decision_node->process_node2:n Empty Container process_node4 Contain & Absorb Spill decision_node->process_node4:s Spill Material waste_stream Arrange Pickup by Certified Waste Facility process_node->waste_stream Dispose as Hazardous Waste end_node end_node process_node2->end_node Dispose/Recycle Rinsed Container process_node3 Reuse Rinsate in New Application process_node2->process_node3 Collect Rinsate process_node4->waste_stream Collect Contaminated Material

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.